molecular formula C14H12N2O3 B1331616 2-(4-Formylphenoxy)-N-2-pyridinylacetamide CAS No. 329211-31-6

2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Cat. No.: B1331616
CAS No.: 329211-31-6
M. Wt: 256.26 g/mol
InChI Key: MBUHKGWMCRLFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Formylphenoxy)-N-2-pyridinylacetamide is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formylphenoxy)-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-9-11-4-6-12(7-5-11)19-10-14(18)16-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUHKGWMCRLFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350746
Record name ST002573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329211-31-6
Record name ST002573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and thorough spectral analysis for structural validation. Furthermore, it explores the compound's reactivity, highlighting its role as a versatile precursor in the construction of complex molecular architectures through multicomponent reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.

Chemical Identity and Structure

This compound is a multi-functionalized organic molecule. Its structure is characterized by a central acetamide linker connecting a 4-formylphenoxy moiety and a 2-pyridinyl group. The presence of an ether linkage, an amide bond, an aromatic aldehyde (formyl group), and a pyridine ring makes it a synthetically versatile intermediate.

The key structural features include:

  • Phenoxy Ring: Substituted with a reactive formyl group at the para-position, which serves as a handle for further chemical transformations.

  • Acetamide Linker: A stable amide bond connecting the phenoxy and pyridinyl fragments.

  • Pyridine Ring: A nitrogen-containing heterocycle that can influence the molecule's solubility, biological activity, and coordination properties.

Key Identifiers and Properties
IdentifierValueReference
IUPAC Name 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide[1]
CAS Number 329211-31-6[2]
Molecular Formula C₁₄H₁₂N₂O₃[2]
Molecular Weight 256.26 g/mol [2]
InChI Key MBUHKGWMCRLFTD-UHFFFAOYSA-N[2]
Canonical SMILES O=C(COC1=CC=C(C=O)C=C1)NC2=CC=CC=N2[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
Physical Form Solid[2]
Purity ≥95% (typical commercial grade)[2]
Storage Temperature Room Temperature[2]
Solubility Soluble in organic solvents such as Chloroform (CDCl₃) and Dimethyl sulfoxide (DMSO). Inferred from reported NMR studies.[1][3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This standard yet effective method involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde attacks the electrophilic carbon of 2-chloro-N-(pyridin-2-yl)acetamide.

Synthesis Workflow Diagram

SynthesisWorkflow p1 4-Hydroxybenzaldehyde base Base (e.g., KOH, K₂CO₃) p1->base Deprotonation p2 2-Chloro-N-(pyridin-2-yl)acetamide target 2-(4-Formylphenoxy)- N-2-pyridinylacetamide p2->target Electrophile base->target Nucleophile Generation solvent Solvent (e.g., DMF, Ethanol) condition Heat (Reflux)

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds[1][3][4].

Step 1: Preparation of the Phenoxide (Nucleophile)

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or ethanol (15-20 mL), add a strong base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes. The formation of the potassium phenoxide salt is the critical step for activating the nucleophile.

    • Causality: 4-hydroxybenzaldehyde is a weak acid. A base is required to deprotonate the phenolic hydroxyl group, generating the much more nucleophilic phenoxide anion. DMF is an excellent solvent for this Sₙ2 reaction as it solvates the cation (K⁺) effectively, leaving the anion "bare" and highly reactive, thus accelerating the reaction rate.

Step 2: Nucleophilic Substitution

  • To the phenoxide solution from Step 1, add 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq). This precursor is synthesized by reacting 2-aminopyridine with chloroacetyl chloride[1].

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-6 hours).

    • Causality: The phenoxide attacks the carbon atom bearing the chlorine atom in 2-chloro-N-(pyridin-2-yl)acetamide, displacing the chloride leaving group. Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

Step 3: Work-up and Purification

  • After cooling the reaction mixture to room temperature, pour it into ice-cold water.

  • The crude product will often precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove any inorganic salts and residual solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the pure this compound.

Structural Elucidation and Spectral Analysis

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The data presented here is based on literature reports for this specific molecule[1].

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI-MS)

    • Result: m/z calculated for C₁₄H₁₂N₂O₃ [M+H]⁺: 257.08; found: 257.14[1].

    • Interpretation: The mass spectrometry data confirms the molecular weight of the compound, providing strong evidence for its successful synthesis.

  • Infrared (IR) Spectroscopy:

    • Key Peaks (film, cm⁻¹): 1689 (Amide C=O stretch), 1600 (Aldehyde C=O stretch), 1578, 1527, 1508 (Aromatic C=C stretches), 1251 (Aryl-O-CH₂ ether stretch), 832 (para-substituted benzene C-H bend)[1].

    • Interpretation: The IR spectrum clearly shows the presence of the key functional groups: the amide carbonyl, the aldehyde carbonyl, and the aromatic ether linkage, which are all characteristic features of the target structure.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Spectrum (400 MHz, CDCl₃): δ 9.93 (s, 1H, CH O), 8.88 (brs, 1H, CONH ), 8.32-8.33 (m, 1H, Pyridinyl-H), 8.27 (d, J = 8.7 Hz, 1H, Pyridinyl-H), 7.89-7.92 (m, 2H, Ar-H ortho to CHO), 7.74-7.78 (m, 1H, Pyridinyl-H), 7.10-7.14 (m, 3H, Ar-H ortho to OCH₂ and Pyridinyl-H), 4.72 (s, 2H, OCH ₂)[1].

    • Interpretation: The ¹H NMR spectrum is highly diagnostic. The singlet at 9.93 ppm is characteristic of an aldehyde proton. The singlet at 4.72 ppm corresponds to the two methylene protons of the acetamide linker. The broad singlet at 8.88 ppm confirms the amide proton, and the complex signals in the aromatic region (7.10-8.33 ppm) are consistent with the protons on the two different aromatic rings.

Chemical Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the aldehyde functional group, which is a gateway to a vast array of chemical transformations, particularly for building molecular complexity.

Key Reactions and Applications

The compound is an ideal substrate for multicomponent reactions (MCRs), which are highly efficient processes for generating libraries of structurally diverse compounds in a single step.

Applications cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Scaffolds center_node 2-(4-Formylphenoxy)- N-2-pyridinylacetamide r1 Knoevenagel Condensation (+ Malononitrile, Piperidine) center_node->r1 r2 Hantzsch-like Reaction (+ 1,3-Dicarbonyl, NH₄OAc) center_node->r2 r3 Three-Component Reaction (+ Malononitrile, Active Methylene) center_node->r3 p1 2-Cyano-3-arylacrylamides r1->p1 p2 1,4-Dihydropyridines r2->p2 p3 Fused 4H-Pyrans r3->p3

Caption: Reactivity of the title compound as a precursor to complex heterocycles.

  • Knoevenagel Condensation: The aldehyde readily reacts with active methylene compounds, such as malononitrile, in the presence of a basic catalyst like piperidine. This reaction forms an α,β-unsaturated dicyanovinyl intermediate, which is a precursor for further cyclization reactions[3].

  • Hantzsch-like Reactions: It can serve as the aldehyde component in Hantzsch-type syntheses to produce 1,4-dihydropyridine (DHP) derivatives. DHPs are a well-known class of calcium channel blockers and possess a wide range of other biological activities[4].

  • Synthesis of Fused Pyrans: In a one-pot, three-component reaction, it can react with malononitrile and another active methylene compound (like dimedone or 4-hydroxycoumarin) to generate complex, fused 4H-pyran systems. These scaffolds are prevalent in natural products and pharmacologically active molecules[3].

The ability to rapidly generate libraries of diverse heterocyclic compounds makes this compound a highly valuable tool in hit-to-lead optimization and the broader drug discovery process.

Safety and Handling

While a specific safety data sheet for this exact compound is not publicly detailed in the search results, hazard information can be inferred from the closely related analog, 2-(4-formylphenoxy)acetamide[5]. Standard laboratory precautions should be strictly followed.

  • Potential Hazards (GHS Classifications, Inferred):

    • H302: Harmful if swallowed[5].

    • H315: Causes skin irritation[5].

    • H319: Causes serious eye irritation[5].

    • H335: May cause respiratory irritation[5].

  • Recommended Precautions:

    • Use in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward synthesis, combined with the strategic placement of a reactive aldehyde group, makes it an ideal precursor for constructing diverse and complex heterocyclic libraries. The detailed spectral data provides a clear fingerprint for its unambiguous identification. For medicinal chemists and synthetic researchers, this compound represents a powerful and versatile building block for exploring novel chemical space in the pursuit of new therapeutic agents.

References

  • PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. Retrieved from [Link]

  • Abdelwahab, M. A., et al. (2023). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N-Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Formylphenoxy)-N-2-pyridinylacetamide (CAS: 329211-31-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, a versatile bifunctional organic compound. Drawing upon established synthetic protocols and spectroscopic data, this document serves as a crucial resource for researchers engaged in medicinal chemistry, materials science, and related fields. We will delve into its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations.

Nomenclature and Structural Elucidation

This compound, registered under CAS number 329211-31-6, is a molecule that incorporates a formyl group and a pyridinylacetamide moiety.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Table 1: Compound Identification

IdentifierValue
CAS Number 329211-31-6
Molecular Formula C₁₄H₁₂N₂O₃
Molecular Weight 256.26 g/mol [2]
InChI Key MBUHKGWMCRLFTD-UHFFFAOYSA-N
Canonical SMILES O=Cc1ccc(cc1)OCC(=O)Nc1ncccc1

Physicochemical Properties

Solubility data is not explicitly reported, but based on its structure, it is expected to have limited solubility in water and good solubility in common organic solvents such as dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO).

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The general strategy involves the reaction of a haloacetamide with a hydroxybenzaldehyde derivative. A detailed, field-proven protocol is outlined below.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process, which can also be performed as a one-pot reaction. The first step involves the formation of a 2-halo-N-2-pyridinylacetamide intermediate, followed by its reaction with 4-hydroxybenzaldehyde.

Synthesis_Pathway cluster_0 Step 1: Formation of Haloacetamide Intermediate cluster_1 Step 2: Ether Synthesis 2-Aminopyridine 2-Aminopyridine 2-Chloro-N-2-pyridinylacetamide 2-Chloro-N-2-pyridinylacetamide 2-Aminopyridine->2-Chloro-N-2-pyridinylacetamide Chloroacetyl chloride, Base (e.g., K2CO3), DCM, 0°C to RT Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->2-Chloro-N-2-pyridinylacetamide Target_Compound This compound 2-Chloro-N-2-pyridinylacetamide->Target_Compound 4-Hydroxybenzaldehyde, Base (e.g., K2CO3), Solvent (e.g., DMF) 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Target_Compound

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from a reliable synthetic procedure for analogous compounds.[2]

Materials:

  • 2-Aminopyridine

  • Chloroacetyl chloride

  • 4-Hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM), dry

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 2-Chloro-N-2-pyridinylacetamide

  • To a solution of 2-aminopyridine (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2-3 equivalents).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 2-chloro-N-2-pyridinylacetamide, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 2: Synthesis of this compound

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Add the 2-chloro-N-2-pyridinylacetamide (1 equivalent) from the previous step to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove any remaining DMF and inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on reported values for this compound and educated estimations from closely related analogs.[2]

Table 2: Spectroscopic Data

TechniqueObserved Features
¹H NMR (400 MHz, CDCl₃)δ 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.32-8.33 (m, 1H, ArH), 8.27 (d, J = 8.7 Hz, 1H, ArH), 7.89-7.92 (m, 2H, ArH), 7.74-7.78 (m, 1H, ArH), 7.10-7.14 (m, 3H, ArH), 4.72 (s, 2H, OCH₂)
¹³C NMR (100 MHz, CDCl₃) (Estimated)δ ~190 (CHO), ~168 (C=O, amide), ~162 (Ar-C-O), ~151 (Ar-C, pyridinyl), ~148 (Ar-C, pyridinyl), ~138 (Ar-C, pyridinyl), ~132 (Ar-C), ~130 (Ar-C), ~120 (Ar-C, pyridinyl), ~115 (Ar-C), ~112 (Ar-C, pyridinyl), ~68 (OCH₂)
IR (film, cm⁻¹)2923, 2850, 1689 (C=O, aldehyde), 1600 (C=O, amide), 1578, 1527, 1508, 1435, 1303, 1251, 1162, 1055, 832
ESI-MS (m/z)Calculated for C₁₄H₁₂N₂O₃: 256.08; Found: 257.14 (M+H)⁺

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a valuable building block in organic synthesis.

  • Aldehyde Functionality: The formyl group can undergo a wide range of reactions characteristic of aldehydes, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds. This allows for the introduction of diverse functionalities at the para-position of the phenoxy ring.

  • Pyridinylacetamide Moiety: The amide linkage can be hydrolyzed under acidic or basic conditions. The pyridine ring itself can be a site for further functionalization, and the nitrogen atom can act as a ligand for metal coordination.

The primary application of this compound lies in its use as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities. The phenoxyacetamide scaffold is a known pharmacophore in various drug discovery programs. Derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Applications cluster_Applications Potential Applications in Drug Discovery Target_Compound This compound Heterocyclic_Synthesis Precursor for Heterocyclic Synthesis Target_Compound->Heterocyclic_Synthesis Anticancer Anticancer Antimicrobial Antimicrobial Anti_inflammatory Anti_inflammatory Heterocyclic_Synthesis->Anticancer Heterocyclic_Synthesis->Antimicrobial Heterocyclic_Synthesis->Anti_inflammatory

Sources

Synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, a valuable intermediate in the development of novel heterocyclic compounds for medicinal chemistry. We will delve into the strategic approach, detailed experimental protocols, mechanistic insights, and characterization of this molecule, offering a robust resource for researchers and professionals in drug discovery and organic synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is typically achieved through a two-step process. The core strategy involves the formation of an ether linkage followed by an amide bond formation, or vice-versa. A common and effective route involves the initial synthesis of an N-substituted 2-chloroacetamide, which then undergoes a Williamson ether synthesis with 4-hydroxybenzaldehyde. An alternative approach is the preparation of 4-formylphenoxyacetic acid, followed by an amide coupling reaction with 2-aminopyridine.

This guide will focus on a well-documented method: the reaction of a pre-synthesized 2-chloro-N-(pyridin-2-yl)acetamide with 4-hydroxybenzaldehyde. This approach is often favored for its reliability and the commercial availability of the starting materials.

Detailed Experimental Protocols

Synthesis of Intermediate: 2-Chloro-N-(pyridin-2-yl)acetamide

The synthesis of the chloroacetamide intermediate is a crucial first step. This is typically achieved by reacting 2-aminopyridine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

  • 2-Aminopyridine

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dry Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a well-stirred solution of 2-aminopyridine and potassium carbonate in dry dichloromethane at 0 °C, chloroacetyl chloride is added dropwise.

  • The reaction mixture is then stirred for 4-6 hours at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess dichloromethane is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is washed with an excess of water and then crystallized from a hexane/ethyl acetate mixture to yield pure 2-chloro-N-(pyridin-2-yl)acetamide.

Synthesis of this compound

The final product is synthesized via a Williamson ether synthesis, where the sodium salt of 4-hydroxybenzaldehyde reacts with the previously prepared 2-chloro-N-(pyridin-2-yl)acetamide.

Materials:

  • 2-Chloro-N-(pyridin-2-yl)acetamide

  • 4-Hydroxybenzaldehyde

  • Sodium metal or Sodium hydroxide

  • Absolute ethanol or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, 4-hydroxybenzaldehyde is added, and the mixture is stirred to form the sodium salt.

  • 2-Chloro-N-(pyridin-2-yl)acetamide is then added to the reaction mixture.

  • The mixture is refluxed for several hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.

  • The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.[1][2]

Mechanistic Insights

The synthesis of this compound involves two key reactions: N-acylation and Williamson ether synthesis.

  • N-Acylation: The formation of 2-chloro-N-(pyridin-2-yl)acetamide is a nucleophilic acyl substitution reaction. The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The base (e.g., potassium carbonate) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Williamson Ether Synthesis: This reaction proceeds via an SN2 mechanism. The phenoxide ion, generated by deprotonating 4-hydroxybenzaldehyde with a base, acts as a potent nucleophile. It attacks the electrophilic carbon atom attached to the chlorine in 2-chloro-N-(pyridin-2-yl)acetamide, displacing the chloride ion and forming the ether linkage.

Characterization Data

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Technique Observed Data [1]
¹H NMR (400 MHz, CDCl₃) δ 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.32-8.33 (m, 1H, ArH), 8.27 (d, J = 8.7 Hz, 1H, ArH), 7.89-7.92 (m, 2H, ArH), 7.74-7.78 (m, 1H, ArH), 7.10-7.14 (m, 3H, ArH), 4.72 (s, 2H, OCH₂)
IR (film, cm⁻¹) 2923, 2850, 1689, 1600, 1578, 1527, 1508, 1435, 1303, 1251, 1162, 1055, 832
ESI-MS (m/z) Calculated for C₁₄H₁₂N₂O₃: 256.08, found: 257.14 (M + H)⁺

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide cluster_step2 Step 2: Williamson Ether Synthesis A 2-Aminopyridine C Base (K₂CO₃) DCM, 0°C to rt A->C B Chloroacetyl chloride B->C D 2-Chloro-N-(pyridin-2-yl)acetamide C->D F Base (NaOEt) Ethanol, Reflux D->F E 4-Hydroxybenzaldehyde E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that provides a key building block for the development of more complex molecules with potential biological activities. The protocols outlined in this guide are robust and have been successfully applied in research settings. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can efficiently synthesize this valuable compound for their drug discovery and development endeavors.

References

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), pp-pp. [Link][3]

  • Supplementary Information - The Royal Society of Chemistry. (2014). [Link][1]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 9(4), 795-803. [Link][2]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link][4]

  • PubChem. This compound. [Link]

  • Organic Syntheses Procedure. coumarone. [Link][5]

  • Farrell, K. M., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (75), 50338. [Link][6]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link][7]

  • Kandasamy, J. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. SN Applied Sciences, 2(9), 1-8. [Link][8]

  • Wang, G., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium (III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido [1, 2-α] pyrimidin-4-ones. Organic letters, 17(18), 4490-4493. [Link][9]

Sources

2-(4-Formylphenoxy)-N-2-pyridinylacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, structural elucidation, and potential as a key intermediate in the synthesis of pharmacologically active agents.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound characterized by a central phenoxyacetamide scaffold. This structure is functionalized with a reactive aldehyde (formyl) group on the phenoxy ring and a pyridinyl moiety attached to the acetamide nitrogen. These features make it a valuable building block in synthetic and medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₃[1]
Molecular Weight 256.26 g/mol [1]
CAS Number 329211-31-6
Appearance Solid
Purity Typically ≥95%
InChI Key MBUHKGWMCRLFTD-UHFFFAOYSA-N

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis. This method is reliable and scalable, making it suitable for laboratory and potential pilot-scale production.

Synthesis Rationale and Mechanistic Insight

The primary synthetic strategy involves the reaction of a haloacetamide with a phenolic compound. In this case, 2-chloro-N-(pyridin-2-yl)acetamide serves as the electrophile, and 4-hydroxybenzaldehyde acts as the nucleophile.

  • Choice of Base (K₂CO₃): A moderately strong base like potassium carbonate (K₂CO₃) is employed to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde. This in-situ formation of the more nucleophilic potassium phenoxide is crucial for the subsequent etherification reaction. Using a weaker base ensures selectivity and prevents unwanted side reactions that could occur with stronger bases like sodium hydride.

  • Solvent Selection (DMF or CH₂Cl₂): A polar aprotic solvent such as Dimethylformamide (DMF) is often used to facilitate this type of reaction by solvating the potassium cation, thereby enhancing the nucleophilicity of the phenoxide.[2] Dichloromethane (CH₂Cl₂) is another suitable solvent.[1]

  • Reaction Monitoring: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC), which allows for the visualization of the consumption of starting materials and the formation of the product.[1]

General Synthesis Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

G cluster_prep Precursor Synthesis cluster_main Etherification Reaction cluster_workup Workup and Purification P1 Aniline/Pyridine Derivative P3 2-Chloro-N-arylacetamide P1->P3 K₂CO₃, CH₂Cl₂ P2 Chloroacetyl Chloride P2->P3 S1 2-Chloro-N-(pyridin-2-yl)acetamide S3 Reaction Mixture in DMF/CH₂Cl₂ S1->S3 S2 4-Hydroxybenzaldehyde S2->S3 K₂CO₃ S4 Reflux/Stir at RT S3->S4 W1 Reaction Quenching (Water) S4->W1 W2 Crude Solid Isolation W1->W2 W3 Recrystallization (Hexane/Ethyl Acetate) W2->W3 W4 Pure 2-(4-Formylphenoxy)- N-2-pyridinylacetamide W3->W4 G Start 2-(4-Formylphenoxy)- N-2-pyridinylacetamide Reaction Three-Component Reaction Start->Reaction Reagent1 Malononitrile Reagent1->Reaction Reagent2 Active Methylene (e.g., Dimedone) Reagent2->Reaction Product Fused 4H-Pyran Hybrids Reaction->Product Screening Biological Screening (e.g., Anticancer, Antimicrobial) Product->Screening

Caption: Role as an intermediate in multicomponent reactions.

Scaffold for Bioactive Agents

The phenoxyacetamide core is a known pharmacophore present in various biologically active molecules. Related acetamide derivatives have shown promise as:

  • Acetylcholinesterase Inhibitors: Derivatives of 2-(4-formylphenoxy)acetamide have been investigated as potential treatments for Alzheimer's disease. [3]* Antimicrobial Agents: The broader class of N-phenylacetamide analogues has been synthesized and studied for their antibacterial and antifungal properties. [4][5]* Analgesics: Certain acetamide structures have been developed as analgesics with potentially reduced hepatotoxicity compared to existing drugs. [6] The presence of the pyridinyl ring can further enhance biological activity and improve pharmacokinetic properties, such as solubility and metabolic stability, making this compound an attractive starting point for medicinal chemistry programs.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block with significant potential. Its straightforward synthesis, well-defined characterization profile, and versatile reactivity make it an important tool for researchers in organic synthesis and drug discovery. The insights provided in this guide aim to equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.

References

  • 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630. PubChem. [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. [Link]

  • 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem. [Link]

  • N-(2-(4-Formylphenyl)ethyl)acetamide | C11H13NO2 | CID 18423176. PubChem. [Link]

  • 2-(4-FORMYL-2-METHOXY-PHENOXY)-N-PHENYL-ACETAMIDE. Chemsrc. [Link]

  • 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. PubChem. [Link]

  • 2-(4-formylphenoxy)acetamide (C9H9NO3). PubChemLite. [Link]

  • Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences. [Link]

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

Sources

A Technical Guide to Investigating the Biological Potential of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The landscape of drug discovery is perpetually driven by the exploration of novel chemical scaffolds. The compound 2-(4-Formylphenoxy)-N-2-pyridinylacetamide represents an intriguing, yet underexplored, molecule. While direct biological data for this specific compound is scarce, a comprehensive analysis of its constituent pharmacophores—the phenoxyacetamide core and the N-pyridinyl moiety—reveals a strong theoretical basis for significant biological activity. Derivatives of these parent structures have demonstrated a wide spectrum of effects, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chemically reactive formyl group further suggests the potential for unique mechanisms of action, including covalent modulation of target proteins.

This technical guide provides a strategic framework for the systematic evaluation of this compound. We present a tiered screening cascade designed to efficiently identify and characterize its potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. This document furnishes drug development professionals and researchers with detailed, self-validating experimental protocols, the rationale behind key methodological choices, and a forward-looking perspective on elucidating its mechanism of action. Our approach is grounded in established, robust in vitro assays to ensure the generation of reliable and actionable data, paving the way for potential hit-to-lead development.

Introduction and Rationale for Investigation

The molecule this compound is a synthetic organic compound characterized by three key structural features:

  • A Phenoxyacetamide Core: This scaffold is present in a multitude of biologically active compounds, with derivatives exhibiting potent anticancer, antioxidant, analgesic, and anti-mycobacterial activities.[1][2]

  • An N-2-pyridinyl Group: The inclusion of a pyridine ring is a common strategy in medicinal chemistry to enhance solubility, modulate pharmacokinetic properties, and establish critical binding interactions with biological targets. Pyridine-acetamide hybrids have shown promise as antibacterial and antioxidant agents.[3][4]

  • A Para-Formyl Group: The aldehyde functional group on the phenoxy ring is an electrophilic center, capable of reacting with nucleophilic residues in proteins (e.g., lysine, cysteine) to form covalent adducts.[5] This presents a potential mechanism for irreversible or tightly-bound inhibition of target enzymes, a characteristic of many successful therapeutic agents.

While the synthesis of this compound has been reported, its biological potential remains untapped.[6] The convergence of these three structural motifs provides a compelling rationale for a comprehensive investigation into its bioactivity. This guide outlines a logical, efficient, and robust screening strategy to unlock this potential.

Proposed Biological Screening Cascade

To systematically evaluate a novel compound with a broad, yet undefined, potential, a tiered screening cascade is the most efficient approach.[7] This strategy prioritizes resources by using broad, high-throughput assays initially, followed by more complex and targeted assays for promising "hits."

Screening_Cascade cluster_0 Tier 1: Primary Screening (Broad Profile) cluster_1 Tier 2: Potency & Dose-Response cluster_2 Tier 3: Selectivity & MOA Elucidation T1_Cytotoxicity Cytotoxicity Screen (e.g., NCI-60 Panel) T2_IC50 IC50 Determination (Cytotoxicity) T1_Cytotoxicity->T2_IC50 If Active T1_Antimicrobial Antimicrobial Screen (Gram+/Gram- Bacteria, Fungi) T2_MIC MIC Determination (Antimicrobial) T1_Antimicrobial->T2_MIC If Active T3_Selectivity Selectivity Assays (Cancer vs. Normal Cells) T2_IC50->T3_Selectivity Potent Hit T3_MOA Mechanism of Action Assays (e.g., Enzyme Inhibition, Apoptosis) T2_IC50->T3_MOA T3_Selectivity->T3_MOA Compound Test Compound: This compound Compound->T1_Cytotoxicity Initial Evaluation Compound->T1_Antimicrobial Initial Evaluation

Caption: A tiered workflow for evaluating the test compound.

Detailed Experimental Protocols

The following protocols are foundational for executing the Tier 1 and Tier 2 screening stages. They are designed with self-validating controls to ensure data integrity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[9] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) for Adherence A->B C Add Compound (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (e.g., DMSO, SDS) F->G H Read Absorbance (~570 nm) G->H

Caption: Standard workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include the following controls:

    • Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.5%).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control: Untreated cells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[11] This method is highly accurate and allows for the simultaneous testing of multiple concentrations.[10]

Methodology:

  • Compound Preparation: Prepare a 2X concentrated stock of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[12]

  • Serial Dilution: In a sterile 96-well U-bottom plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the 2X compound stock to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. This dilutes the compound concentrations to their final 1X test concentration.

  • Controls:

    • Sterility Control (Well 12): 200 µL of sterile broth only.

    • Growth Control (Well 11): 100 µL of broth plus 100 µL of inoculum (no compound).

    • Positive Control: Perform a parallel dilution series with a known antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[10]

  • Data Acquisition: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration at which there is no visible turbidity (cloudiness) compared to the clear sterility control.

Protocol 3: Conceptual Framework for Enzyme Inhibition Screening (e.g., COX-2)

Principle: Enzyme inhibition assays are fundamental to drug discovery, providing direct evidence of a compound's interaction with a specific biological target.[14] Given that phenoxyacetic acid derivatives are known to target cyclooxygenase-2 (COX-2)[15], an assay for this enzyme is a logical step for MOA elucidation if anti-inflammatory potential is suspected. The assay measures the ability of the test compound to block the enzyme's conversion of a substrate (arachidonic acid) into a product (prostaglandin).

General Methodology:

  • Assay Preparation: In a microplate, combine the purified COX-2 enzyme, a reaction buffer, and various concentrations of the test compound.

  • Incubation: Allow the compound to pre-incubate with the enzyme for a defined period to facilitate binding.

  • Reaction Initiation: Add the substrate (e.g., arachidonic acid) to all wells to start the enzymatic reaction.

  • Reaction Termination & Detection: After a set time, stop the reaction and use a detection method (e.g., ELISA, fluorescence, or colorimetric probe) to quantify the amount of product formed.

  • Controls:

    • No-Inhibitor Control: Enzyme and substrate without the test compound (represents 100% activity).

    • Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).

    • Background Control: Reaction components without the enzyme.

Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

Cell LineTissue of OriginThis compoundDoxorubicin (Control)
MCF-7Breast Cancer5.80.9
HepG2Liver Cancer1.41.1
A549Lung Cancer12.32.5
HEK293Normal Kidney> 10015.7

Interpretation: In this hypothetical example, the compound shows potent activity against the HepG2 liver cancer cell line, with an IC₅₀ value comparable to the control drug. Importantly, it displays high selectivity, with significantly less toxicity towards the normal HEK293 cell line.

Table 2: Hypothetical Antimicrobial Data (MIC Values in µg/mL)

OrganismTypeThis compoundGentamicin (Control)
S. aureusGram-positive82
E. coliGram-negative> 1284
C. albicansFungus (Yeast)16N/A

Interpretation: This hypothetical data suggests the compound has moderate activity against Gram-positive bacteria and fungi but is inactive against Gram-negative bacteria.

Potential Mechanisms of Action and Future Directions

The initial screening data will guide the investigation into the compound's mechanism of action (MOA).

  • Role of the Formyl Group: If the compound demonstrates potent, time-dependent inhibition or if activity is difficult to reverse, the aldehyde group may be forming a covalent Schiff base with a nucleophilic residue (e.g., lysine) in the active site of a target protein. This hypothesis can be tested using techniques like mass spectrometry to detect covalent adduction.[5]

Caption: Covalent modification via Schiff base formation.

  • Future Directions:

    • Hit-to-Lead Optimization: If promising activity is identified, medicinal chemistry efforts can be initiated to modify the structure to improve potency, selectivity, and pharmacokinetic properties.

    • Advanced MOA Studies: Depending on the activity profile, further studies could include apoptosis assays (e.g., caspase activation, annexin V staining) for anticancer hits, or specific enzyme target identification for antimicrobial hits.

    • In Vivo Efficacy: Promising lead compounds should be advanced to animal models to assess their efficacy and safety in a physiological context.

By following this structured, data-driven approach, the therapeutic potential of this compound can be thoroughly and efficiently elucidated.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYVILzZavb4tEMbtRnN2E_5r39wLRwlvPFeL7ODeE8qsmnwO3uP_ARNi9tRSkl-veD_GQ5M_7ZBO3t7lWWhWzOx9fzJxDrG-fSLTadzajvlUr4ybo4kpc5mNYthvpBoZcOtmXH-ms4PrvxfcU=]
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr_-Cx3Vc0eaxgIMJsen20dz6LvMyL5Rh8TJR-4ROxIWUtextBStB2H1eKoBL6advlty0-rfRXKK_5KzTVJuk-BGCCPOVnd-L5nPzQ9k4AuO3sSEjZnWPiOrkqHlL1Vys7qDiraenCjMm1dYG9-RK0hIZlKytouTwxvrq68A3JhqXROHg-3mqiA9xn10fd_GHE3wKqSglYXNI317_qjHXY_zH70SfKSp_FgQ==]
  • BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in Bioactive Pyridinyl Acetamide Derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOGot8BnSpTzJtNMOFH2zNtoP-nA-JFdjIbWRQi7LkX36xLIe-RIb1qGhx2Gf45vXQVSIjh2Gi-PN74TDru0pnqLKBqsUlrqCaZ6VKey9vDfgTZXWbpRWre2jle8IklwvjDlGNig7f7iyqAGXZttuNA5ub8ttnVXOfeHhWW3WtXQ4qUIeGvdqHAKICGncsCP2F0YZPFnEo0enoHNTTDbY9Z8xvr8xOzswFLJzgoGxeszZXanq5FkjFAGWmugUyeEiCnA==]
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2hIarTa8eIeV4jikyJwdoxrlIOwc6h2mhQne86CsJQw1v3GPl0Ds0VtGFk1ITjPEj4DH39n-rDUM7U49zQGcf2VMVlsSMljn98WzechDdEaUIrbcu91FZcnPbIXkvfb4LC70klFfWXex8a_JeT5Tz5OID-W-0__PSHRLIYO8AjRUa4r7tCqzgT5HFJWirFEZWx15KzGl2mqBl4fITHohbXC73C7-8WVveJ9VIdj-6Y9QXuL0Y_UAss3Sn9Px3eCCLoh_emEE_k_tJRnrcE2WzLyIgHtu3WtrZ39-a8GOOjL_nsN4eQQkd]
  • Wikipedia contributors. (2024). Broth microdilution. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZLlj9U5sGA248xPlyerJNUhzow3IexePfSM6Ub6oMGWThASeeQMvZIre_08s1RBtQeM94FQA_0aXAHI-qacNoGjR0RLIdoXZClCnywM4Jbd8RUlq1_EUBQrHyDvPp6zGsNQLiZcKPU-aMBA==]
  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByLyw5pyQ8vz1CqYdtwHiFohw_fhYWs4aYkCs-WGcEBKo2ncmSp6dBSvDlQvhtjb0kqJcan40duwERkI6LztloG7CLsA6ECOFH6dj8potlol3uDEdm-sVHxA_VhiNNnOPdcHDdQNyllO-K-EoNg==]
  • Wikipedia contributors. (2024). MTT assay. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgBmgI1e3bbz9t-CvJ62B5m7sJ-KUW0fXI-vCvB5LE34_bBA52CQqEtqqoZMn-bvZLl2md6tyOtnA1TiTBftG2D-vu8fABeroNmQYU--TRuS8Gu9CHuHFSAe6saAvlV6V6]
  • Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2OQBfkMWmbmstXZfhkuKyVYxYhcfP9LxVjWSgGvC4zKEKGW-ztzZa1IXDqvk4sVUM1kGeHvL780JfNTaMPEX8ltrX3IIfsKZ_1yE6ysJ3tZ3INOQNWIPJDpRg6nNB64aIkzbntNsnbJNhsIAP-jtq2kLVAqZVEOEQH03Y-dyJHA==]
  • Al-Suhaimi, E. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcgabppaiD-dKzWYvBiomHs-VF04QeQT8uaJsoomrNXThzsEO98aptjamlkBHblL53UKP5rw1qP5hOEup2sBJx0M2-Hcj5Cg3aaLkaWQuFJ08TliRVrSSqeM1bTJ0L0EtONd0=]
  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIjDet_b7qzgUMX5GOi_MB6z1WkYx6UcdoZVLXOSuLEy8ybwNl8x6l5gCrrzhihxaRc19j1hMQbqzP8M2dERVw4BzgUk3mvp311FOVMdForfvOwnlroZrsfUWMTarPRGcmJSJ8d49ejr8T8dn7S1RZCYxTGP8=]
  • Al-Omaim, W. S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuDH4koTOIFwhiah1H4HHJTzK2J3WxiNGocN5kKwsU6Lv9M_cp70I3sBcqomRqynCn7eopsOwU0duOlkFHpv1M4TGVijquCrpqpaVLgrmN5TPpg_VqN4TGU8hf2cq5PaSs6mh63tJB_5H-1Q==]
  • Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrg0EWkrewXvQrtva9Ej8mnswvZfHrgiTgk85Z255EXyS1KXddxhRivZ1Dghj98MuGTcAItDwsDrZb4HoHnHBw6YfZDuOi8QHPiKF_i1i2uHBaQ-MuCxK2evGBofgrCqHACxw=]
  • Wolford, J. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECcY8bhaLp2GdD8CVQJVIXq6dMNqmAjRGy7bePc5HrPeqLe8_iwzeLkxevbXGzqQp5leVa9xqTEidC0ivTkt1b6V8HQkjAFYfXVqh6MWFV1xowWrBjl1wZEcFLr-iTmVnSUHKh3OKqHJnpsA==]
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6NkfRJsy8KFK62B9O35HZHuS_xdFok0145-jkT7QTeyZ4vSyNU5cMZwu1fZtCvRTd3c5j_TBW74BbrInh8lFIpmB2DB0h50oHlCjklNHe_glba3VXQXPSs41v6fxDKeJNjCDHdzVsngToOyQVwGCYFDi-rvhDmApJ7QEcAP81sKwwXiFppJcpkosnl_ih2EuhkGhXOe-l8vKhWpcaYw==]
  • ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMy9MiG2ezBfx7aJ3-tiZwGpVyQ47jbNX7kxyWeVX6nketQKtlLBNjl57mPUy2u3xPqVpzdeONxwnDcTfNEhNroSfh1x4SWLawpW5NTcRkzwFgsHAP2VhBJYO4k1J5n2uVrmSXLA==]
  • Doyle, K. M., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHToKDyZyaAtXXXvF5bUQT9lbUld_FQUplFy-WUGF8fVtGOxW6T1B0drIS8e9ofLLfWoAqXjUAT_DOXhzujSO2QnRlpHwwmJUh-5NmSkDDd4bOVdPfycYqiYzQr3unIuaSekog=]
  • Abcam. (n.d.). MTT assay protocol. Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8O_vhMpdL42GeHKQZDnY5VgpjMvSNi_kWSH4XpnoVZGeUdprrOeske_T7n7YKipsDVTetHhBMNhuUIGDh4GO3s8_27do05M1lWk6ir5fuvaj0yn3uVqMgUMz7r58KansZH9CT0eE5340L0V3p9-QxYLrKgg83NzuJZ6KuIg==]
  • Gontijo, M. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH52v5RkcZrjhxCKnAYmXRE75GfNbTty38MVtM1zeyQw1dFbSoJYxFFRFJptjZehHAqCuL3qbO14s6s6Dw0T1bNmITKV6D0I7pRForN3BWGhZ7z7vYTzyWfASiu0arDfRKn721yCXC-a1ke-Mogjwt9jF3gxqwTwQ9vf-An0apdsBniTdYcSyzOLzHtDmL_3ietElV-hQEtIZEdA==]
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqbcHN-q0rHPuBeIrk7pRSW-jtP85rDxatyaazEZXR4PqPgsI96wlPS21s4w9eW4w88CGxIqSx8U2ZZHR1TDgmb5uGaqh5Wl7mnl_RY6Gbe9QgdalJ5bKV4iAoyUjhZjw9Uf5Sfw0=]
  • Yasmeen, S., et al. (2024). Synthesis of some new pyridine-acetamide hybrids as potential antibacterial and antioxidant agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuIA8wD1L7nMNHd3MeUmNPQ4NbE0VFDGXRDXWFqb0hwGSRbiS1ZxtFsv42t4bkhKAfp36xG1ODCFdwh8SIXS4lBsJacmjGKYPjYixf2fsQUjGKrHjpi78OFNLmd-bxVEZVZ4Viz6gGKAdYGxVhhVrhNVTqPnLL2zKO1rOkbthE1eUpZ6rImJQFqstvvEUcJvuKNY9PhBfPiOui8Qs1uFej89sKu5af0QBm1JaFi1Hv6X521yp2F0cUZjSvTea-kZCIGJ-hxOGTdokrXbp9iJN9]
  • BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcJZISelcXnwkJzrtg-FqHvHaU-9T4p122lGZ0E9V-s0V-AvPcjXabVCsFkRN8lgtwEYdOE_pp1rI-wTQ-3mLH3_z1-kCbzB6-9Mi7eFvvB6IQJ0d3W_ZziVKchNfr]
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [https://vertexaisearch.cloud.google.
  • BenchChem. (2025). New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpCY-NukJLfFTHTbD-MZ0ilQugpquPPoVCIaH3y-ZHGiLs1WB03XpZLNZ5NjcFs3V157E89LqMpGrb9DpVzoi-OYgDlqLm5fG-7JG715fEzPqhiYLokwf22URGgaeAYr23ZApMduk73ovTzcTSrlUzawQc_8EtUk--IqVClyLqkhUAN0q8XB3Co7fFUhoQ81eoz2jgCfnLQfpQAbyzHoQPHUruZwkj6Nq_-mx6vEPhoZqeTpXqTOkD7p_xZtsDyA-AGsGz]
  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbBxOdBAEWH0JQbSjo5wmKvm8-oajLBcxugAys98Nvyo7mR50qrcMu0qHZdjoaEwIxJuuqaBiLO-zQ4rbhR4ts7y914lmv7DqcrExagJfuo5LelQ7VqbndxLnv9oDAP222oFHDALvdQiHUfPD7WLOrQ25uP2DTwvMsgcKsaXBnRlNKWDSBwGenVTGzcvGBviXcd5UK6z0=]
  • Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQbaPoY1NgwS20UdD2CjoNBmH2KmH0eBIvXebZ1AKh7y33C8p9ciWH9_uUe9R87ZsiYuP9s32t-ks_XjIhLg0TEpPvxr4ubHaBUWERg7sIsF_jw7qhB4EpPGpTrjPq7qZYHp781DzkjRUfjEJScyJ1SPHieBmBuA==]

Sources

An In-depth Technical Guide to 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Drug Discovery

2-(4-Formylphenoxy)-N-2-pyridinylacetamide is a key organic intermediate characterized by a phenoxyacetamide core structure, which is a prevalent motif in a multitude of biologically active compounds. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and, most notably, its pivotal role as a versatile precursor in the development of novel heterocyclic entities for medicinal chemistry research. While direct biological evaluation of the title compound is not extensively documented, its significance is underscored by its utility in constructing more complex molecules with a wide array of pharmacological activities, including antimicrobial and anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic strategies.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₃[1]
Molecular Weight 256.26 g/mol [1]
Appearance Solid[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.32-8.33 (m, 1H, ArH), 8.27 (d, J = 8.7 Hz, 1H, ArH), 7.89-7.92 (m, 2H, ArH), 7.74-7.78 (m, 1H, ArH), 7.10-7.14 (m, 3H, ArH), 4.72 (s, 2H, OCH₂)[1]
**IR (film, cm⁻¹) **2923, 2850, 1689, 1600, 1578, 1527, 1508, 1435, 1303, 1251, 1162, 1055, 832[1]
ESI-MS (m/z) Calculated for C₁₄H₁₂N₂O₃: 256.08, Found: 257.14 (M+H)⁺[1]

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of an N-substituted 2-chloroacetamide, followed by a nucleophilic substitution reaction with 4-hydroxybenzaldehyde.

Reaction Mechanism

The synthesis initiates with the acylation of 2-aminopyridine with chloroacetyl chloride to form the intermediate, 2-chloro-N-(pyridin-2-yl)acetamide. This is followed by a Williamson ether synthesis, where the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ using a base such as potassium carbonate, acts as a nucleophile, displacing the chloride from the α-carbon of the chloroacetamide intermediate.

Synthesis_Mechanism cluster_step1 Step 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide cluster_step2 Step 2: Williamson Ether Synthesis 2-aminopyridine 2-Aminopyridine intermediate 2-chloro-N-(pyridin-2-yl)acetamide 2-aminopyridine->intermediate + Chloroacetyl Chloride, K₂CO₃, CH₂Cl₂ chloroacetyl_chloride Chloroacetyl Chloride final_product This compound intermediate->final_product + 4-Hydroxybenzaldehyde, K₂CO₃ 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde

Caption: General two-step synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound and its analogs.[1]

Step 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide

  • To a well-stirred solution of 2-aminopyridine (1 equivalent) and potassium carbonate (K₂CO₃) (3.6 equivalents) in dry dichloromethane (CH₂Cl₂), add chloroacetyl chloride (1.2 equivalents) dropwise at 0°C.

  • Stir the mixture for 4-6 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the excess CH₂Cl₂ using a rotary evaporator.

  • Wash the resulting solid with an excess of water and recrystallize from a hexane/ethyl acetate mixture to yield 2-chloro-N-(pyridin-2-yl)acetamide.

Step 2: Synthesis of this compound

  • Combine 2-chloro-N-(pyridin-2-yl)acetamide (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and potassium carbonate (K₂CO₃) (2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure this compound.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The primary value of this compound in drug discovery lies in its utility as a versatile synthetic intermediate. The presence of a reactive aldehyde group allows for a variety of chemical transformations, leading to the construction of diverse and complex heterocyclic scaffolds.

Medicinal_Chemistry_Workflow Start This compound Condensation Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt) Start->Condensation Cyclization Cyclization / Cyclocondensation Reactions (e.g., Hantzsch, Biginelli) Start->Cyclization Derivatives Bioactive Heterocyclic Derivatives Condensation->Derivatives Cyclization->Derivatives

Caption: Workflow illustrating the use of this compound as a precursor.

Synthesis of Dihydropyridine and Pyran Derivatives

A significant application of 2-(4-Formylphenoxy)-N-arylacetamides is in the synthesis of 1,4-dihydropyridine (DHP) derivatives and various fused pyran systems. These heterocyclic cores are present in numerous compounds with a wide range of biological activities.

  • Hantzsch Dihydropyridine Synthesis: The aldehyde functionality of this compound can readily participate in the Hantzsch reaction with a β-ketoester and an ammonia source to yield substituted 1,4-dihydropyridines.

  • Three-Component Reactions for Fused Pyran Systems: This precursor can be utilized in three-component reactions with malononitrile and an active methylene compound (e.g., dimedone, 4-hydroxycoumarin) in the presence of a base like piperidine to construct various fused 4H-pyran systems.

Reported Biological Activities of Downstream Derivatives

While the direct biological activity of this compound is not extensively reported, the derivatives synthesized from it have shown promising activities in several therapeutic areas. This highlights the importance of the parent molecule as a key building block in generating new chemical entities with potential for drug development.

Derivative ClassReported Biological Activities
Phenoxyacetamide Derivatives Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant
Chalcones (from Claisen-Schmidt condensation) Anticancer, Anti-inflammatory, Antioxidant
1,4-Dihydropyridines (from Hantzsch synthesis) Calcium channel blocking, Anti-inflammatory, Antihypertensive
Fused Pyran Systems Potential for various therapeutic applications due to the privileged pyran scaffold

Conclusion and Future Perspectives

This compound is a valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its formyl group provide a robust platform for the generation of a diverse array of complex heterocyclic molecules. While the intrinsic biological activity of the title compound remains to be fully elucidated, its role as a key precursor for compounds with significant pharmacological potential is well-established. Future research may focus on the direct biological screening of this and related compounds, as well as the continued exploration of its utility in the synthesis of novel and potent therapeutic agents. The information presented in this guide provides a solid foundation for researchers to harness the synthetic potential of this compound in their drug discovery endeavors.

References

  • Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. (URL: [Link])

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (URL: [Link])

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (URL: [Link])

  • Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. (URL: [Link])

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (URL: [Link])

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (URL: [Link])

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. (URL: [Link])

  • Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. (URL: [Link])

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (URL: [Link])

Sources

A-001: A Case Study in the Discovery and Development of a Novel N-2-Pyridinylacetamide-Based Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific compound 2-(4-Formylphenoxy)-N-2-pyridinylacetamide is not extensively documented in public scientific literature, its constituent chemical motifs—the phenoxy ether linkage, a reactive formyl group, and a pyridinylacetamide core—are hallmarks of scaffolds with significant therapeutic potential. This technical guide, therefore, uses "A-001," our designation for this structure, as a representative case study to provide an in-depth, field-proven perspective on the modern drug discovery and development process. We will explore the journey from initial concept and synthesis to preclinical evaluation, offering a narrative grounded in established medicinal chemistry principles and experimental protocols. This document serves as a practical guide for professionals in the field, illustrating the causality behind experimental choices and the logic of a self-validating research workflow.

Part 1: Rationale and Synthesis of Compound A-001

Design Rationale: A Convergence of Bioactive Scaffolds

The molecular architecture of A-001 is a deliberate hybridization of pharmacophores known for their diverse biological activities. The acetamide scaffold is a cornerstone in medicinal chemistry, valued for its versatility in forming a wide range of therapeutic agents.[1] The inclusion of a pyridine ring is also a strategic choice; pyridine derivatives are prevalent in drug discovery due to their ability to engage with biological targets through various interactions.[2]

The phenoxy group provides a stable linkage and a scaffold that can be further functionalized. Phenoxy acetamide derivatives have been investigated for a range of pharmacological activities, including anticancer and antidepressant effects.[3] The terminal formyl (aldehyde) group is a particularly interesting feature. Aldehydes are important precursors for condensation reactions, such as the formation of Schiff bases, which can lead to the creation of macrocyclic ligands or complex compounds.[4] This reactive handle makes A-001 an excellent candidate for further chemical modification and library development.

Proposed Synthetic Pathway

The synthesis of A-001 can be logically approached through a two-step process: a Williamson ether synthesis to form the core phenoxy structure, followed by an amidation reaction to append the pyridinyl group.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate_Ether 2-(4-Formylphenoxy)acetic acid 4-Hydroxybenzaldehyde->Intermediate_Ether 1. Base (e.g., K2CO3) 2. Chloroacetic acid 2-Chloro-N-(pyridin-2-yl)acetamide 2-Chloro-N-(pyridin-2-yl)acetamide A001 A-001 This compound Intermediate_Ether->A001 1. Activating Agent (e.g., SOCl2) 2. 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine

Figure 1: Proposed two-step synthesis of A-001.

Detailed Experimental Protocol: Synthesis of A-001

Step 1: Synthesis of 2-(4-Formylphenoxy)acetic acid (Intermediate)

This step employs the Williamson ether synthesis, a classic organic reaction that forms an ether from an organohalide and an alkoxide.[5][6]

  • Reagents & Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).[7] The mixture is stirred at room temperature to form the phenoxide ion.

  • Reaction: Chloroacetic acid (1.1 eq) is added to the mixture. The reaction is then heated to 80-100°C and monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, the reaction mixture is cooled, poured into water, and acidified with HCl. The resulting precipitate, 2-(4-formylphenoxy)acetic acid, is filtered, washed with water, and dried.

Step 2: Synthesis of this compound (A-001)

This step involves the formation of an amide bond between the carboxylic acid intermediate and 2-aminopyridine.[8][9]

  • Activation of Carboxylic Acid: The intermediate from Step 1 (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM). An activating agent such as thionyl chloride (SOCl₂) (1.2 eq) is added dropwise at 0°C to form the acyl chloride in situ.[10]

  • Amidation: In a separate flask, 2-aminopyridine (1.0 eq) is dissolved in DCM with a non-nucleophilic base (e.g., triethylamine, 1.5 eq). The freshly prepared acyl chloride solution is then added dropwise to the amine solution at 0°C.

  • Reaction & Isolation: The reaction is allowed to warm to room temperature and stirred for 4-6 hours.[11] The mixture is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Part 2: Preclinical Evaluation Workflow

The discovery of a novel compound is followed by a structured workflow to evaluate its potential as a therapeutic agent.[1] This involves a series of in-vitro and in-vivo studies to determine its biological activity, selectivity, and pharmacokinetic properties.

G cluster_workflow Preclinical Evaluation Workflow for A-001 HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In-Vitro Assays (Potency, Selectivity) Lead_Gen->In_Vitro Iterative Testing Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate ADMET In-Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET Refinement In_Vivo_PK In-Vivo Pharmacokinetics (PK) Lead_Opt->In_Vivo_PK In_Vivo_Efficacy In-Vivo Efficacy Models Preclinical_Candidate->In_Vivo_Efficacy In_Vitro->Lead_Gen ADMET->Lead_Opt In_Vivo_PK->Lead_Opt

Figure 2: A general workflow for the discovery and preclinical development of a novel compound like A-001.

Initial Biological Screening

Given its structural motifs, A-001 could be screened against a variety of targets. For instance, pyridinyl acetamide derivatives have been explored as potent inhibitors of the Porcupine (PORCN) enzyme in the Wnt signaling pathway, which is often dysregulated in cancer.[12] Other substituted pyridine carboxamide derivatives have shown promise as allosteric inhibitors of SHP2, another oncology target.[13]

Protocol: High-Throughput Screening (HTS) for Kinase Inhibition

  • Assay Principle: A biochemical assay using a purified kinase enzyme (e.g., SHP2) and a fluorescently labeled substrate. Inhibition is measured by a decrease in the fluorescent signal.

  • Plate Preparation: A-001 is serially diluted in DMSO and dispensed into a 384-well plate.

  • Reaction: The kinase, substrate, and ATP are added to the wells. The plate is incubated at room temperature.

  • Detection: A stop solution is added, and the fluorescence is read using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of A-001, and an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is determined.

Structure-Activity Relationship (SAR) Studies

Once initial "hit" activity is confirmed, the medicinal chemist's role is to synthesize analogs of A-001 to understand the structure-activity relationship (SAR).[14] This process aims to improve potency, selectivity, and pharmacokinetic properties.[15]

Key Modification Points on A-001:

G cluster_mods Potential SAR Modification Sites A001 R1 R1: Formyl Group (e.g., -CN, -COOH, heterocycles) R1->A001 Formyl Position R2 R2: Phenyl Ring (e.g., add F, Cl, MeO) R2->A001 Phenyl Ring R3 R3: Pyridine Ring (e.g., positional isomers, substitution) R3->A001 Pyridine Ring

Figure 3: Key sites on the A-001 scaffold for SAR studies.

Table 1: Hypothetical SAR Data for A-001 Analogs

Compound IDR1 (Formyl Position)R2 (Phenyl Ring)R3 (Pyridine Ring)IC₅₀ (nM) vs. Target X
A-001-CHOH2-pyridinyl500
A-002-CNH2-pyridinyl250
A-003-CHO3-F2-pyridinyl150
A-004-CHOH4-pyridinyl>1000
A-005-CN3-F2-pyridinyl25

This data is purely illustrative to demonstrate the principles of SAR.

Part 3: Conclusion and Future Directions

This guide has utilized the novel structure of this compound (A-001) as a framework to delineate the modern drug discovery process. We have outlined a plausible synthetic route and presented a standard workflow for preclinical evaluation, from initial screening to lead optimization through SAR studies.

The journey of a compound like A-001 is emblematic of the broader challenges and strategies in pharmaceutical chemistry.[16] Its constituent parts—the phenoxyacetamide core and the reactive aldehyde—suggest a high potential for developing a rich library of analogs with diverse biological activities. Future work would focus on executing the proposed SAR studies, followed by in-depth ADMET profiling and in-vivo efficacy testing in relevant disease models for the most promising candidates. The principles and protocols detailed herein provide a robust foundation for such an endeavor.

References

  • Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Synthesis and evaluation of acetamide derivatives. (2009). Bioencapsulation Research Group. [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (n.d.). PubMed Central. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • 2-(4-Formylphenoxy)acetamide. (n.d.). PubChem. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). ResearchGate. [Link]

  • 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. (2011). PubMed Central. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PubMed Central. [Link]

  • Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. (n.d.). PubMed Central. [Link]

  • 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde. (2012). PubMed Central. [Link]

  • The Role of Pharmaceutical Chemistry in Medicine. (2024). Open Access Journals. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. [Link]

  • THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. (n.d.). Nature. [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2014). ACS Publications. [Link]

  • How Medicinal Chemistry Drives Novel Therapeutics Development. (2024). SteerOn Research. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). Hilaris Publisher. [Link]

  • Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. (n.d.). J-STAGE. [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Preparation of amides using DCC. (n.d.). Khan Academy. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. [Link]

Sources

Topic: 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: A Strategic Framework for Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel bioactive small molecules represents a critical starting point in the drug development pipeline. 2-(4-Formylphenoxy)-N-2-pyridinylacetamide is a compound of interest due to its unique structural motifs, which suggest a potential for interaction with various biological targets. This guide presents a comprehensive, multi-pronged strategy for the systematic investigation and speculation of its mechanism of action (MOA). As a Senior Application Scientist, the following framework is designed not as a rigid protocol, but as a logical, causality-driven workflow that integrates computational prediction, in vitro validation, and cell-based functional analysis. Our approach emphasizes self-validating systems, ensuring that each experimental stage builds upon and corroborates the findings of the last, thereby fostering a high degree of scientific integrity and confidence in the generated hypotheses.

Introduction: Deconstructing the Molecule to Formulate Initial Hypotheses

The structure of this compound presents three key pharmacophoric features: a pyridinylacetamide moiety, a phenoxy linker, and a reactive formyl group.

  • N-2-pyridinylacetamide: This group is present in several known bioactive compounds and can act as a hydrogen bond donor and acceptor, potentially interacting with the hinge region of kinases or the active site of various enzymes.

  • Phenoxy Linker: This provides a semi-flexible scaffold, allowing the terminal groups to orient themselves optimally within a binding pocket.

  • Para-Formyl Group (-CHO): The aldehyde is an electrophilic center and a potent hydrogen bond acceptor. It could potentially form a covalent bond (a Schiff base) with lysine residues in a target protein, suggesting a possibility of irreversible or covalent inhibition.

Given these features, we can speculate on several broad classes of potential targets, including protein kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. The primary challenge is to systematically narrow down these possibilities to one or more high-confidence MOAs.

Phase I: In Silico Target Prediction and Virtual Screening

The most resource-effective first step is to leverage computational tools to predict potential biological targets. This in silico phase allows us to generate a ranked list of testable hypotheses before committing to expensive and time-consuming wet lab experiments.

Methodologies: A Dual Approach

Our strategy employs a two-pronged computational approach to maximize the probability of identifying relevant targets:

  • Ligand-Based Virtual Screening: This method, including 2D similarity searches and 3D pharmacophore modeling, compares our compound to extensive databases of molecules with known biological activities. The underlying principle is the Similar Property Principle, which states that structurally similar molecules are likely to have similar biological activities.

  • Structure-Based Virtual Screening (Molecular Docking): This approach "docks" the 3D conformation of our compound into the crystal structures of known protein targets from databases like the Protein Data Bank (PDB). The goal is to predict the binding affinity and pose of the compound within the protein's active or allosteric sites. This is particularly useful for exploring the potential covalent interaction of the formyl group.

Experimental Workflow: Computational Target Fishing

G cluster_input Input Data cluster_output Output Compound 2-(4-Formylphenoxy)- N-2-pyridinylacetamide 3D Structure Similarity 2D/3D Similarity Search (e.g., ChEMBL, PubChem) Compound->Similarity Input SMILES/SDF Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Input SDF Docking Molecular Docking (Target: PDB Database) Compound->Docking Input SDF/PDB RankedList Ranked List of Potential Protein Targets Similarity->RankedList Pharmacophore->RankedList Docking->RankedList Docking Score

Caption: In Silico Target Identification Workflow.

Hypothetical Data Summary

For the purposes of this guide, we will assume the in silico screening produced the following hypothetical hits, ranked by a composite score derived from both ligand- and structure-based methods.

Rank Protein Target Target Class Rationale / Key Finding Confidence
1p38 MAPKαProtein KinaseHigh docking score in ATP-binding pocket; strong similarity to known pyridinyl-urea inhibitors.High
2Cyclooxygenase-2 (COX-2)Enzyme (Oxidoreductase)Docking suggests covalent bond formation between formyl group and Ser-530.Medium
3A2A Adenosine ReceptorGPCRPharmacophore model match with known A2A antagonists.Medium
4Histone Deacetylase 6 (HDAC6)Enzyme (Hydrolase)Shape similarity to known HDAC inhibitors; formyl group chelates zinc ion in active site.Low

This ranked list provides the foundational hypotheses that will guide our subsequent experimental validation. Computational approaches are a crucial first step for identifying potential biological targets for small molecules.[1][2][3] These methods can be broadly categorized into ligand-based and structure-based virtual screening.[4][5] Ligand-based methods leverage the principle that structurally similar molecules often have similar biological activities, using techniques like 2D/3D similarity searching and pharmacophore modeling against databases of known active compounds.[][7][8] Structure-based virtual screening, on the other hand, utilizes the 3D structure of a potential protein target to predict how a small molecule might bind, often through molecular docking simulations.[9][10][11]

Phase II: In Vitro Target Validation

With a list of prioritized targets, the next logical step is to determine if this compound physically interacts with these proteins and modulates their function. This is achieved through a series of targeted in vitro biochemical and biophysical assays.

Causality in Assay Selection

The choice of assay is dictated by the nature of the predicted target. Our primary goal is to obtain quantitative data on binding affinity (e.g., Kd, Ki) or functional inhibition (IC50).

  • For Kinases (p38 MAPKα): A radiometric or fluorescence-based kinase activity assay is the gold standard. We will measure the ability of our compound to inhibit the phosphorylation of a specific substrate.

  • For Enzymes (COX-2, HDAC6): We will use an enzyme inhibition assay that monitors the conversion of a substrate to a product. For COX-2, this could be an oxygen consumption assay; for HDAC6, a fluorogenic substrate assay.

  • For GPCRs (A2A Receptor): A radioligand binding assay is the most direct method to confirm binding. This experiment measures the displacement of a known high-affinity radiolabeled ligand from the receptor by our test compound.

G cluster_input Input cluster_decision Assay Selection Logic cluster_assays Experimental Assays cluster_output Output Targets Hypothetical Targets (p38, COX-2, A2AR, HDAC6) IsEnzyme Is the target an enzyme? Targets->IsEnzyme IsGPCR Is the target a GPCR? IsEnzyme->IsGPCR No EnzymeAssay Enzyme Inhibition Assay (e.g., IC50 determination) IsEnzyme->EnzymeAssay Yes BindingAssay Radioligand Binding Assay (e.g., Ki determination) IsGPCR->BindingAssay Yes NoAssay Select Alternative Assay IsGPCR->NoAssay No Validated Validated Target(s) & Affinity/Potency Data EnzymeAssay->Validated BindingAssay->Validated

Caption: Decision workflow for in vitro assay selection.

Detailed Experimental Protocol: p38α Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

Objective: To determine the IC50 value of this compound against p38 MAPKα.

Materials:

  • Recombinant human p38α enzyme

  • LanthaScreen™ Certified GFP-ATF2 substrate

  • LanthaScreen™ Tb-anti-pATF2[pThr71] antibody

  • ATP

  • Assay Buffer

  • Test Compound (serial dilution)

  • Staurosporine (positive control)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 1 mM.

  • Assay Reaction Setup:

    • Add 2.5 µL of the compound dilution or control to the wells of the 384-well plate.

    • Add 5 µL of a 2X solution of p38α enzyme and GFP-ATF2 substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of a 4X ATP solution to each well to initiate the reaction. The final ATP concentration should be at the Km for p38α.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction and Develop Signal:

    • Add 10 µL of a 2X solution of Tb-anti-pATF2 antibody in TR-FRET dilution buffer. This stops the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).

    • Calculate the emission ratio (520/495).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase III: Cell-Based Assays for Phenotypic Confirmation

Confirming that the compound interacts with a purified protein is essential, but it doesn't prove that this interaction is responsible for a biological effect in a living system. Cell-based assays are critical for placing the molecular mechanism into a physiological context.

Rationale for Cellular Assays

Based on our hypothetical in vitro data, let's assume this compound is a potent inhibitor of p38 MAPKα (IC50 = 50 nM). We now need to verify that it inhibits the p38 signaling pathway in cells.

Primary Assay: Western blot analysis to measure the phosphorylation of MK2 (MAPKAPK2), a direct downstream substrate of p38. A reduction in phospho-MK2 levels upon compound treatment would strongly support an on-target effect.

Secondary Assay: A functional or phenotypic assay. Since p38 is involved in the inflammatory response, we can measure the compound's ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α or IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

G LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA TNFa_Protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_Protein Compound Our Compound Compound->p38 Inhibits

Caption: Hypothetical p38 MAPK Signaling Pathway Inhibition.

Detailed Experimental Protocol: Western Blot for p-MK2

Objective: To determine if the test compound inhibits LPS-induced phosphorylation of MK2 in RAW 264.7 macrophage cells.

Procedure:

  • Cell Culture and Plating: Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4 hours.

  • Compound Pre-treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 30 minutes. Include an unstimulated, vehicle-treated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-MK2 (Thr334) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total MK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

Synthesis and Final Mechanistic Speculation

By integrating the data from these three phases, we can construct a robust, evidence-based hypothesis for the mechanism of action of this compound.

Speculative Conclusion: Based on our hypothetical results, we can conclude the following:

  • Primary Mechanism of Action: this compound is a potent, on-target inhibitor of the p38 MAPKα signaling pathway.

  • Evidence:

    • In silico docking predicted strong binding to the p38 ATP pocket.

    • In vitro assays confirmed potent enzymatic inhibition with an IC50 of 50 nM.

    • Cell-based assays demonstrated a dose-dependent reduction in the phosphorylation of the downstream substrate MK2.

    • Phenotypic assays showed that the compound effectively suppresses the production of the pro-inflammatory cytokine TNF-α in a relevant cell model.

This multi-layered, validated approach provides high confidence that the primary MOA is the inhibition of p38 MAPK. Further studies could explore selectivity against other kinases and advance the compound into preclinical models of inflammatory disease.

References

  • Vertex AI Search. Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery.
  • National Institutes of Health (NIH). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013).
  • Creative Biolabs. Structure based Screening.
  • PubMed. In Silico Target Prediction for Small Molecules. (2019).
  • Creative Biolabs. Ligand based Screening.
  • BOC Sciences. Ligand Based Virtual Screening.
  • PubMed Central (PMC). Ligand-Based Virtual Screening Approach Using a New Scoring Function.
  • PubMed. Structure-based Virtual Screening Protocols. (2001).
  • ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025).
  • Creative Biolabs. In Silico Target Prediction.
  • Nature. A practical guide to machine-learning scoring for structure-based virtual screening.
  • Oxford Global. From Theory to Therapy: Accelerating Ligand-Based Virtual Screening with AI and ML Technologies. (2024).
  • MDPI Encyclopedia. Structure-Based Virtual Screening. (2022).
  • SciSpace. In Silico Target Prediction for Small Molecules. (2018).
  • Bio-protocol. 2.3. Structure-Based Virtual Screening.
  • The Royal Society of Chemistry. Supplementary Information.
  • PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide.
  • PubChem. 2-(4-Formylphenoxy)acetamide.
  • PubChem. N-(2-(4-Formylphenyl)ethyl)acetamide.
  • PubChemLite. 2-(4-formylphenoxy)acetamide (C9H9NO3).

Sources

Spectroscopic Characterization of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the compound 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, a molecule of interest in medicinal chemistry and materials science. As drug development professionals and researchers, a thorough understanding of a molecule's structural identity is paramount. This document serves as a comprehensive reference for the characterization of this compound, grounded in experimental data and established scientific principles. We will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, explaining not just the results, but the rationale behind the analytical techniques employed.

Molecular Structure and Synthesis Overview

A complete spectroscopic analysis begins with an understanding of the molecule's architecture and its synthetic origin. The structure of this compound incorporates a phenoxyacetamide core, linking a formyl-substituted phenyl ring to a 2-aminopyridine moiety. This combination of an aldehyde, ether, amide, and a pyridine ring gives the molecule a distinct spectroscopic signature.

Figure 1: Chemical structure of this compound.

The synthesis of this compound typically follows a two-step procedure, which is crucial for understanding potential impurities that might be observed in spectroscopic analysis.[1]

synthesis_workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Williamson Ether Synthesis start1 2-Aminopyridine reagent1 Chloroacetyl Chloride K₂CO₃, CH₂Cl₂ start1->reagent1 product1 2-Chloro-N-(pyridin-2-yl)acetamide reagent1->product1 product1_input 2-Chloro-N-(pyridin-2-yl)acetamide product1->product1_input Intermediate Product start2 4-Hydroxybenzaldehyde reagent2 K₂CO₃, DMF (Solvent) start2->reagent2 product2 This compound reagent2->product2 product1_input->reagent2

Figure 2: General synthetic workflow for this compound.

This synthetic route involves the formation of an amide bond followed by a nucleophilic substitution to form the ether linkage.[1] The purification is typically achieved by crystallization from a hexane/ethyl acetate mixture.[1]

Infrared (IR) Spectroscopy Analysis

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Rationale: ATR-FTIR is a rapid and reliable technique for solid samples, requiring minimal preparation. It eliminates the need for creating KBr pellets, which can absorb moisture and obscure spectral features. The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide), and an evanescent wave penetrates the sample, yielding a high-quality spectrum.

  • Methodology:

    • A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric H₂O and CO₂.

    • A small amount of the solid sample (1-2 mg) is placed directly onto the ATR crystal.

    • Pressure is applied using a built-in clamp to ensure firm and uniform contact between the sample and the crystal surface.

    • The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, and ratioed against the background spectrum.

Data and Interpretation

The IR spectrum provides a diagnostic fingerprint of the functional groups present in the molecule. The key vibrational frequencies for this compound are summarized below.[1]

Wavenumber (cm⁻¹)IntensityAssignment
2923, 2850MediumC-H (aliphatic, -OCH₂) stretching
1689StrongC=O (amide I band) and C=O (aldehyde) stretching (overlapping)
1600, 1578, 1508StrongC=C aromatic ring stretching
1527StrongN-H bending (amide II band)
1435MediumC-H bending (CH₂)
1251StrongC-O-C (asymmetric aryl-alkyl ether) stretching
1162StrongIn-plane C-H bending (aromatic)
832StrongOut-of-plane C-H bending (para-disubstituted ring)

The strong, sharp absorption at 1689 cm⁻¹ is a dominant feature, characteristic of the carbonyl stretching vibrations of both the amide and the aldehyde functionalities. The presence of a strong band at 1251 cm⁻¹ is definitive evidence for the aryl-alkyl ether linkage.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

  • Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. A high-field instrument (e.g., 400 MHz for protons) is chosen to achieve better signal dispersion and resolve complex spin-spin coupling patterns. Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds due to its good solubilizing power and relatively clean spectral window.[1] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.00 ppm.

  • Methodology:

    • Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

    • The sample is sonicated briefly to ensure complete dissolution.

    • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgpg30 pulse program) is run to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their connectivity.

Data and Interpretation [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.93singlet (s)1H-Aldehyde proton (-H O)
8.88broad singlet (brs)1H-Amide proton (-CONH -)
8.32-8.33multiplet (m)1H-Pyridinyl H (α to N)
8.27doublet (d)1H8.7Pyridinyl H
7.89-7.92multiplet (m)2H-Phenyl H (ortho to -CHO)
7.74-7.78multiplet (m)1H-Pyridinyl H
7.10-7.14multiplet (m)3H-Phenyl H (ortho to -OCH₂) & Pyridinyl H
4.72singlet (s)2H-Methylene protons (-OCH ₂-)

The spectrum is highly characteristic. The downfield singlet at 9.93 ppm is diagnostic for the aldehyde proton.[1] The broad singlet at 8.88 ppm is typical for an amide N-H proton, which often undergoes exchange. The singlet at 4.72 ppm, integrating to 2H, confirms the presence of the methylene bridge (-OCH₂-), which is not coupled to any adjacent protons. The complex multiplets in the aromatic region (7.10-8.33 ppm) correspond to the protons on the para-substituted phenyl ring and the pyridinyl group.

Carbon (¹³C) NMR Analysis

While the experimental ¹³C NMR data for this specific compound was not available in the cited literature, a predicted spectrum can be constructed based on the known effects of the functional groups. This analysis is crucial for confirming the carbon skeleton.

Predicted Data and Interpretation

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~191Aldehyde Carbonyl (C =O)Aldehyde carbons are strongly deshielded and appear far downfield.
~167Amide Carbonyl (C =O)Amide carbonyls are also deshielded, but typically upfield from aldehydes.
~163Phenyl C (ipso, attached to -O-)Oxygen attachment causes significant deshielding.
~151Pyridinyl C (ipso, attached to -NH-)Nitrogen attachment and aromaticity lead to a downfield shift.
~148, ~138, ~114, ~119Pyridinyl CarbonsHeteroaromatic carbons with characteristic shifts influenced by the nitrogen atom.
~132Phenyl C (ortho to -CHO)Electron-withdrawing effect of the aldehyde deshields these carbons.
~131Phenyl C (ipso, attached to -CHO)The carbon of the formyl-substituted position.
~115Phenyl C (ortho to -OCH₂-)Electron-donating effect of the ether oxygen shields these carbons.
~68Methylene Carbon (-OC H₂-)Aliphatic carbon attached to an electronegative oxygen atom.

Mass Spectrometry (MS) Analysis

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Rationale: ESI is a soft ionization technique ideal for polar, thermally labile molecules like the title compound. It minimizes fragmentation in the ion source, typically yielding a prominent protonated molecular ion ([M+H]⁺), which provides unambiguous molecular weight information. The analysis is often coupled with a high-resolution mass analyzer (like a Time-of-Flight, TOF) to obtain a highly accurate mass, which can be used to confirm the elemental composition.

  • Methodology:

    • A dilute solution of the sample is prepared (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

    • The solution is infused into the ESI source via a syringe pump or through an LC system.

    • A high voltage is applied to the emitter, generating a fine spray of charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and enter the mass analyzer.

    • The mass spectrum is recorded in positive ion mode.

Data and Interpretation

The ESI-MS analysis provides critical information about the molecular weight and potential fragmentation pathways of the molecule.

  • Molecular Formula: C₁₄H₁₂N₂O₃

  • Calculated Monoisotopic Mass: 256.08 Da

  • Observed Ion ([M+H]⁺): 257.14 m/z[1]

The excellent agreement between the calculated mass and the observed protonated molecular ion confirms the molecular formula of the compound.

Plausible Fragmentation Pathway

Although ESI is a soft ionization technique, in-source fragmentation or tandem MS/MS experiments can reveal structural information. A logical fragmentation pathway for the [M+H]⁺ ion involves the cleavage of the most labile bonds, primarily the amide and ether linkages.

fragmentation cluster_legend Legend parent [M+H]⁺ m/z = 257 frag1 Fragment A [C₇H₅O₂]⁺ m/z = 121 parent->frag1 Cleavage of C-O ether bond frag2 Fragment B [C₇H₈N₂O]⁺ m/z = 136 parent->frag2 Cleavage of O-CH₂ bond frag3 Fragment C [C₅H₅N₂]⁺ m/z = 93 frag2->frag3 Loss of ketene (CH₂=C=O) p Parent Ion f Fragment Ion p->f

Figure 3: Proposed ESI-MS fragmentation pathway for this compound.

  • Pathway to Fragment A (m/z 121): Cleavage of the ether C-O bond could lead to the formation of the 4-formylphenoxide radical and the cation corresponding to the rest of the molecule, or more likely, protonation on the ether oxygen followed by cleavage to yield the 4-hydroxybenzaldehyde radical cation, m/z 122, or a related fragment. A more common fragmentation would be the cleavage of the O-CH₂ bond to yield the formylphenoxy radical and the cation at m/z 136. Cleavage of the CH₂-C(O) bond could yield the formylphenoxymethyl cation [C₈H₇O₂]⁺ at m/z 135. The ion at m/z 121 likely corresponds to the protonated 4-hydroxybenzaldehyde fragment after rearrangement and loss of acetylene.

  • Pathway to Fragment B (m/z 136): Alpha-cleavage at the ether linkage can generate the stable [CH₂C(O)NH-Py+H]⁺ cation.

  • Pathway to Fragment C (m/z 93): Subsequent loss of a neutral ketene molecule (CH₂=C=O) from fragment B would result in the formation of the protonated 2-aminopyridine ion.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. IR spectroscopy confirms the presence of key functional groups including amide, aldehyde, ether, and aromatic rings. High-resolution ¹H NMR spectroscopy elucidates the specific arrangement and connectivity of the protons within the molecule. Finally, ESI mass spectrometry verifies the molecular weight and elemental composition. This comprehensive dataset serves as a benchmark for researchers working with this compound, ensuring identity and purity for applications in scientific research and development.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, with a dedicated focus on its solubility and stability. As a molecule of interest in medicinal chemistry, a thorough understanding of these parameters is paramount for its advancement through the drug development pipeline. This document is structured to provide not only procedural details but also the underlying scientific rationale for the proposed experimental designs, ensuring a robust and insightful approach to its characterization.

Core Physicochemical & Structural Characteristics

A foundational understanding of the molecule's intrinsic properties is the first step in a logical characterization workflow.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamideN/A
CAS Number 329211-31-6
Molecular Formula C₁₄H₁₂N₂O₃[1]
Molecular Weight 256.26 g/mol
Appearance Solid (predicted)N/A
Calculated LogP 1.11300[2]

The structure of this compound incorporates several key functional groups that dictate its chemical behavior: a phenoxy ring, an acetamide linkage, a terminal pyridine ring, and a reactive aromatic aldehyde. The interplay of these groups governs its solubility, stability, and potential degradation pathways. Aromatic aldehydes, for instance, are versatile intermediates in pharmaceutical synthesis but can also be susceptible to oxidation.[3][4] The pyridine moiety, a nitrogen-containing heterocycle, can influence solubility and is a common scaffold in many pharmaceutical agents.[5][6]

Solubility Profiling: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile should be established across a range of physiologically relevant conditions.

Scientific Rationale for Solubility Testing

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[7] Testing at different pH values is crucial as the ionization state of the molecule can significantly impact its solubility. The pyridine ring, in particular, is basic and will be protonated at lower pH, likely increasing aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (purity >99%)

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 4.5)

  • Hydrochloric acid solution (pH 1.2)

  • Ethanol (95%)

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of each solvent in separate, sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to permit the sedimentation of undissolved solids.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Perform all determinations in triplicate.

Expected Outcomes & Interpretation: The solubility data will provide a clear understanding of the compound's dissolution behavior. Poor aqueous solubility may necessitate formulation strategies such as the use of co-solvents, surfactants, or the formation of amorphous solid dispersions to enhance bioavailability.[8]

Table 2: Predicted Solubility Behavior of this compound

Solvent SystemPredicted SolubilityRationale
Aqueous Buffers (pH 1.2, 4.5, 7.4) Low to ModerateThe presence of polar functional groups (amide, ether, aldehyde) may confer some aqueous solubility, which is expected to be higher at lower pH due to the protonation of the pyridine nitrogen.
Ethanol SolubleThe molecule possesses both polar and non-polar characteristics, suggesting good solubility in polar protic solvents like ethanol.
Propylene Glycol & PEG 400 SolubleThese are common co-solvents used in pharmaceutical formulations to enhance the solubility of poorly water-soluble compounds.

Stability Assessment: Unveiling Degradation Pathways

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[9] This information is vital for developing stability-indicating analytical methods.

The choice of stress conditions is based on the functional groups present in this compound and is guided by ICH Q1A(R2).[10]

  • Hydrolysis: The amide and ether linkages are susceptible to hydrolysis under acidic and basic conditions.

  • Oxidation: The aldehyde group is prone to oxidation, potentially forming a carboxylic acid. The phenoxy group can also undergo oxidative degradation.

  • Photolysis: Aromatic systems and carbonyl groups can absorb UV light, leading to photodegradation.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outputs Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-PDA/MS Acid->HPLC Base Base Hydrolysis (0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Photo Photolysis (ICH Q1B) Photo->HPLC Thermal Thermal (80°C, solid) Thermal->HPLC Deg_Profile Degradation Profile HPLC->Deg_Profile Pathway Degradation Pathways HPLC->Pathway Method_Spec Method Specificity HPLC->Method_Spec API API Sample 2-(4-Formylphenoxy)- N-2-pyridinylacetamide API->Acid API->Base API->Oxidation API->Photo API->Thermal

Caption: Workflow for Forced Degradation Studies.

Based on the functional groups present, the following degradation pathways are plausible:

  • Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-(4-formylphenoxy)acetic acid and 2-aminopyridine.

  • Ether Cleavage: While generally stable, the ether linkage could potentially be cleaved under harsh acidic conditions.

  • Aldehyde Oxidation: The formyl group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 4-(1-oxo-2-(pyridin-2-ylamino)ethoxy)benzoic acid.

Visualizing Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent 2-(4-Formylphenoxy)- N-2-pyridinylacetamide Amide_Acid 2-(4-formylphenoxy)acetic acid Parent->Amide_Acid Amide Hydrolysis (Acid/Base) Amide_Amine 2-aminopyridine Parent->Amide_Amine Amide Hydrolysis (Acid/Base) Aldehyde_Ox 4-(1-oxo-2-(pyridin-2-ylamino)ethoxy)benzoic acid Parent->Aldehyde_Ox Oxidation

Caption: Predicted Degradation Pathways.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.

Long-term studies are designed to represent real-time storage conditions, while accelerated studies are used to predict the stability profile over a shorter period.[10] The data from these studies are used to evaluate the thermal stability of the drug substance and its sensitivity to moisture.

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

Materials:

  • At least three primary batches of this compound

  • Appropriate container closure system

  • Calibrated stability chambers

  • Validated stability-indicating HPLC method

Procedure:

  • Package the drug substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Store the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Evaluation: The results should be evaluated for any trends in the assay value or the formation of degradation products over time. Any significant change should be investigated. The data will be used to establish a re-test period for the drug substance.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is the cornerstone of any reliable stability study. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the technique of choice.

Method Development Strategy

The primary goal is to develop a method that can separate the parent compound from all potential degradation products and process-related impurities.[2]

Key Steps:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Wavelength Selection: The PDA detector allows for the selection of an optimal wavelength for the detection of the parent compound and its impurities.

  • Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution between all peaks.

  • Forced Degradation Sample Analysis: The developed method must be challenged with samples from the forced degradation studies to demonstrate its specificity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, which includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12]

Visualizing the Analytical Method Development Workflow

Method_Dev_Workflow Start Define Analytical Target Profile Screening Screen Columns & Mobile Phases Start->Screening Optimization Optimize Gradient, Flow Rate, Temp. Screening->Optimization Forced_Deg Challenge with Forced Degradation Samples Optimization->Forced_Deg Validation Validate Method (ICH Q2(R1)) Forced_Deg->Validation Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Stability-Indicating HPLC Method Development.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. By adhering to established protocols and leveraging a deep understanding of the molecule's chemical nature, researchers and drug development professionals can generate the robust data necessary to support its progression as a potential therapeutic agent. The provided experimental frameworks, rooted in regulatory guidelines, serve as a self-validating system for ensuring the quality, safety, and efficacy of this promising compound.

References

  • World Journal of Pharmaceutical Research. (2016). Aromatic Aldehydes in Organic Synthesis. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. (n.d.). National Institutes of Health. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. (2018). European Journal of Medicinal Chemistry. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). JETIR. [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2021). Frontiers in Pharmacology. [Link]

  • Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. (2020). Journal of Medicinal Chemistry. [Link]

  • ChemSynthesis. (n.d.). N-(6-oxo-1,6-dihydro-2-pyridinyl)acetamide. [Link]

  • ChemSynthesis. (n.d.). N-(2-hydroxy-3-pyridinyl)acetamide. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). BioMed Research International. [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. [Link]

  • The 2,4-D degradation pathways proposed in Aspergillus niger. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Versatility of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

In the landscape of contemporary organic synthesis, the demand for versatile and readily accessible building blocks is paramount for the efficient construction of complex molecular architectures. 2-(4-Formylphenoxy)-N-2-pyridinylacetamide has emerged as a significant scaffold, prized for its trifunctional nature. This compound strategically incorporates an electrophilic aldehyde, a nucleophilic secondary amide, and a pyridinyl moiety, all linked by a stable ether bond. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and materials science industries.

The core structure, featuring a phenoxy-acetamide linkage, is a common motif in pharmacologically active molecules, known to exhibit a spectrum of biological activities.[1][2] The presence of the reactive formyl group provides a convenient handle for introducing further molecular complexity through various condensation and cycloaddition reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthesis: Preparation of the Key Precursor

The synthesis of this compound is typically achieved through a straightforward and high-yielding Williamson ether synthesis. This method involves the alkylation of 4-hydroxybenzaldehyde with 2-chloro-N-(pyridin-2-yl)acetamide.[3][4] The reaction is generally robust and scalable, providing a reliable source of the key starting material.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Chloro-N-(pyridin-2-yl)acetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Rationale: The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the Sₙ2 reaction. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. The elevated temperature increases the reaction rate.

Characterization Data: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Singlet for -OCH₂- protons (~4.7 ppm), singlet for the formyl proton (-CHO) (~9.9 ppm), characteristic aromatic and pyridinyl proton signals, and a broad singlet for the NH proton.[4]
IR (cm⁻¹) Strong carbonyl stretching frequencies for the aldehyde (~1680-1700 cm⁻¹) and the amide (~1660-1680 cm⁻¹), and C-O-C stretching for the ether linkage.[5]
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₄H₁₂N₂O₃ (m/z = 256.26).[4]

Application I: Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules in a single, atom-economical step. This compound is an excellent substrate for various MCRs, leveraging the reactivity of its aldehyde group.

A. Synthesis of Fused 4H-Pyrans

This versatile building block can participate in a one-pot, three-component reaction with malononitrile and an active methylene compound (such as dimedone or 4-hydroxycoumarin) to generate highly functionalized, fused 4H-pyran systems.[5] These scaffolds are prevalent in many biologically active compounds.

Reaction Workflow:

G cluster_0 Reaction Steps A This compound E Knoevenagel Condensation A->E B Malononitrile B->E C Active Methylene Compound (e.g., Dimedone) F Michael Addition C->F D Piperidine (catalyst) D->E E->F G Cyclization F->G H Fused 4H-Pyran Derivative G->H

Caption: Workflow for the synthesis of fused 4H-pyrans.

Protocol: Three-Component Synthesis of a Fused 4H-Pyran Derivative

  • In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., dimedone, 1.0 mmol) in ethanol (15 mL).[5]

  • Add a catalytic amount of piperidine (0.2 mL).[5]

  • Heat the mixture at reflux for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product will typically precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure fused 4H-pyran derivative.

Mechanistic Insight: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by piperidine, to form a dicyanovinyl intermediate. This is followed by a Michael addition of the enolate from the active methylene compound to the electron-deficient alkene. The final step is an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system.

B. Hantzsch-like Synthesis of 1,4-Dihydropyridines

The Hantzsch pyridine synthesis and its variations are classic methods for preparing dihydropyridine scaffolds, which are well-known for their cardiovascular activities. This compound can serve as the aldehyde component in a Hantzsch-like reaction.[3]

Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

  • A mixture of this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 mmol) in ethanol is stirred.

  • The reaction mixture is heated to reflux for 6-8 hours.

  • After cooling, the precipitated product is filtered, washed with cold ethanol, and purified by recrystallization.

Application II: Synthesis of Schiff Bases and Chalcones

The formyl group is also readily converted into other functional groups, further expanding the synthetic utility of the parent molecule.

A. Formation of Schiff Bases

The condensation of the aldehyde with primary amines yields Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a range of biological activities.[6]

Reaction Scheme:

G A This compound E Condensation A->E B Primary Aromatic Amine (R-NH₂) B->E C Ethanol (solvent) C->E D Acid catalyst (optional) D->E F Schiff Base Derivative E->F G Water E->G

Caption: General scheme for Schiff base formation.

Protocol: Synthesis of a Schiff Base Derivative

  • Dissolve this compound (1.0 mmol) in absolute ethanol.

  • Add an equimolar amount of the desired primary aromatic amine (1.0 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.[6]

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the resulting solid, wash with cold ethanol, and recrystallize to yield the pure Schiff base.

B. Claisen-Schmidt Condensation to Form Chalcones

Chalcones, or α,β-unsaturated ketones, are important precursors for flavonoids and other heterocyclic systems. They are typically synthesized via the Claisen-Schmidt condensation between an aldehyde and a ketone.[2][3]

Protocol: Synthesis of a Chalcone Intermediate

  • Dissolve this compound (1.0 mmol) and an appropriate acetophenone derivative (1.0 mmol) in ethanol.

  • Add an aqueous solution of a strong base, such as potassium hydroxide (KOH), dropwise to the stirred mixture.

  • Continue stirring at room temperature for 12-24 hours. The formation of a precipitate usually indicates product formation.

  • Filter the crude product, wash with water until the filtrate is neutral, and then wash with cold ethanol.

  • Recrystallize from a suitable solvent to obtain the pure chalcone.

These chalcone intermediates can be subsequently cyclized with reagents like hydrazine or guanidine to form pyrazoline or pyrimidine rings, respectively, further demonstrating the scaffold's utility.

Conclusion and Future Outlook

This compound is a demonstrably valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the synthesis of diverse and complex heterocyclic structures. The applications detailed herein, from multicomponent reactions to the formation of key synthetic intermediates like Schiff bases and chalcones, only scratch the surface of its potential. As the quest for novel therapeutic agents and functional materials continues, the strategic use of such well-designed molecular scaffolds will undoubtedly play a crucial role in accelerating discovery and innovation in chemical science.

References

  • Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. Available at: [Link]

  • Omar, R. S. et al. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021, x, 0-0. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health. Available at: [Link]

  • Synthesis of Five- and Six-Membered N-Phenylacetamido Substituted Heterocycles as Formyl Peptide Receptor Agonists. PubMed. Available at: [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]

  • 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630. PubChem. Available at: [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]

  • 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem. Available at: [Link]

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. Available at: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate. Available at: [Link]

  • Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal. Available at: [Link]

Sources

2-(4-Formylphenoxy)-N-2-pyridinylacetamide as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-(4-Formylphenoxy)-N-2-pyridinylacetamide as a Versatile Precursor for Heterocyclic Compound Synthesis

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a pivotal precursor for the synthesis of diverse and biologically relevant heterocyclic compounds. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic rationale, enabling users to understand and adapt these methodologies. Key applications, including multicomponent reactions for the synthesis of fused pyrans, Hantzsch-like reactions for dihydropyridines, and the formation of Schiff base intermediates, are explored. This guide emphasizes experimental robustness, provides validated characterization data, and serves as a practical resource for leveraging this versatile building block in modern synthetic chemistry.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2][3] The challenge and art of medicinal chemistry lie in the efficient construction of these complex scaffolds. This compound has emerged as a particularly valuable precursor due to its trifunctional nature:

  • The Aldehyde (Formyl) Group: A highly reactive electrophilic site, ideal for condensation reactions, Schiff base formation, and as a key component in multicomponent reactions.

  • The Acetamide Linkage: The methylene group adjacent to the carbonyl can act as a nucleophile or be functionalized, while the amide bond provides structural rigidity and hydrogen bonding capabilities.

  • The Pyridinyl Moiety: A common pharmacophore that can influence solubility, engage in pi-stacking interactions, and coordinate with metal ions in biological systems.

This combination allows for the generation of significant molecular diversity from a single, readily accessible starting material. This document will detail the synthesis of the precursor itself and provide robust protocols for its conversion into high-value heterocyclic systems.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is a straightforward and high-yielding procedure based on a classical Williamson ether synthesis. The reaction involves the nucleophilic substitution of a haloacetamide with the phenoxide ion of 4-hydroxybenzaldehyde.

Rationale of Synthesis

The choice of reagents is critical for an efficient and clean reaction. 4-hydroxybenzaldehyde provides the core phenoxy-aldehyde structure. 2-Chloro-N-(pyridin-2-yl)acetamide serves as the alkylating agent. A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the Sₙ2 reaction by solvating the cation (K⁺) without solvating the nucleophile, thus enhancing its reactivity.

Workflow for Precursor Synthesis

cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification r1 4-Hydroxybenzaldehyde mix Combine reactants in DMF r1->mix r2 2-Chloro-N-(pyridin-2-yl)acetamide r2->mix base K₂CO₃ or KOH (Base) base->mix solvent DMF (Solvent) solvent->mix heat Heat mixture (e.g., 80-100 °C) mix->heat monitor Monitor by TLC heat->monitor quench Pour into ice water monitor->quench filter Filter the precipitate quench->filter wash Wash with water filter->wash purify Recrystallize from Ethanol wash->purify product Product: 2-(4-Formylphenoxy)- N-2-pyridinylacetamide purify->product

Caption: Workflow for the synthesis of the title precursor.

Detailed Experimental Protocol
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of dry dimethylformamide (DMF).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent: Add 2-chloro-N-(pyridin-2-yl)acetamide (1.71 g, 10 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 90 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol to afford pure this compound as a solid.[4]

Characterization Data
PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₃[4]
Molecular Weight256.26 g/mol [5]
AppearanceSolid[5]
¹H NMR (400 MHz, CDCl₃) δ 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.33-8.32 (m, 1H, ArH), 8.27 (d, J=8.7 Hz, 1H, ArH), 7.92-7.89 (m, 2H, ArH), 7.78-7.74 (m, 1H, ArH), 7.14-7.10 (m, 3H, ArH), 4.72 (s, 2H, OCH₂)[4]
ESI-MS (m/z) Calculated: 256.08, Found: 257.14 [M+H]⁺[4]

Application in Multicomponent Reactions: Synthesis of Fused 4H-Pyrans

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more substrates in a single pot to form structurally complex products, minimizing waste and saving time.[6] The title precursor is an excellent substrate for MCRs to generate fused pyran systems, which are prevalent in biologically active molecules.

Mechanistic Rationale

This transformation proceeds via a domino sequence. First, a Knoevenagel condensation occurs between the precursor's aldehyde group and a C-H acid like malononitrile, catalyzed by a base (e.g., piperidine). This forms a highly electrophilic α,β-unsaturated dicyanovinyl intermediate. Subsequently, a Michael addition of a nucleophile (the enolate of an active methylene compound like dimedone or 4-hydroxycoumarin) to this intermediate occurs. The reaction concludes with an intramolecular cyclization followed by tautomerization to yield the stable fused 4H-pyran system.[6]

General Reaction Scheme

precursor 2-(4-Formylphenoxy)- N-2-pyridinylacetamide process Reflux precursor->process malono Malononitrile malono->process active_met Active Methylene Compound (e.g., Dimedone) active_met->process catalyst Piperidine (Catalyst) catalyst->process cat. solvent Ethanol (Solvent) solvent->process product Fused 4H-Pyran Derivative process->product precursor 2-(4-Formylphenoxy)- N-2-pyridinylacetamide process Stir at Room Temp or Reflux precursor->process amine Primary Amine (e.g., Isoniazid) amine->process catalyst Glacial Acetic Acid (Catalyst) catalyst->process cat. solvent Ethanol/Water (Solvent) solvent->process product Schiff Base (Imine) Product process->product further_rxn Intermediate for Further Cyclizations (e.g., Azetidinones) product->further_rxn Versatile Synthon

Caption: Synthesis of Schiff bases and their role as intermediates.

Detailed Experimental Protocol (Example with Isoniazid)
  • Reagent Setup: Dissolve isoniazid (1.45 mmol) and this compound (1.31 mmol) in a mixture of ethanol and water. [4]2. Reaction: Stir the mixture at room temperature for 4-6 hours. A solid will begin to separate as the reaction proceeds. [4]3. Isolation: Once the reaction is complete (monitored by TLC), filter the separated solid.

  • Purification: Wash the collected solid with cold ethanol to obtain the pure Schiff base product. [4]

References

  • Abdelgawad, R., et al. (2024). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. Available at: [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • National Center for Biotechnology Information. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem. Available at: [Link]

  • Singh, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available at: [Link]

  • National Center for Biotechnology Information. 2-(4-Formylphenoxy)acetamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem. Available at: [Link]

  • Jinzeel, A. H. (2015). Synthesis, Characterization and Evaluation the Biological Activity of New Heterocycle Compounds Derived from 4-Aminoacetophenone. Chemistry and Materials Research. Available at: [Link]

  • ResearchGate. (2022). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Available at: [Link]

  • Al-Jbouri, F. H. A. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4- AMINOACETOPHENONE. Connect Journals. Available at: [Link]

  • Koc, Z. E., & Uysal, S. (2011). Synthesis and Characterization of Tripodal Oxy-Schiff base (2,4,6Tris(4-Carboxymethylenephenylimino-4′-formylphenoxy)-1,3,5-triazine) and the Thermal and Magnetic Properties of its Fe(III)/Cr(III) Complexes. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and spectral characterization of an aminoacetophenone-based schiff base and its interaction studies with ascorbic acid. Available at: [Link]

Sources

protocol for the synthesis of 1,4-dihydropyridine derivatives from 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis and Characterization of Novel 1,4-Dihydropyridine Derivatives

Title: A Robust Protocol for the Hantzsch Synthesis of a Novel 1,4-Dihydropyridine Derivative from 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Introduction

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] First brought to prominence by the pioneering work of Arthur Hantzsch in 1881, this heterocyclic system is most famously associated with a class of potent calcium channel blockers used extensively in the treatment of cardiovascular diseases like hypertension and angina.[3][4] Marketed drugs such as nifedipine, amlodipine, and felodipine are built around this core structure.[1][5] Beyond their role as cardiovascular agents, 1,4-DHP derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antioxidant, anticonvulsant, and neuroprotective properties.[4][6]

This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel 1,4-dihydropyridine derivative. The synthesis is achieved via the classic Hantzsch three-component reaction, utilizing this compound as the key aldehyde component.[3][7] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedure, but also the underlying mechanistic principles, characterization data, and the scientific rationale behind the protocol.

Underlying Principles: The Hantzsch Multicomponent Reaction

The Hantzsch synthesis is a classic example of a multicomponent reaction (MCR), a highly efficient strategy where three or more reactants combine in a single pot to form a final product that incorporates substantial portions of all starting materials.[8] The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[3][9]

The reaction mechanism is understood to proceed through two primary initial pathways that converge:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate, often referred to as a chalcone-type compound.[5]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with the ammonia source to generate a vinylogous amide, or β-enamino ester.[5]

These two key intermediates then undergo a Michael addition, where the enamine attacks the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable 1,4-dihydropyridine ring system.[10][11] While the classical method often requires refluxing in solvents like ethanol for several hours[12][13], modern variations have employed microwave irradiation[9][14], aqueous media[12][15], and a variety of catalysts to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis.[16]

Reaction Mechanism Diagram

Hantzsch_Mechanism Fig. 1: Hantzsch 1,4-Dihydropyridine Synthesis Mechanism Aldehyde R-CHO (Aldehyde) Knoevenagel Knoevenagel Intermediate (α,β-unsaturated carbonyl) Aldehyde->Knoevenagel Ketoester1 β-Ketoester Ketoester1->Knoevenagel Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine Ammonia NH₃ Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization DHP 1,4-Dihydropyridine Cyclized->DHP Dehydration

Caption: Fig. 1: Hantzsch 1,4-Dihydropyridine Synthesis Mechanism.

Experimental Protocol

This protocol details the synthesis of Diethyl 4-(4-((2-oxo-2-(pyridin-2-ylamino)ethyl)oxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)QuantityPurity
This compound256.265.01.28 g>98%
Ethyl Acetoacetate (EAA)130.1410.01.30 g (1.29 mL)>99%
Ammonium Acetate77.087.50.58 g>98%
Ethanol (EtOH)46.07-20 mL200 Proof
Ethyl Acetate (EtOAc)88.11-As neededACS Grade
Hexanes--As neededACS Grade
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Experimental Workflow Diagram

Workflow Fig. 2: Experimental Workflow for 1,4-DHP Synthesis start_end start_end process process analysis analysis purification purification product product A Combine Reactants in Ethanol B Reflux Reaction (6-8 hours) A->B C Monitor by TLC B->C Hourly C->B Incomplete D Cool to RT & Precipitate C->D Complete E Filter & Wash Crude Product D->E F Recrystallize from Ethanol/Water E->F G Dry Product Under Vacuum F->G H Characterize Final Product (NMR, IR, MS, MP) G->H I Pure 1,4-DHP Derivative H->I

Caption: Fig. 2: Experimental Workflow for 1,4-DHP Synthesis.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 5.0 mmol), ethyl acetoacetate (1.29 mL, 10.0 mmol), and ammonium acetate (0.58 g, 7.5 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. The use of ethanol is traditional and effective as it readily dissolves the reactants at elevated temperatures while allowing for product precipitation upon cooling.[12]

  • Reflux: Attach a reflux condenser and place the flask in a pre-heated heating mantle or oil bath. Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. Spot the initial reaction mixture and then sample the reaction hourly. The reaction is complete when the starting aldehyde spot has been consumed, typically within 6-8 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The crude product can be further purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimal amount of hot ethanol. If needed, add water dropwise until turbidity persists, then re-heat to dissolve fully. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. The expected yield is typically in the range of 60-85%.[17]

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethanol is flammable; keep away from open flames and spark sources.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

Data and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 1,4-dihydropyridine derivative.

Expected Results
ParameterExpected Outcome
Appearance Pale yellow crystalline solid
Yield 60-85%
Melting Point A sharp melting point is indicative of high purity.
Solubility Soluble in DMSO and Chloroform; sparingly soluble in Ethanol.
TLC (3:7 EtOAc/Hex) Rf ≈ 0.3-0.4 (product); Rf ≈ 0.5-0.6 (aldehyde)
Spectroscopic Characterization

The identity of the final product should be confirmed using spectroscopic methods.[18][19]

TechniqueWavenumber / Chemical Shift (δ)Assignment & Rationale
IR (KBr, cm⁻¹) 3350-3250N-H stretching vibration of the dihydropyridine ring.
3050-3000Aromatic C-H stretching.
1705-1680C=O stretching of the ester groups at C3 and C5.
~1650C=O stretching of the amide group.
1620-1600C=C stretching of the dihydropyridine ring and aromatic rings.
¹H NMR (CDCl₃, ppm) 8.5-9.5 (s, 1H)Amide N-H proton (pyridinylacetamide).
~7.0-8.2 (m)Aromatic protons from the pyridinyl and phenoxy rings.
~6.5 (s, 1H)Dihydropyridine N-H proton. Its broadness and position can vary.
~5.0 (s, 1H)C4-H proton of the dihydropyridine ring. This is a characteristic singlet.
~4.7 (s, 2H)-O-CH₂-C=O protons of the acetamide linker.
~4.1 (q, 4H)-O-CH₂-CH₃ protons of the two ethyl ester groups.
~2.3 (s, 6H)-CH₃ protons at C2 and C6 of the dihydropyridine ring.
~1.2 (t, 6H)-O-CH₂-CH₃ protons of the two ethyl ester groups.
¹³C NMR (CDCl₃, ppm) ~167C=O carbons of the ester groups.
~165C=O carbon of the amide group.
~145C2 and C6 carbons of the dihydropyridine ring.
110-160Aromatic carbons.
~104C3 and C5 carbons of the dihydropyridine ring.
~60-O-CH₂- carbons of the ethyl esters.
~39C4 carbon of the dihydropyridine ring.
~19-CH₃ carbons at C2 and C6.
~14-CH₃ carbons of the ethyl esters.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of a novel 1,4-dihydropyridine derivative using the Hantzsch multicomponent reaction. By following the outlined steps for synthesis, purification, and characterization, researchers can effectively produce this complex heterocyclic compound. The inherent versatility of the Hantzsch reaction allows for this protocol to be adapted for a wide array of substituted aldehydes and β-dicarbonyl compounds, enabling the generation of diverse libraries of 1,4-DHP analogs for screening in drug discovery and development programs.

References

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • (2025). 1,4-dihydropyridine derivatives: Significance and symbolism. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • ACS Publications. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. Retrieved from [Link]

  • (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Retrieved from [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14, 282-290. Retrieved from [Link]

  • Khot, S., Auti, P. B., & Khedkar, S. A. (2021). Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini Reviews in Medicinal Chemistry, 21(2), 135-149. Retrieved from [Link]

  • (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Retrieved from [Link]

  • (2013). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Retrieved from [Link]

  • (n.d.). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Retrieved from [Link]

  • ResearchGate. (2022). Multicomponent reaction strategies for 1,4-DHP construction. Retrieved from [Link]

  • ResearchGate. (2020). Catalyzed Hantzsch synthesis of 1,4-dihydropyridines 1a-j. Retrieved from [Link]

  • YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Santamaría, J., et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(3), 313-328. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Retrieved from [Link]

  • Islam, M. R., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170173. Retrieved from [Link]

  • MDPI. (2023). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Retrieved from [Link]

  • Shinde, S. T., et al. (2023). AlCl3@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines. RSC Advances, 13(36), 25326-25338. Retrieved from [Link]

  • Mukherjee, A., et al. (2024). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines: An Undergraduate Laboratory Technique. Coherence: A Scientific Journal, 2(1), 1-9. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N-Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. Retrieved from [Link]

  • Bisenieks, E., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry, 56(11), 1032-1040. Retrieved from [Link]

  • RTU E-books. (2023). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. Retrieved from [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. Retrieved from [Link]

  • (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional Hantzsch synthesis of 1,4-dihydropyridines. Retrieved from [Link]

  • Hasannia, S., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current drug discovery technologies, 15(3), 221–231. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(4-Formylphenoxy)-N-2-pyridinylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential medicinal chemistry applications of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. This compound represents a versatile scaffold, integrating a reactive aldehyde, a phenoxyacetamide linker, and a pyridinyl moiety, suggesting a rich potential for derivatization and biological activity. Drawing from established literature on analogous structures, we propose its investigation as a precursor for novel therapeutic agents, particularly in the realms of neurodegenerative disease and oncology. Detailed, field-proven protocols for its synthesis and subsequent evaluation in relevant biological assays are provided to empower researchers in their drug discovery endeavors.

Introduction: Rationale and Potential

The convergence of privileged structural motifs in a single molecular entity is a cornerstone of modern medicinal chemistry. This compound is a prime example of such a scaffold. It combines three key pharmacophoric elements:

  • The 4-Formylphenoxy Group: The aldehyde functionality is a versatile chemical handle, enabling a plethora of subsequent chemical modifications such as reductive amination, Wittig reactions, and the formation of Schiff bases or hydrazones. This allows for the systematic exploration of chemical space and the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

  • The Phenoxyacetamide Linker: This common linker in medicinal chemistry provides a stable, yet conformationally flexible, bridge between aromatic systems. Derivatives of phenoxyacetamide have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][2][3].

  • The N-2-pyridinylacetamide Moiety: The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties[4]. N-pyridinyl acetamide derivatives have been investigated for a range of therapeutic applications, including as inhibitors of the Wnt signaling pathway and as cytotoxic agents against cancer cell lines[5][6].

Given the established biological relevance of its constituent parts, this compound stands out as a high-potential starting material for the development of novel therapeutics. This guide will focus on its potential as a precursor for acetylcholinesterase (AChE) inhibitors for neurodegenerative disorders and as a scaffold for creating cytotoxic agents for cancer research.

Synthesis and Characterization

The synthesis of this compound is a straightforward two-step process, commencing with the preparation of an intermediate, 2-chloro-N-(pyridin-2-yl)acetamide, followed by a nucleophilic substitution reaction.

Synthetic Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 2-Aminopyridine C 2-Chloro-N-(pyridin-2-yl)acetamide A->C K2CO3, Dry CH2Cl2, 0°C to RT B Chloroacetyl chloride B->C E This compound C->E K2CO3, DMF, Reflux D 4-Hydroxybenzaldehyde D->E A 2-(4-Formylphenoxy)- N-2-pyridinylacetamide B Reductive Amination (Library Synthesis) A->B C Purified Amine Derivatives B->C D In Vitro AChE Inhibition Assay (Ellman's Method) C->D E IC50 Determination D->E F SAR Analysis E->F A 2-(4-Formylphenoxy)- N-2-pyridinylacetamide B Three-Component Reaction (e.g., with Malononitrile & Active Methylene Compound) A->B C Purified Heterocyclic Derivatives B->C D Cell Viability Assay (e.g., MTT Assay on Cancer Cell Lines like HepG2, MCF-7) C->D E IC50 Determination D->E F Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) E->F

Sources

A Robust, Step-by-Step Protocol for the Hantzsch Synthesis of Novel 1,4-Dihydropyridines Incorporating a 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The Hantzsch reaction, a classic multi-component reaction, remains a cornerstone for synthesizing 1,4-dihydropyridine (1,4-DHP) scaffolds, which are prevalent in medicinally important compounds like calcium channel blockers.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of a novel, highly functionalized 1,4-DHP derivative. By employing 2-(4-Formylphenoxy)-N-2-pyridinylacetamide as the aldehydic component, this guide enables researchers to create complex molecules with potential applications in drug discovery. We detail the synthesis of the aldehyde precursor, the subsequent Hantzsch cyclocondensation, and the rigorous characterization of the final product, explaining the scientific rationale behind each step to ensure reproducibility and success.

Part 1: Foundational Principles: The Hantzsch Reaction

Reaction Mechanism and Significance

Discovered by Arthur Hantzsch in 1882, this reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source.[1][3] The process culminates in a symmetrical 1,4-dihydropyridine, a structure that mimics NADH coenzymes and exhibits significant biological activity.[4]

The reaction proceeds through a cascade of well-understood organic transformations:[2][4][5]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: The ammonia source reacts with the second equivalent of the β-ketoester to generate a vinylogous amide, or enamine.

  • Michael Addition: The enamine performs a conjugate addition to the α,β-unsaturated intermediate.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine ring system.

This multi-component approach is highly atom-efficient and allows for the construction of complex heterocyclic structures from simple starting materials in a single step.[1][6]

Hantzsch_Mechanism cluster_0 Pathway 1: Knoevenagel Condensation cluster_1 Pathway 2: Enamine Formation cluster_2 Convergent Steps A Aldehyde (R-CHO) C α,β-Unsaturated Carbonyl A->C + β-Ketoester B β-Ketoester G Michael Addition Adduct C->G Michael Addition D Ammonia (NH3) F Enamine Intermediate D->F + β-Ketoester E β-Ketoester F->G H Final 1,4-Dihydropyridine G->H Cyclization & Dehydration

Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Rationale for Component Selection
  • Aldehyde: The choice of aldehyde dictates the substituent at the 4-position of the DHP ring.[1] Here, we use the custom-synthesized This compound , which introduces a large, functionalized side chain designed for further modification or to act as a specific pharmacophore.

  • β-Dicarbonyl Compound: Ethyl acetoacetate is the classic and most common choice due to its reactivity and the stability of the resulting ester groups on the DHP ring.

  • Nitrogen Source: Ammonium acetate is an ideal source of ammonia. It is a solid that is easier to handle than aqueous or gaseous ammonia, and it can act as a mild catalyst. The acetate counter-ion provides a buffered environment which can be beneficial for the reaction.[7]

Part 2: Precursor Synthesis Protocol: this compound

The aldehyde is not commercially available and must be synthesized. The most reliable method is a nucleophilic substitution (Williamson ether synthesis) between 4-hydroxybenzaldehyde and 2-chloro-N-(pyridin-2-yl)acetamide.[8][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
4-HydroxybenzaldehydeC₇H₆O₂122.12123-08-0Reagent grade, ≥98%
2-Chloro-N-(pyridin-2-yl)acetamideC₇H₇ClN₂O170.6029598-65-0Synthesize separately or purchase
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, fine powder
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq, e.g., 1.22 g, 10 mmol) and anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF. Stir the suspension vigorously.

  • Add Chloroacetamide: Add 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq, e.g., 1.71 g, 10 mmol) to the suspension.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

    • Rationale: Heating provides the activation energy for the Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation, readily dissolving the reactants and promoting the nucleophilic attack of the phenoxide.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate in hexane), observing the disappearance of the 4-hydroxybenzaldehyde spot.

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts, then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Expected Characterization
  • ¹H NMR (CDCl₃): Expect signals around δ 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.2-8.3 (m, 2H, ArH), 7.7-7.9 (m, 3H, ArH), 7.1 (m, 3H, ArH), 4.72 (s, 2H, OCH₂).[9]

  • MS (ESI+): Expected m/z for [C₁₄H₁₂N₂O₃ + H]⁺: 257.09.[9]

Part 3: Hantzsch Reaction Protocol for 1,4-DHP Synthesis

This section details the core procedure for synthesizing diethyl 4-(4-((2-(pyridin-2-ylamino)-2-oxoethoxy)methyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Hantzsch_Workflow start Start setup 1. Reaction Setup (Flask, Stir Bar, Condenser) start->setup add_reagents 2. Add Reagents - Aldehyde - Ethyl Acetoacetate - Ammonium Acetate - Ethanol setup->add_reagents reflux 3. Heat to Reflux (Monitor by TLC) add_reagents->reflux cool 4. Cool to Room Temp. reflux->cool precipitate 5. Add Cold Water (Induce Precipitation) cool->precipitate filter 6. Vacuum Filtration (Collect Crude Product) precipitate->filter wash 7. Wash Solid (Water, Cold Ethanol) filter->wash dry 8. Dry Under Vacuum wash->dry purify 9. Purify (Recrystallization or Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the Hantzsch 1,4-DHP synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
This compoundC₁₄H₁₂N₂O₃256.26N/ASynthesized as per Part 2
Ethyl AcetoacetateC₆H₁₀O₃130.14141-97-9Reagent grade, ≥99%
Ammonium AcetateC₂H₇NO₂77.08631-61-8Reagent grade, ≥98%
Ethanol (EtOH)C₂H₆O46.0764-17-5200 proof or absolute
Stoichiometry and Quantities

This table provides calculations for a representative 5 mmol scale reaction.

ReagentMolar Eq.Moles (mmol)Mass/Volume
Aldehyde Precursor1.05.01.28 g
Ethyl Acetoacetate2.010.01.30 g (1.28 mL)
Ammonium Acetate1.26.00.46 g
Ethanol--25 mL
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq, 1.28 g), ethyl acetoacetate (2.0 eq, 1.28 mL), and ammonium acetate (1.2 eq, 0.46 g).

  • Solvent Addition: Add ethanol (25 mL).

    • Rationale: Ethanol is an excellent solvent for this reaction as it effectively dissolves all reactants at elevated temperatures and has a suitable boiling point for reflux.[2] Greener alternatives like water or glycerol can also be used, though reaction times and work-up procedures may need adjustment.[10][11]

  • Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The solids should dissolve upon heating.

  • Reaction Monitoring: Monitor the reaction for 6-8 hours. Track the consumption of the aldehyde using TLC (e.g., 40% ethyl acetate in hexane). The product, a 1,4-DHP, will appear as a new, often UV-active, spot with a different Rf value.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid product may begin to crystallize.

  • Precipitation: Pour the cooled reaction mixture into 100 mL of ice-cold water and stir for 15-20 minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of distilled water to remove any remaining ammonium acetate, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

Part 4: Purification and Characterization

Purification Protocol

The crude product can typically be purified by recrystallization.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. If the solution has color impurities, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

For less crystalline or more contaminated products, flash column chromatography on silica gel is recommended, using a gradient of ethyl acetate in hexane as the eluent.[12][13]

Spectroscopic Characterization Plan

The following data are predictive for the target 1,4-DHP structure.

TechniqueKey FeatureExpected Observation
¹H NMR DHP NH ProtonBroad singlet, ~δ 8.5-9.5 ppm
DHP C4-H ProtonSinglet, ~δ 4.9-5.1 ppm
DHP CH₃ GroupsSinglet, ~δ 2.2-2.4 ppm (integrating to 6H)
Ester -OCH₂CH₃Quartet (~δ 4.0-4.2 ppm) and Triplet (~δ 1.1-1.3 ppm)
Pyridinylacetamide MoietySignals corresponding to the aromatic and linker protons
¹³C NMR DHP C=C~δ 145-150 ppm (C2, C6) and ~103-105 ppm (C3, C5)
Ester C=O~δ 167-169 ppm
DHP C4~δ 38-40 ppm
FT-IR N-H Stretch (DHP)~3340 cm⁻¹
C=O Stretch (Ester)~1690 cm⁻¹
C=O Stretch (Amide)~1670 cm⁻¹
N-H Bend~1650 cm⁻¹
HRMS Molecular IonCalculation for [C₂₈H₃₂N₄O₇ + H]⁺ (M+H)⁺

Part 5: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Product loss during work-up.Increase reaction time. Ensure pH is not too acidic/basic. Avoid excessive washing or using a solvent for washing in which the product is soluble.
Reaction Stalls Deactivation of reactants; Insufficient heating.Check the quality of ammonium acetate (can be hygroscopic). Ensure the reaction is maintained at a steady reflux.
Oily Product Impurities preventing crystallization.Attempt purification by column chromatography instead of recrystallization. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Side Reactions Over-oxidation of DHP to pyridine; Knoevenagel dimer formation.Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. Ensure stoichiometry is correct.

References

  • Vertex AI Search Grounding API. Hantzsch pyridine synthesis.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
  • YouTube. Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry.
  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines.
  • PMC - NIH. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides.
  • ACS Publications.
  • MDPI.
  • PMC - NIH.
  • RSC Publishing. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Taylor & Francis Online.
  • ACS Publications.
  • NIH. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis.
  • BenchChem. A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis.
  • Taylor & Francis Online.
  • Arkivoc.
  • ResearchGate. Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)
  • PMC - NIH. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.
  • The Royal Society of Chemistry.

Sources

Application Notes and Protocols: Developing Novel Compounds from 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel compounds originating from the 2-(4-Formylphenoxy)-N-2-pyridinylacetamide scaffold. It outlines detailed, robust, and reproducible protocols for the synthesis, purification, and characterization of new chemical entities. The causality behind experimental choices is explained to ensure scientific integrity. Furthermore, this guide includes protocols for initial biological screening to assess the therapeutic potential of the synthesized compounds.

Introduction: The Strategic Value of the this compound Scaffold

The field of medicinal chemistry is continually in search of versatile scaffolds that can serve as starting points for the development of new therapeutic agents.[1] The this compound structure is a prime candidate for such exploration. Its molecular architecture, featuring a reactive aldehyde group and a biologically relevant pyridinyl moiety, presents a rich platform for chemical diversification.[2][3] The central phenoxy acetamide linkage provides a stable and synthetically accessible core.[4]

The aldehyde functionality is a key reactive handle, allowing for a wide array of chemical transformations. These include, but are not limited to, reductive aminations, Wittig reactions, and the formation of various heterocyclic structures.[5][6] Such modifications enable the introduction of diverse functional groups, which can systematically alter the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, to optimize for drug-like characteristics. The pyridinyl group also offers opportunities for modification, further expanding the potential chemical space. The presence of nitrogen-containing heterocycles is a common feature in many biologically active compounds.[1]

Synthetic Derivatization Strategies

The aldehyde group of this compound is the primary site for derivatization. The following protocols detail two robust methods for creating a library of novel compounds.

Reductive Amination: A Versatile Approach to Amine Synthesis

Reductive amination is a highly effective one-pot method for the synthesis of secondary and tertiary amines from aldehydes.[7][8] This reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[9]

Protocol 1: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.[9]

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity for imines over aldehydes.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientific Rationale: The choice of sodium triacetoxyborohydride is crucial as it is a mild reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.[9] Its tolerance to mildly acidic conditions allows for the one-pot procedure.

G A Starting Aldehyde + Amine in Solvent B Imine Formation (Acid Catalyst Optional) A->B C Addition of NaBH(OAc)3 B->C D Reduction to Amine C->D E Workup and Purification D->E F Final Product E->F

Caption: Reductive Amination Workflow.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[10] It involves the reaction of an aldehyde with a phosphorus ylide, also known as a Wittig reagent.[11]

Protocol 2: General Procedure for the Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to generate the ylide.[10]

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Trustworthiness of the Protocol: The Wittig reaction is sensitive to moisture and air, especially during the ylide formation step. Ensuring anhydrous conditions and an inert atmosphere is critical for the success of this reaction.[10]

Analytical Characterization

Thorough characterization of all newly synthesized compounds is imperative to confirm their identity and purity. A combination of analytical techniques should be employed.

TechniquePurposeExpected Outcome for a Successful Derivative
LC-MS Purity assessment and molecular weight confirmation.[12][13][14][15][16]A single major peak with the expected molecular ion mass.
¹H and ¹³C NMR Structural elucidation and confirmation.[17][18][19][20][21]Disappearance of the aldehyde proton (~9-10 ppm) and carbon (~190 ppm) signals and the appearance of new signals corresponding to the introduced moiety.
HRMS Determination of the exact mass and elemental composition.[22][23][24][25][26]Provides a highly accurate mass measurement, confirming the molecular formula.

Preliminary Biological Screening

After synthesis and characterization, the novel compounds should be subjected to biological assays to evaluate their potential as therapeutic agents.[27][28][29][30][31]

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[32][33][34][35][36]

Protocol 3: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[32][34]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the purple formazan crystals.[32][34]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[32][33]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

G A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Data Analysis (IC50) G->H

Sources

Application Notes & Protocols: Leveraging 2-(4-Formylphenoxy)-N-2-pyridinylacetamide in the Synthesis of Fused Pyran Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fused Pyran Systems and the Role of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Fused pyran ring systems are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inherent biological significance of the pyran scaffold has driven the development of efficient and versatile synthetic methodologies for its construction.[2][4] Among these, multicomponent reactions (MCRs) have emerged as a powerful strategy, offering atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[1][5][6]

This guide focuses on the application of a key building block, This compound , in the synthesis of novel fused pyran systems. The unique architecture of this molecule, possessing an aldehyde functionality for initiating condensation reactions and a pyridinylacetamide moiety, allows for the introduction of diverse pharmacophores into the final fused pyran structure. This approach aligns with the principles of molecular hybridization, a drug design strategy aimed at enhancing therapeutic efficacy and mitigating side effects.[7] We will delve into the mechanistic underpinnings of these syntheses and provide detailed, field-proven protocols for their execution.

Underlying Scientific Principles: A Mechanistic Overview of Fused Pyran Synthesis

The synthesis of fused 4H-pyran derivatives, a common outcome when utilizing this compound, typically proceeds through a domino sequence of reactions. This elegant cascade involves an initial Knoevenagel condensation, followed by a Michael addition, and culminates in an intramolecular cyclization.[1][5]

The Domino Reaction Cascade:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aldehyde group of this compound and an active methylene compound, such as malononitrile. This step generates a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: A Michael donor, which is another active methylene-containing compound (e.g., a β-dicarbonyl compound like dimedone or a cyclic β-ketoester), then undergoes a nucleophilic 1,4-addition to the activated double bond of the Knoevenagel adduct.[7]

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, where a nucleophilic oxygen or nitrogen attacks a nitrile or carbonyl group, leading to the formation of the pyran ring. A final tautomerization step yields the stable, fused 4H-pyran system.

This one-pot synthesis is highly efficient, obviating the need for the isolation of intermediates and thereby reducing solvent waste and saving time.[1] The choice of the active methylene compounds in the second and third steps of the cascade dictates the nature of the fused ring system, allowing for the generation of a diverse library of compounds from a common precursor.

Experimental Protocols: Synthesis of Fused Pyran Systems

The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, yields may vary depending on the purity of reagents and adherence to the described conditions.

Protocol 1: Synthesis of this compound

This precursor is essential for the subsequent synthesis of fused pyran systems. While it is commercially available, this protocol details its synthesis for laboratories that prefer to prepare it in-house.[8]

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Chloro-N-(2-pyridinyl)acetamide

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.

  • Add a solution of 2-chloro-N-(2-pyridinyl)acetamide (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Data for this compound:

  • Appearance: Solid

  • Molecular Weight: 256.26 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.32-8.33 (m, 1H, ArH), 8.27 (d, J = 8.7 Hz, 1H, ArH), 7.89-7.92 (m, 2H, ArH), 7.74-7.78 (m, 1H, ArH), 7.10-7.14 (m, 3H, ArH), 4.72 (s, 2H, OCH₂).[8]

Protocol 2: Three-Component Synthesis of a Fused Pyrano[2,3-c]pyrazole Derivative

This protocol exemplifies the synthesis of a fused pyran system incorporating a pyrazole moiety, a common pharmacophore in drug discovery.[7]

Materials:

  • This compound

  • Malononitrile

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure fused pyrano[2,3-c]pyrazole derivative.

Table 1: Representative Yields for Fused Pyran Synthesis

Fused Pyran SystemActive Methylene ReagentsCatalystSolventTypical Yield (%)
Pyrano[2,3-c]pyrazoleMalononitrile, 3-Methyl-1-phenyl-2-pyrazolin-5-onePiperidineEthanol85-95
Tetrahydrobenzo[b]pyranMalononitrile, DimedonePiperidineEthanol80-90
Pyrano[3,2-c]chromeneMalononitrile, 4-HydroxycoumarinPiperidineEthanol88-96

Visualization of Synthetic Pathways

Diagram 1: General Workflow for the Multicomponent Synthesis of Fused Pyrans

G cluster_0 Reactant Preparation cluster_1 One-Pot Reaction cluster_2 Product Isolation & Purification A 2-(4-Formylphenoxy)- N-2-pyridinylacetamide D Mix Reactants in Ethanol with Piperidine A->D B Malononitrile B->D C Active Methylene Compound (e.g., Dimedone) C->D E Reflux for 3-4 hours D->E Heat F Cool to Room Temperature E->F G Vacuum Filtration F->G Precipitation H Wash with Cold Ethanol G->H I Dry Under Vacuum H->I J Pure Fused Pyran Product I->J

Caption: A generalized workflow for the one-pot, three-component synthesis of fused pyran derivatives.

Diagram 2: Mechanistic Pathway of Fused 4H-Pyran Formation

G A Aldehyde + Malononitrile B Knoevenagel Adduct (α,β-unsaturated) A->B Knoevenagel Condensation (-H₂O) D Michael Adduct B->D Michael Addition C Michael Donor (e.g., Dimedone) C->D E Fused 4H-Pyran D->E Intramolecular Cyclization & Tautomerization

Caption: The domino reaction sequence for the formation of fused 4H-pyran systems.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies.[7] The trustworthiness of these procedures is ensured by the following:

  • Reproducibility: These multicomponent reactions are known for their high yields and clean reaction profiles, making them highly reproducible.

  • Spectroscopic Validation: The structures of the synthesized compounds can be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectral data for the starting material, this compound, is provided as a reference.[8]

  • Chromatographic Purity: The purity of the final products can be readily assessed by Thin Layer Chromatography (TLC) and, if necessary, further purified by column chromatography or recrystallization.

Conclusion and Future Outlook

The use of this compound as a versatile precursor in multicomponent reactions provides a highly efficient and modular approach to the synthesis of diverse fused pyran systems. The operational simplicity, high yields, and the ability to introduce structural complexity in a single synthetic step make this methodology particularly attractive for applications in drug discovery and medicinal chemistry. Further exploration of different active methylene compounds in this reaction scheme will undoubtedly lead to the discovery of novel fused pyran derivatives with potentially valuable biological activities.

References

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. Available at: [Link]

  • Three‐component synthesis of fused 4H‐pyran derivatives. ResearchGate. Available at: [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Available at: [Link]

  • Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans. RSC Advances. Available at: [Link]

  • Multicomponent synthesis of pentacyclic pyran fused pyrazolo benzo[h]quinolines. ResearchGate. Available at: [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing. Available at: [Link]

  • PROCESS FOR PREPARING PYRANO - [2,3-C]PYRIDINE DERIVATIVES. WIPO. Available at: [Link]

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications. Available at: [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Engineered Science. Available at: [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. Available at: [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide core as novel hybrid molecules via Michael addition reaction. ResearchGate. Available at: [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. Available at: [Link]

Sources

Comprehensive Analytical Characterization of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

2-(4-Formylphenoxy)-N-2-pyridinylacetamide (CAS No. 329211-31-6) is a molecule incorporating a phenoxy ring, an acetamide linker, and a pyridine moiety.[1] Such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or parent structures for more complex derivatives.[2][3] For researchers in drug discovery and development, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring compound identity, purity, stability, and, ultimately, the validity of subsequent biological or material science data.

This guide provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of this compound. It is designed for scientists who require not only the "how" but also the "why" behind each analytical choice, ensuring a robust and self-validating approach to quality control and structural confirmation.

Molecular Identity and Physicochemical Properties

A definitive starting point for any analytical endeavor is the confirmation of the molecule's fundamental properties.

PropertyValueSource
IUPAC Name 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide[4]
Molecular Formula C₁₄H₁₂N₂O₃[4]
Molecular Weight 256.26 g/mol [1]
CAS Number 329211-31-6[1]

Part 1: Unambiguous Structural Elucidation

The primary goal is to confirm that the synthesized molecule is, in fact, this compound. This requires techniques that probe the molecular structure at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Proton (¹H) NMR confirms the number, connectivity, and chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR provides complementary information for the carbon skeleton. The combination of these techniques provides an unambiguous "fingerprint" of the molecular structure.

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ was used to generate the reference data for a closely related series of compounds.[4] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation & Expected Results: The ¹H NMR spectrum provides a wealth of structural information. Based on published data for the title compound, the following resonances are expected in CDCl₃.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
9.93Singlet (s)1HAldehyde (-CHO)The formyl proton is highly deshielded by the adjacent carbonyl group and its anisotropic effect, placing it far downfield.[5]
8.88Broad Singlet (brs)1HAmide (-NH)The amide proton is acidic and its chemical shift can be concentration and solvent dependent. It often appears as a broad signal due to quadrupole coupling with the adjacent nitrogen.
8.32-8.33Multiplet (m)1HPyridinyl-HProton on the pyridine ring adjacent to the nitrogen is deshielded.
8.27Doublet (d)1HPyridinyl-HAromatic proton on the pyridine ring.
7.89-7.92Multiplet (m)2HPhenoxy-HProtons on the phenoxy ring ortho to the formyl group are deshielded by the electron-withdrawing nature and anisotropic effect of the aldehyde.
7.74-7.78Multiplet (m)1HPyridinyl-HAromatic proton on the pyridine ring.
7.10-7.14Multiplet (m)3HPhenoxy-H & Pyridinyl-HOverlapping region for the protons on the phenoxy ring ortho to the ether linkage and a proton on the pyridine ring.
4.72Singlet (s)2HMethylene (-OCH₂-)These protons are adjacent to two electronegative atoms (oxygen and the carbonyl carbon), shifting them downfield. The singlet multiplicity indicates no adjacent protons.
Mass Spectrometry (MS)

Causality & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Protocol 2: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-10 L/min at a temperature of 200-250 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The calculated monoisotopic mass for C₁₄H₁₂N₂O₃ is 256.08 Da. Therefore, the expected [M+H]⁺ peak should be observed at m/z 257.09. Published data confirms the observation of this ion at m/z 257.14.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups.[6] The vibrational frequencies of bonds like C=O, N-H, and C-O-C provide direct evidence for the compound's core structural motifs.

Protocol 3: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Data Interpretation & Expected Results: The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule.[4]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300-3400MediumN-H Stretch (Amide A)Characteristic stretching vibration of the N-H bond in the secondary amide.[7]
~2923, 2850Medium-WeakC-H Stretch (Aromatic/Aliphatic)Stretching vibrations for C-H bonds on the aromatic rings and the methylene group.
~2740WeakC-H Stretch (Aldehyde)A characteristic, though often weak, C-H stretch for the aldehyde proton. Sometimes a doublet appears due to Fermi resonance.[8][9]
~1689StrongC=O Stretch (Amide I)A strong, sharp peak corresponding to the carbonyl stretch of the secondary amide.[7]
~1670-1685StrongC=O Stretch (Aldehyde)The carbonyl stretch of the aromatic aldehyde. Conjugation with the aromatic ring lowers its frequency compared to a saturated aldehyde.[5] The presence of two strong C=O peaks is a key feature.
~1600, 1578, 1508Medium-StrongC=C Stretch (Aromatic)Vibrations associated with the carbon-carbon double bonds within the phenyl and pyridinyl rings.
~1251StrongC-O-C Stretch (Ether)Asymmetric stretching of the aryl-alkyl ether linkage.

Part 2: Purity Assessment and Physicochemical Profiling

Once the structure is confirmed, assessing purity and understanding the material's physical properties are critical for its use in further applications.

High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: HPLC is the industry-standard method for determining the purity of a chemical compound. By separating the main component from any impurities, it allows for precise quantification of purity as a percentage of the total peak area. A well-developed HPLC method is crucial for quality control and stability testing.

Protocol 4: Reverse-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. The retention time of the main peak serves as an identifier for future analyses.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample Solution (0.1 mg/mL) inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare Mobile Phases (A: H₂O+TFA, B: ACN+TFA) equilibrate Equilibrate HPLC System (C18 Column, 30% B) prep_mobile->equilibrate equilibrate->inject run Run Gradient Program (15 min ramp to 95% B) inject->run detect Detect at 254 nm run->detect integrate Integrate All Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity (%) and Retention Time (min) calculate->report

Caption: Workflow for HPLC purity analysis.

Thermal Analysis (TGA & DSC)

Causality & Rationale: Thermal analysis provides critical information about the physicochemical properties of a solid material, including its melting point, thermal stability, and the presence of bound water or residual solvents.[10] Differential Scanning Calorimetry (DSC) measures heat flow to detect thermal events like melting, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[11][12]

Protocol 5: Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp to 600 °C at a rate of 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp to a temperature ~30 °C above the melting point at 10 °C/min.

  • Data Analysis:

    • TGA: Examine the thermogram for any mass loss prior to decomposition. Significant mass loss below 100 °C may indicate water, while loss between 100-200 °C could suggest residual solvent. The onset of major decomposition indicates the limit of thermal stability.

    • DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). The peak temperature and the onset temperature should be reported. The absence of broad transitions before the melt can suggest a highly crystalline, anhydrous material.[13]

Integrated Characterization Strategy

A robust characterization of this compound relies on the synergistic use of these techniques. The following workflow illustrates an efficient and logical progression from initial identification to final quality certification.

Characterization_Strategy cluster_structure Primary Structural Confirmation cluster_purity Purity & Physicochemical Properties start Synthesized Material: 2-(4-Formylphenoxy)- N-2-pyridinylacetamide nmr ¹H & ¹³C NMR (Confirms Connectivity) start->nmr Identity Check ms HRMS (Confirms M.W. & Formula) start->ms Identity Check ftir FTIR (Confirms Functional Groups) start->ftir Identity Check hplc HPLC-UV (Purity > 95%?) nmr->hplc ms->hplc ftir->hplc tga TGA (Residual Solvents/Water?) hplc->tga Purity Check dsc DSC (Melting Point & Polymorphism?) hplc->dsc Purity Check decision Identity & Purity Confirmed? tga->decision dsc->decision pass Release for Further Use (Certified Reference Material) decision->pass Yes fail Repurify or Re-synthesize decision->fail No

Caption: Integrated workflow for comprehensive analytical characterization.

References

  • NETZSCH Analyzing & Testing. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • de Oliveira, R., & de Oliveira, J. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. EC Pharmacology and Toxicology.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • Royal Society of Chemistry. (2014). Supplementary Information for "A facile, one-pot, three-component synthesis of novel 2,5-disubstituted-1,3,4-oxadiazoles as potential anti-inflammatory agents".
  • Sinha, A. (2025). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc.
  • SpectraBase. (2025). N-methyl-N-(3-pyridinylmethyl)acetamide - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.
  • SpectraBase. (n.d.). acetamide, N-(3,5-dibromo-2-pyridinyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]- - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. National Center for Biotechnology Information.
  • SpectraBase. (2025). Acetamide, N-[2-(4-pyridinyl)ethyl]- - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.
  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.
  • Sigma-Aldrich. (n.d.). N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide.
  • Albrecht, M., Rice, C. A., & Suhm, M. A. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. Journal of Physical Chemistry A.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information.
  • Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents.
  • Li, C., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
  • Schänzer, W. (2012). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin.
  • Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 1 H-NMR spectrum (Pyridine-d 5 ) of polyamide (PA-III).
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • Larkin, P. J. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews.
  • SpectraBase. (n.d.). 2-(4-nitrophenoxy)-N-(2-pyridinyl)acetamide - Optional[MS (GC)] - Spectrum.
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.

Sources

Application Notes and Protocols for 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Derivatives: A Guide to Exploring Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Promise of a Novel Scaffold

The 2-(4-Formylphenoxy)-N-2-pyridinylacetamide scaffold represents a compelling starting point for the discovery of novel therapeutic agents. This class of molecules integrates a phenoxyacetamide core, a motif present in a variety of biologically active compounds, with a pyridinylacetamide moiety and a reactive formyl group. This unique combination of structural features opens avenues for diverse pharmacological activities. The existing literature on related acetamide and phenoxyacetamide derivatives suggests a rich therapeutic landscape, with demonstrated potential in oncology, neurodegenerative disorders, and inflammatory conditions.[1][2][3]

The formyl group, in particular, serves as a versatile chemical handle for further derivatization, allowing for the creation of libraries of compounds with fine-tuned properties. Moreover, this aldehyde functionality itself may contribute to biological activity through interactions with biological nucleophiles. The pyridinyl group can influence solubility, metal chelation, and receptor-binding properties, while the phenoxyacetamide linker provides a degree of conformational flexibility.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed roadmap for exploring the therapeutic applications of this compound and its derivatives. We will delve into the scientific rationale behind investigating its potential as an acetylcholinesterase inhibitor for neurodegenerative diseases, as a cytotoxic agent for cancer, and as an anti-inflammatory and antioxidant agent. This document offers not just step-by-step protocols but also the underlying principles and causality to empower rational and effective drug discovery.

I. Potential Therapeutic Target: Acetylcholinesterase Inhibition for Neurodegenerative Disorders

Scientific Rationale: A well-established strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.[4][7] The structural features of this compound, including its aromatic rings and potential for hydrogen bonding, suggest it could effectively bind to the active site of AChE.

Experimental Workflow for AChE Inhibition Assay:

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Reagents Add Buffer, DTNB, AChE, and Test Compound Compound_Prep->Add_Reagents Reagent_Prep Prepare Ellman's Reagents: DTNB and Acetylthiocholine (ATCI) Reagent_Prep->Add_Reagents Enzyme_Prep Prepare Acetylcholinesterase (AChE) solution Enzyme_Prep->Add_Reagents Incubate Pre-incubate to allow inhibitor-enzyme interaction Add_Reagents->Incubate Add_Substrate Initiate reaction by adding ATCI Incubate->Add_Substrate Measure Measure absorbance at 412 nm kinetically Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot % Inhibition vs. Log(Concentration) Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50 caption Workflow for AChE Inhibition Assay

Caption: Workflow for assessing acetylcholinesterase inhibitory activity.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by detecting the product of the enzymatic reaction.[8][9][10][11]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized for the assay (e.g., 0.1 U/mL).[9]

    • Prepare a stock solution of Donepezil in DMSO and dilute with phosphate buffer for the positive control.

  • Assay in 96-Well Plate:

    • In each well, add 25 µL of phosphate buffer.

    • Add 25 µL of the test compound dilutions to the respective wells.

    • For the positive control, add 25 µL of Donepezil solution.

    • For the negative control (100% enzyme activity), add 25 µL of phosphate buffer (with a corresponding percentage of DMSO as the test wells).

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Parameter Description Typical Value/Range
IC50 Concentration for 50% inhibitionTo be determined
Positive Control (Donepezil) IC50 Known AChE inhibitor~10-100 nM

II. Potential Therapeutic Target: Cancer Cell Cytotoxicity

Scientific Rationale: Phenoxyacetamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3][12] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1][12] The presence of the formyl group on the this compound scaffold could enhance its anticancer potential through the formation of Schiff bases with cellular amines or by participating in other covalent interactions.

Experimental Workflow for Cytotoxicity Assay:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Add_Compound Treat cells with serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h for formazan crystal formation Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calc_Viability Calculate % Cell Viability Measure_Absorbance->Calc_Viability Plot_Curve Plot % Viability vs. Log(Concentration) Calc_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50 caption Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[13][14][15][16][17]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the chosen cancer cell line into a 96-well plate at a density of 1 x 10^4 cells/well.[15]

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with medium alone (blank), cells treated with vehicle (DMSO) as a negative control, and cells treated with a known cytotoxic agent like Doxorubicin as a positive control.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Parameter Description Typical Value/Range
IC50 Concentration for 50% cell viability reductionTo be determined
Positive Control (Doxorubicin) IC50 Known cytotoxic agentVaries by cell line (typically low µM to nM range)

III. Potential Therapeutic Target: Anti-inflammatory and Antioxidant Activity

Scientific Rationale: Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Acetamide derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[1] The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO), while the antioxidant activity can involve the scavenging of free radicals. The phenoxy group and the overall electronic structure of this compound suggest it may have the capacity to donate electrons or hydrogen atoms to neutralize free radicals.

Experimental Workflow for Anti-inflammatory and Antioxidant Assays:

AntiInflammatory_Antioxidant_Workflow cluster_anti_inflammatory Anti-inflammatory Assay (Nitric Oxide Scavenging) cluster_antioxidant Antioxidant Assay (DPPH Radical Scavenging) LPS_Stimulation Stimulate RAW 264.7 macrophages with LPS Treat_Cells Treat with this compound LPS_Stimulation->Treat_Cells Collect_Supernatant Collect cell culture supernatant Treat_Cells->Collect_Supernatant Griess_Reaction Perform Griess reaction Collect_Supernatant->Griess_Reaction Measure_NO Measure absorbance at 540 nm Griess_Reaction->Measure_NO Calc_NO_Inhibition Calculate % NO Inhibition Measure_NO->Calc_NO_Inhibition Prepare_DPPH Prepare DPPH solution Add_Compound_DPPH Mix DPPH with this compound Prepare_DPPH->Add_Compound_DPPH Incubate_Dark Incubate in the dark Add_Compound_DPPH->Incubate_Dark Measure_DPPH Measure absorbance at 517 nm Incubate_Dark->Measure_DPPH Calc_Scavenging Calculate % Radical Scavenging Activity Measure_DPPH->Calc_Scavenging caption Workflow for Anti-inflammatory and Antioxidant Assays

Caption: Workflow for assessing anti-inflammatory and antioxidant activities.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging)

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[18][19][20]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Complete culture medium

  • L-NMMA (N-monomethyl-L-arginine) (positive control)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of the test compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

    • Calculate the percentage of nitric oxide inhibition: % NO Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100

Parameter Description Typical Value/Range
IC50 Concentration for 50% NO inhibitionTo be determined
Positive Control (L-NMMA) IC50 Known iNOS inhibitor~10-50 µM
Protocol 4: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[21][22][23][24]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.[22]

    • Prepare serial dilutions of the test compound in methanol.

    • Prepare serial dilutions of the positive control (ascorbic acid or Trolox) in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the test compound dilutions.

    • Add 100 µL of the DPPH solution to each well.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the EC50 value (the effective concentration to scavenge 50% of DPPH radicals).

Parameter Description Typical Value/Range
EC50 Concentration for 50% radical scavengingTo be determined
Positive Control (Ascorbic Acid) EC50 Known antioxidant~10-50 µg/mL

IV. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the therapeutic potential of this compound and its derivatives. Positive results in these in vitro assays would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the active compounds. For instance, in the case of cytotoxicity, investigating the induction of apoptosis through caspase activation and DNA fragmentation assays would be a logical next step.

  • In Vivo Efficacy Studies: Evaluating the therapeutic effects of promising derivatives in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicity Profiling: Assessing the safety of lead compounds through in vitro and in vivo toxicological studies.

By systematically applying these methodologies, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this promising class of molecules.

V. References

  • Kaduszkiewicz, H., Zimmermann, T., Beck-Bornholdt, H. P., & van den Bussche, H. (2005). Cholinesterase inhibitors for patients with Alzheimer's disease: a meta-analysis of randomised clinical trials. BMJ, 331(7512), 321–327.

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). A simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities. Toxicology Letters, 152(3), 175-181.

  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675.

  • Ahmad, A., et al. (2016). In Vitro Nitric Oxide Scavenging and Anti-inflammatory Activities of Different Solvent Extracts of Various Parts of Musa paradisiaca. Malaysian Journal of Analytical Sciences, 20(5), 1191 - 1202.

  • Sayed, M. M., Nabil, Z., El-Shenawy, N., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1530.

  • Di Sarno, V., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(9), 10397-10408.

  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375–399.

  • Mohammed, Y. H., et al. (2018). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 4(1), 1-13.

  • ResearchGate. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Jacobson, K. A., et al. (2021). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science, 4(4), 1357–1371.

  • Lee, J. H., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Nanomaterials, 11(9), 2292.

  • Jiang, S., Li, Y., & Zhang, C. (2014). Progress in mechanisms of acetylcholinesterase inhibitors and memantine for treatment of Alzheimer's disease. Neural regeneration research, 9(8), 863–869.

  • CORE. (n.d.). In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. Retrieved from [Link]

  • Kavitha, A., & Parvatham, R. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 73-77.

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical and Clinical Research, 10(4), 1183-1192.

  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 84(1), 41-49.

  • Pohanka, M., Jun, D., & Kuca, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651–2660.

  • Rehman, T., & Shabbir, A. (2021). Cholinesterase Inhibitors. In StatPearls. StatPearls Publishing.

  • Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473.

  • Biomedical Research and Therapy. (n.d.). Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Pradeep, H., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 052-057.

  • Maroyi, A. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Drug Design, Development and Therapy, 13, 2963–2972.

  • Jarosz-Wilkołazka, A., & Kochmańska-Rdest, J. (2021). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 22(16), 8717.

  • Jacobson, K. A., et al. (2022). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science, 5(10), 916–933.

Sources

Application Notes and Protocols for Screening 2-(4-Formylphenoxy)-N-2-pyridinylacetamide for Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a critical component of the body's defense mechanism, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The mainstay treatments for inflammatory conditions are non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. However, their long-term use is often associated with significant adverse effects.[1] This necessitates the discovery and development of novel anti-inflammatory agents with improved efficacy and safety profiles.

The compound this compound belongs to the phenoxyacetamide class of compounds. Various derivatives of 2-(substituted phenoxy) acetamide have been investigated for a range of biological activities, including anticancer, analgesic, and anti-inflammatory properties.[2][3][4] The presence of the pyridinylacetamide moiety suggests potential for unique biological interactions. This document provides a comprehensive guide for the initial in vitro screening of this compound for its potential anti-inflammatory effects. The protocols outlined herein are designed to be robust, reproducible, and grounded in established scientific principles, providing researchers with a clear roadmap for preliminary evaluation.

Part 1: Foundational In Vitro Screening

The initial phase of screening focuses on cell-free and cell-based assays to determine the compound's ability to modulate key inflammatory pathways. This multi-pronged approach provides a holistic preliminary assessment of the compound's anti-inflammatory potential.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[5][6] Inhibition of COX-2 is a key mechanism of action for many NSAIDs.[5] This assay will determine if this compound directly inhibits COX-1 and COX-2 enzyme activity, providing insights into its potential NSAID-like properties and its selectivity.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid (Substrate) - Hematin (Cofactor) - Test Compound Dilutions - Positive Control (e.g., Celecoxib) plate Plate Setup (96-well): - Add Buffer, Hematin, Enzyme reagents->plate preincubation Add Test Compound/Control Pre-incubate (10 min) plate->preincubation reaction Initiate Reaction: Add Arachidonic Acid preincubation->reaction measurement Measure Peroxidase Activity (Colorimetric/Fluorometric) reaction->measurement inhibition Calculate % Inhibition measurement->inhibition ic50 Determine IC50 Values inhibition->ic50

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [7]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Assay Genie BN00777).[7]

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in COX Assay Buffer to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Prepare a positive control (e.g., Celecoxib) in a similar manner.

  • Assay Procedure (96-well format):

    • Enzyme Control (EC): Add 80 µL of Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor) and 10 µL of Assay Buffer to the wells.

    • Inhibitor Control (IC): Add 80 µL of Reaction Mix and 10 µL of the positive control solution.

    • Sample Screen (S): Add 80 µL of Reaction Mix and 10 µL of the diluted test compound.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔRFU/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Positive Control)>100~0.45[7]>222
Indomethacin (Non-selective Control)Reference ValueReference ValueReference Value
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Scientific Rationale: Macrophages are key players in the innate immune response and inflammation.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling.[9][10] This activation triggers the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][11] This cell-based assay mimics a bacterial-induced inflammatory response and allows for the assessment of the test compound's ability to suppress the production of these key mediators.

Signaling Pathway Overview:

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Mediators iNOS, TNF-α, IL-6 Production Genes->Mediators

Caption: Simplified LPS-induced NF-κB signaling pathway.

Protocol: Measurement of Nitric Oxide, TNF-α, and IL-6 in RAW 264.7 Macrophages

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control (DMSO, final concentration ≤ 0.1%).

    • Pre-incubate the cells with the compound for 1 hour.

    • Induce inflammation by adding LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Endpoint Measurements:

    • After incubation, carefully collect the cell culture supernatants for analysis.

    • Nitric Oxide (NO) Measurement (Griess Assay): [12][13][14]

      • Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

      • Incubate at room temperature for 10 minutes, protected from light.

      • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

      • Incubate for another 10 minutes at room temperature, protected from light.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • TNF-α and IL-6 Measurement (ELISA): [15][16][17][18]

      • Use commercially available ELISA kits for murine TNF-α and IL-6 (e.g., from Thermo Fisher Scientific or BioLegend).

      • Follow the manufacturer's protocol precisely for the assay procedure, including the preparation of standards, samples, and reagents, as well as the incubation times and washing steps.

      • Measure the absorbance at the recommended wavelength (typically 450 nm).

      • Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves.

  • Cell Viability Assay (e.g., MTT or PrestoBlue):

    • After collecting the supernatants, assess the viability of the remaining cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity of the compound. Perform the assay according to the manufacturer's protocol.

Data Presentation:

Concentration of Test Compound (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Cell Viability (%)
0 (LPS only)100100100100
1Experimental ValueExperimental ValueExperimental ValueExperimental Value
10Experimental ValueExperimental ValueExperimental ValueExperimental Value
50Experimental ValueExperimental ValueExperimental ValueExperimental Value
100Experimental ValueExperimental ValueExperimental ValueExperimental Value
Dexamethasone (Positive Control)Reference ValueReference ValueReference Value>95

Part 2: Mechanistic Insights and Future Directions

Should this compound demonstrate significant activity in the primary screens, further investigation into its mechanism of action is warranted. This could involve:

  • NF-κB Pathway Analysis: Investigating the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) via Western blotting or specific ELISAs to determine if the compound's effects are mediated through inhibition of this central inflammatory transcription factor.[19][20][21][22][23]

  • MAPK Pathway Analysis: Assessing the phosphorylation of p38, JNK, and ERK MAP kinases, which are also critical in the LPS signaling cascade.[8]

  • In Vivo Models: If the in vitro data is compelling, progressing to established animal models of inflammation, such as the carrageenan-induced paw edema model in rats or the LPS-induced systemic inflammation model in mice, would be the next logical step to evaluate in vivo efficacy and safety.[24][25][26][27][28][29][30]

Conclusion

The protocols detailed in these application notes provide a robust and scientifically sound framework for the initial screening of this compound for anti-inflammatory properties. By systematically evaluating its effects on key enzymatic and cellular pathways of inflammation, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would provide a strong rationale for further preclinical development.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. Available at: [Link]

  • Hegen, M., et al. (2016). In Vivo Models for Inflammatory Arthritis. Current Protocols in Pharmacology, 73, 5.51.1-5.51.21. Available at: [Link]

  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. Available at: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Available at: [Link]

  • Srinivasan, S., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 24(4), 163-175. Available at: [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • D'Acquisto, F., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8693-8705. Available at: [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Available at: [Link]

  • Sly, L. M., et al. (2004). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology, 173(11), 7067-7076. Available at: [Link]

  • SlideShare. (2015). screening methods for Antinflammatory drugs. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Sarker, M. M. R., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science, 15(1), 1-12. Available at: [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • Jayakody, J. R. A. C., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 133-143. Available at: [Link]

  • International Journal of Nanomedicine. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]

  • Jada, S. R., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 67(2), 119-125. Available at: [Link]

  • Protocols.io. (2019). Protocol Griess Test. Available at: [Link]

  • Frontiers in Immunology. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Available at: [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1931-1943. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Available at: [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(3), 441. Available at: [Link]

  • Scribd. (n.d.). Anti-Inflammatory Drug Screening Methods. Available at: [Link]

  • Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107. Available at: [Link]

  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1385. Available at: [Link]

  • Scribd. (n.d.). Screening methods for Anti inflammatory drugs.pptx. Available at: [Link]

  • Nishida, M., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 117-121. Available at: [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. Available at: [Link]

  • ResearchGate. (2023). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. Available at: [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Available at: [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Available at: [Link]

  • Abuelizz, H. A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 618364. Available at: [Link]

  • ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. Available at: [Link]

  • PubMed. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven laboratory experience to help you optimize your reaction yield and purity.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved via a two-step process. The foundational reaction in the key final step is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This specific application involves the nucleophilic substitution (SN2) reaction between the phenoxide of 4-hydroxybenzaldehyde and the electrophilic alkyl halide of 2-chloro-N-(pyridin-2-yl)acetamide.

Step 1: Amide Formation Synthesis of the intermediate, 2-chloro-N-(pyridin-2-yl)acetamide, from 2-aminopyridine and chloroacetyl chloride.

Step 2: Williamson Ether Synthesis Alkylation of 4-hydroxybenzaldehyde with the chloroacetamide intermediate to form the final product.

A general workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Workup & Purification A 2-Aminopyridine C Intermediate: 2-chloro-N-(pyridin-2-yl)acetamide A->C Base (e.g., K2CO3) Solvent (e.g., DCM) B Chloroacetyl Chloride B->C E Final Product: This compound C->E Base (e.g., K2CO3, KOH) Solvent (e.g., DMF, Acetonitrile) Heat D 4-Hydroxybenzaldehyde D->E F Crude Product E->F Aqueous Workup G Purified Product F->G Recrystallization or Column Chromatography

Caption: Overall workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My final yield is consistently low (<50%). What are the most likely causes in the Williamson ether synthesis step?

A1: Low yield in this SN2 reaction is a frequent challenge. The root cause often lies in one of four areas: base selection, solvent environment, reaction temperature, or the presence of side reactions.

  • Incomplete Deprotonation: The reacting nucleophile is the phenoxide ion of 4-hydroxybenzaldehyde. If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, slowing the reaction and reducing the final yield. 4-Hydroxybenzaldehyde has a pKa of ~7.6, so a moderately strong base is required.

  • Suboptimal Solvent: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like DMF or acetonitrile are ideal as they dissolve the ionic phenoxide intermediate without heavily solvating (and thus shielding) the nucleophile. Using protic solvents like ethanol or water can lead to hydrogen bonding with the phenoxide, reducing its nucleophilicity and promoting competing side reactions.[3]

  • Side Reactions: The primary competing reaction is the hydrolysis of the electrophile, 2-chloro-N-(pyridin-2-yl)acetamide, by hydroxide ions if a strong, aqueous base like NaOH is used without careful control. While elimination reactions (E2) are a major concern for secondary and tertiary alkyl halides in Williamson synthesis, they are less probable here due to the use of a primary alkyl chloride.[2][4]

  • Reaction Temperature and Time: This reaction typically requires heating to proceed at a reasonable rate. Insufficient heat or reaction time will result in a low conversion rate. A study reports a yield of 60% for this specific compound, indicating that yields significantly below this warrant investigation.[5]

Troubleshooting Decision Path:

Troubleshooting_Yield start Low Yield Observed base_check Is the base strong enough? (e.g., K2CO3, KOH) Is it anhydrous? start->base_check solvent_check Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) base_check->solvent_check Yes base_yes Use anhydrous K2CO3 (>1.5 eq.) base_check->base_yes No temp_check Is temperature adequate? (e.g., 80-100 °C) solvent_check->temp_check Yes solvent_yes Use anhydrous DMF solvent_check->solvent_yes No ptc_check Consider adding a PTC? temp_check->ptc_check Yes temp_yes Reflux for 4-8 hours temp_check->temp_yes No ptc_yes Add TBAB (0.1 eq.) to improve kinetics ptc_check->ptc_yes Yes

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My purified product contains unreacted 4-hydroxybenzaldehyde. How can I improve the purification process?

A2: The presence of the acidic 4-hydroxybenzaldehyde starting material after purification suggests that the workup procedure is not effectively removing it.

  • Acid-Base Extraction: The most effective way to remove unreacted phenol is through an acid-base extraction during the aqueous workup. After the reaction is complete and the solvent has been removed or diluted, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na2CO3). This will deprotonate the acidic phenol, forming a water-soluble sodium phenoxide salt that partitions into the aqueous layer, leaving the neutral product in the organic phase.[6]

  • Recrystallization: If residual phenol remains, a carefully chosen recrystallization solvent system can be effective. Since the product is significantly less polar than 4-hydroxybenzaldehyde, a solvent system like ethyl acetate/hexane or ethanol/water could allow for the selective crystallization of the desired product.

Q3: The reaction stalls and TLC analysis shows two starting material spots with little product formation, even after hours of heating. What could be the issue?

A3: A stalled reaction typically points to an issue with one of the core components or conditions.

  • Reagent Quality: Ensure that the 2-chloro-N-(pyridin-2-yl)acetamide intermediate is pure. Impurities from its synthesis can interfere with the reaction. Also, verify the quality of the base; potassium carbonate, for example, can be hygroscopic and absorb water, reducing its efficacy.[7]

  • Moisture: The Williamson ether synthesis is sensitive to moisture. The phenoxide nucleophile can be quenched by water. Ensure all glassware is oven-dried and use anhydrous solvents for the best results.[7]

  • Insufficient Base: As mentioned in A1, an inadequate amount of base will prevent the reaction from reaching completion. It is common to use a slight excess (1.5-2.0 equivalents) of a base like K2CO3 to drive the initial deprotonation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol to maximize my chances of success?

A1: Please refer to the detailed protocols in Section 4 . These steps have been consolidated from published procedures and best practices.

Q2: Can a phase-transfer catalyst (PTC) improve this reaction?

A2: Yes, a phase-transfer catalyst can be highly beneficial. In a solid-liquid system where solid K2CO3 is used as the base in a solvent like acetonitrile, the reaction rate is dependent on the dissolution of the base and the formation of the potassium phenoxide at the solid-liquid interface. A PTC, such as tetrabutylammonium bromide (TBAB), functions by exchanging its bromide ion for the phenoxide ion, creating a lipophilic ion pair ([Q]⁺[OAr]⁻) that is highly soluble and reactive in the organic phase.[8][9][10] This can lead to faster reaction times, higher yields, and often allows for lower reaction temperatures.[11]

Q3: How should I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).

  • Visualization: Use a UV lamp (254 nm) for visualization. 4-hydroxybenzaldehyde, the chloroacetamide intermediate, and the product are all UV-active.

  • Analysis: The product, being larger and more polar than the chloroacetamide but less polar than 4-hydroxybenzaldehyde (due to the loss of the free -OH group), should have an intermediate Rf value. A complete reaction is indicated by the disappearance of the limiting reagent spot.

Q4: What are the expected spectroscopic data for this compound?

A4: Based on published data for the target molecule and similar structures, the following characteristic signals can be expected.[5][12]

Technique Expected Data
¹H NMR CHO Proton: Singlet at δ 9.9-10.2 ppm. OCH₂ Protons: Singlet at δ 4.7-4.9 ppm. Aromatic Protons: Multiplets in the range of δ 7.0-8.4 ppm. NH Proton: Broad singlet, often > δ 8.5 ppm.
IR (KBr) NH Stretch: Broad peak ~3265 cm⁻¹. Aldehyde C=O Stretch: Strong, sharp peak ~1680-1690 cm⁻¹. Amide C=O Stretch: Strong, sharp peak ~1660-1680 cm⁻¹. C-O-C Stretch: Peak(s) in the 1250-1160 cm⁻¹ region.
Mass Spec. (ESI-MS): Calculated for C₁₄H₁₂N₂O₃: 256.08. Expected [M+H]⁺ at m/z 257.1.[5]

Section 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide (Intermediate)

  • To a stirred solution of 2-aminopyridine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dry dichloromethane (DCM, ~10 mL per gram of amine) at 0 °C (ice bath), add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, evaporate the excess DCM using a rotary evaporator.

  • Add deionized water to the solid residue and stir vigorously.

  • Collect the resulting solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a hexane/ethyl acetate mixture if necessary.

Protocol 4.2: Synthesis of this compound (Final Product)

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq), 4-hydroxybenzaldehyde (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • (Optional but Recommended) Add a phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add anhydrous dimethylformamide (DMF, ~8 mL per gram of chloroacetamide).

  • Heat the mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete (indicated by the consumption of the chloroacetamide), cool the mixture to room temperature and pour it into a beaker containing cold water (~10 times the volume of DMF).

  • Stir until a precipitate forms. Collect the crude solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the pure product.

References

  • Omar, R. S., et al. (2021). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. Available at: [Link]

  • Ugwu, D. and Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry. Available at: [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available at: [Link]

  • Joshi, D. R. (n.d.). Phase transfer catalyst in organic synthesis. Available at: [Link]

  • Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. Available at: [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • Chemistry For Everyone. (n.d.). What Are The Limitations Of Williamson Ether Synthesis?. Available at: [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available at: [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Available at: [Link]

  • University Experiment Guide. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Available at: [Link]

  • Bioencapsulation Research Group. (2009). Synthesis and evaluation of acetamide derivatives. Available at: [Link]

  • Google Patents. (2023). Process for purification of linagliptin.
  • TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Available at: [Link]

  • ResearchGate. (n.d.). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Compound Overview and Purification Strategy

This compound is a molecule of interest in medicinal chemistry, often synthesized as a precursor for more complex structures.[1][2] Its purification is crucial for the success of subsequent reactions and for obtaining accurate biological data. The molecule possesses several functional groups—an aldehyde, an ether, an amide, and a pyridine ring—that dictate its chemical behavior and inform the purification strategy.

A typical synthesis involves the reaction of a 2-chloro-N-pyridinylacetamide derivative with 4-hydroxybenzaldehyde in the presence of a base.[1][3] This reaction can lead to several impurities that need to be removed.

Potential Impurities:
  • Unreacted starting materials: 2-chloro-N-2-pyridinylacetamide and 4-hydroxybenzaldehyde.

  • By-products: Products from side reactions, such as self-condensation of the aldehyde.

  • Solvent and reagent residues: Residual solvents like DMF or DCM, and inorganic salts from the base used (e.g., K₂CO₃).

The purification strategy for this compound typically involves a combination of aqueous work-up, recrystallization, and/or column chromatography. The choice of method depends on the scale of the reaction and the purity requirements.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the purification of this compound.

Q1: After the reaction work-up, my crude product is an oil and won't solidify. What should I do?

A1: This is a common issue, often caused by the presence of residual solvent (like DMF) or impurities that are oils at room temperature.

  • Causality: High-boiling point solvents like DMF are difficult to remove under reduced pressure and can prevent crystallization. Oily by-products can also act as a solute, keeping your desired compound from precipitating.

  • Troubleshooting Steps:

    • Azeotropic Removal of Solvent: If you suspect residual DMF, dissolve the oil in a solvent like toluene and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help azeotropically remove the DMF.

    • Trituration: Try adding a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir the mixture vigorously. This process, called trituration, can often induce crystallization of the desired product while washing away oily impurities.

    • Solvent-Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane). Then, slowly add a poor solvent (e.g., hexane or petroleum ether) until the solution becomes cloudy. Allow the mixture to stand, and crystals may form.

Q2: I performed a column chromatography, but my fractions are still impure. What went wrong?

A2: Impure fractions after column chromatography usually point to issues with the choice of solvent system, column packing, or sample loading.

  • Causality: Poor separation occurs when the polarity difference between your compound and the impurities is not sufficiently exploited by the chosen mobile phase. Improperly packed columns can lead to band broadening and co-elution.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Before running a large column, perform thin-layer chromatography (TLC) with various solvent systems. Aim for an Rf value of 0.2-0.3 for your desired compound. A good starting point for this compound is a mixture of hexane and ethyl acetate.[3]

    • Proper Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation.

    • Dry Loading: If your compound has low solubility in the column solvent, consider "dry loading." Dissolve your crude product in a suitable solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low recrystallization yield can be due to several factors, including the choice of solvent, using too much solvent, or premature crystallization.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Troubleshooting Steps:

    • Solvent Selection: Test different solvents or solvent mixtures. For compounds like this, mixtures of ethyl acetate and hexane or ethanol and water can be effective.[1][3]

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding the solvent in small portions to the heated mixture is a good practice.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Concentrate the Mother Liquor: If the yield is still low, you can try to recover more product by concentrating the mother liquor (the solution left after filtering the crystals) and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: The pure compound is typically a solid. While the exact melting point is not widely reported, related N-arylacetamides are often crystalline solids with melting points in the range of 100-150°C.[1] It is recommended to characterize the purified product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.[3]

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an effective purification method, especially for polar compounds or for separating impurities with similar polarities in normal-phase chromatography. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.

Q3: How can I check the purity of my final product?

A3: The purity of your final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. Impurities will often show up as extra peaks in the spectrum.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A single sharp peak in the chromatogram indicates a high degree of purity.

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Select an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Add a minimal amount of the more polar solvent (ethyl acetate) to the flask and heat the mixture to boiling with stirring.

  • Continue adding the hot solvent in small portions until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less polar solvent (hexane).

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pour the slurry into a chromatography column, ensuring even packing.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Alternatively, use the dry loading method described in the troubleshooting section.

  • Carefully add the eluent to the top of the column and begin elution.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Remove inorganic salts Recrystallization Recrystallization Workup->Recrystallization High Purity Crude Column Column Chromatography Workup->Column Oily or Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, NMR, MS) Pure->Analysis Characterization

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Low Recrystallization Yield Q1 Issue Too much solvent used? Start->Q1 S1 Solution | Concentrate mother liquor Q1:f1->S1 Yes Q2 Issue Poor solvent choice? Q1:f1->Q2 No S2 Solution | Test alternative solvent systems Q2:f1->S2 Yes Q3 Issue Cooled too quickly? Q2:f1->Q3 No S3 Solution | Allow for slow cooling Q3:f1->S3 Yes

Caption: A troubleshooting guide for low yield in recrystallization.

Data Summary

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O₃[3]
Molecular Weight256.26 g/mol [3]
AppearanceSolidInferred from related compounds[1]
Common Purification MethodsColumn Chromatography, Recrystallization[1][3]
Suitable Solvents for RecrystallizationHexane/Ethyl Acetate, Ethyl Acetate/Petroleum Ether[1][3]
Suitable Solvents for Column ChromatographyHexane/Ethyl Acetate[3]

References

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. Retrieved from [Link]

  • Abdelwahab, et al. (2023). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. Retrieved from [Link]

Sources

common side reactions in the synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide is a multistep process critical for the development of various pharmaceutical intermediates. This molecule incorporates a phenoxy ether, an amide, and a reactive formyl group, each presenting unique challenges during synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers overcome common hurdles, minimize side reactions, and optimize product yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to address specific issues that may arise during the synthesis, categorized by the key reaction steps.

Section 1: Ether Formation (Williamson Ether Synthesis)

The formation of the 2-(4-formylphenoxy) ether linkage is typically achieved by reacting 4-hydroxybenzaldehyde with an activated acetic acid derivative, such as 2-chloro-N-(pyridin-2-yl)acetamide, under basic conditions. This classic SN2 reaction can be prone to several side reactions.

Q1: My Williamson ether synthesis step has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this step often stem from three primary issues: suboptimal reaction conditions, competing elimination reactions, or side reactions involving the starting materials.[1]

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ion.[1] If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

    • Troubleshooting: Switch to a stronger base like sodium hydride (NaH) if you are using a weaker base like potassium carbonate (K₂CO₃).[1][2] Ensure the reaction is conducted under anhydrous (dry) conditions, as water will consume the base.

  • Competing Elimination (E2) Reaction: The alkylating agent (e.g., 2-chloro-N-(pyridin-2-yl)acetamide) can undergo an E2 elimination reaction, especially at higher temperatures, to form an alkene byproduct.[2][3]

    • Troubleshooting: Use the mildest possible temperature that still allows the reaction to proceed at a reasonable rate. Primary alkyl halides are less prone to elimination than secondary or tertiary ones.[1][4]

  • Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be significantly reduced.

    • Troubleshooting: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved.[2]

Q2: I'm observing highly polar byproducts in my reaction mixture that are difficult to separate from the product. What could they be?

A2: The presence of highly polar byproducts often points to side reactions involving the formyl group of 4-hydroxybenzaldehyde, particularly under strongly basic conditions.

  • Cannizzaro Reaction: Since 4-hydroxybenzaldehyde has no α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base (like NaOH or KOH).[5][6] This disproportionation reaction converts two molecules of the aldehyde into one molecule of 4-hydroxybenzyl alcohol and one molecule of 4-hydroxybenzoic acid.[7][8]

    • Troubleshooting: Avoid using strong hydroxides like NaOH or KOH. A weaker base like K₂CO₃ is often sufficient and minimizes this side reaction.[1] If a strong base is necessary, add it slowly at a low temperature (e.g., 0 °C) to control the reaction.

  • Oxidation: The aldehyde group is sensitive to oxidation, which can convert it to the corresponding carboxylic acid (4-formylphenoxyacetic acid in the final product's context). This can be exacerbated by the presence of air (oxygen) under basic conditions.

    • Troubleshooting: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

Q3: My NMR and LC-MS data suggest the presence of an unexpected isomer. What is its likely identity?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[3][9] While O-alkylation is desired to form the ether, C-alkylation at the ortho position can occur as a side reaction.[1][10]

  • Mechanism: The negative charge of the phenoxide ion is delocalized onto the aromatic ring, creating nucleophilic carbon centers.

  • Factors Favoring C-Alkylation:

    • Solvent: Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction and thus favoring C-alkylation.[9]

    • Counter-ion: Tightly associated counter-ions can also block the oxygen atom.

  • Troubleshooting: Use a polar aprotic solvent like DMF or acetonitrile. These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more accessible for the desired O-alkylation.[9]

Section 2: Amide Bond Formation

This step typically involves coupling a 2-(4-formylphenoxy)acetic acid derivative with 2-aminopyridine using a coupling agent, or the acylation of 2-aminopyridine with an activated acyl species.

Q4: My amide coupling reaction using DCC or EDC is producing a significant amount of an insoluble white precipitate, and my yield is low. What is this byproduct?

A4: This is a classic issue in carbodiimide-mediated couplings. The precipitate is almost certainly an N-acylurea byproduct.

  • Mechanism: The carboxylic acid first reacts with the carbodiimide (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate.[11] While this intermediate is supposed to react with the amine (2-aminopyridine) to form the amide, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable, unreactive N-acylurea.[12][13][14] This consumes your starting material and coupling agent.

  • Troubleshooting:

    • Add an Activator: To prevent the rearrangement, additives like 1-Hydroxybenzotriazole (HOBt) or DMAP are used.[11][15] These reagents react with the O-acylisourea to form a more stable active ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.

    • Purification: The urea byproduct from DCC (dicyclohexylurea, DCU) is notoriously insoluble in most organic solvents and can often be removed by filtration.[11][15] The urea from EDC is water-soluble and can be removed with an aqueous wash.[15]

Q5: The acylation of 2-aminopyridine is inefficient or results in multiple products. How can I improve regioselectivity?

A5: 2-aminopyridine has two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. Acylation can potentially occur at either site.

  • Reactivity: The exocyclic amino group is generally more nucleophilic and the desired site of acylation. However, under certain conditions (e.g., using highly reactive acylating agents like acyl chlorides without a base), acylation can occur at the ring nitrogen, forming a pyridinium salt.[16][17]

  • Troubleshooting:

    • Controlled Conditions: Perform the reaction in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the acid byproduct (e.g., HCl) and prevent the formation of pyridinium salts.

    • Choice of Reagent: Using standard amide coupling conditions (e.g., EDC/HOBt) with the corresponding carboxylic acid is generally more selective for the exocyclic amine than using harsh acyl chlorides.[18] The weak nucleophilicity of 2-aminopyridine can sometimes be a challenge, but specialized protocols exist for such electron-deficient amines.[19][20]

Experimental Protocols & Data
Sample Protocol: Two-Step Synthesis

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide

  • Dissolve 2-aminopyridine (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, evaporate the DCM. Wash the resulting solid with water to remove salts and recrystallize from a hexane/ethyl acetate mixture.[21]

Step 2: Synthesis of this compound

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq) to the mixture.

  • Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and purify by column chromatography (silica gel, ethyl acetate/hexane gradient).[22][23][24]

ParameterValueReference
Molecular FormulaC₁₄H₁₂N₂O₃[21]
Molecular Weight256.26 g/mol [21]
AppearanceSolid
¹H NMR (CDCl₃)δ 9.93 (s, 1H, CHO), 8.88 (brs, 1H, NH), 8.32 (m, 1H, ArH), 8.27 (d, 1H, ArH), 7.91 (m, 2H, ArH), 7.76 (m, 1H, ArH), 7.12 (m, 3H, ArH), 4.72 (s, 2H, OCH₂)[21]
Visualizing Reaction Pathways

The following diagrams illustrate the primary synthetic route and the key side reactions discussed in this guide.

Synthesis_Pathway cluster_start Starting Materials cluster_main Main Reaction cluster_side Side Reactions 4-HBA 4-Hydroxy- benzaldehyde Product 2-(4-Formylphenoxy)-N- 2-pyridinylacetamide 4-HBA->Product Cannizzaro Cannizzaro Products (Alcohol + Acid) 4-HBA->Cannizzaro Strong Base C_Alkylation C-Alkylation Isomer 4-HBA->C_Alkylation Protic Solvent 2-CAPA 2-Chloro-N-(pyridin- 2-yl)acetamide 2-CAPA->Product Base Base (K2CO3) Base->Product Oxidation Oxidized Aldehyde Product->Oxidation Air (O2)

Caption: Primary synthesis route and potential side reactions.

Amide_Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea EDC EDC / DCC EDC->O_Acylisourea Desired_Amide Desired Amide O_Acylisourea->Desired_Amide N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea O->N Rearrangement Amine R'-NH2 Amine->Desired_Amide

Caption: Mechanism of N-acylurea formation in carbodiimide coupling.

References

Sources

Technical Support Center: Optimizing Synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug development. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights to overcome common synthetic challenges. We will focus on a reliable two-step synthetic pathway, addressing potential pitfalls with scientifically grounded explanations and actionable troubleshooting steps.

Synthetic Overview

The most common and adaptable route to the target compound involves two key transformations:

  • N-Acylation: Synthesis of the intermediate, 2-chloro-N-(pyridin-2-yl)acetamide, via the acylation of 2-aminopyridine with chloroacetyl chloride.

  • Williamson Ether Synthesis: Reaction of the chloroacetamide intermediate with 4-hydroxybenzaldehyde to form the final ether linkage.

This guide is structured to address each stage of this process, providing detailed protocols and a comprehensive troubleshooting framework.

Part 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide (Intermediate 1)

This initial acylation is critical for setting the stage for the subsequent ether synthesis. While seemingly straightforward, the nucleophilic nature of the pyridine ring and the reactivity of 2-aminopyridine can introduce complications.

Detailed Experimental Protocol: N-Acylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-aminopyridine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of amine).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or pyridine (2.0 eq). Cool the stirred solution to 0 °C in an ice bath. The choice of base is critical; stronger, bulkier bases can minimize side reactions.[1]

  • Acylation: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM (approx. 2 mL per 1 mL of acid chloride) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from an ethyl acetate/hexane mixture to yield Intermediate 1 as a solid.[2]

Troubleshooting & FAQs: N-Acylation

Q1: My reaction is messy, and I'm isolating a dark, tarry substance instead of a clean product. What's happening?

A: This is a common issue often caused by the high reactivity of chloroacetyl chloride and potential side reactions.

  • Causality: Chloroacetyl chloride is highly reactive and can cause polymerization or degradation if added too quickly or at a higher temperature. The exotherm from the reaction can accelerate these unwanted pathways. Furthermore, 2-aminopyridine is a bidentate nucleophile, and while N-acylation is favored, reactions at the ring nitrogen can lead to complex mixtures, especially under harsh conditions.

  • Solution:

    • Strict Temperature Control: Ensure the reaction is maintained at 0 °C during the dropwise addition of chloroacetyl chloride. Slower addition is always better.

    • Solvent Purity: Use anhydrous DCM. The presence of water can hydrolyze chloroacetyl chloride to chloroacetic acid, which will not react under these conditions and complicates purification.

    • Base Selection: Using pyridine as both the base and solvent can sometimes yield cleaner reactions, as it is less basic than triethylamine and can better control the reactivity. However, its removal can be more difficult.[1]

Q2: I'm observing the formation of a diacylated product. How can I promote selective N-monoacylation?

A: Diacylation can occur where a second molecule of chloroacetyl chloride reacts with the amide nitrogen of the product.

  • Causality: The amide proton is acidic and can be removed by the base, creating an anion that is susceptible to further acylation. This is more prevalent with stronger bases like triethylamine.[1]

  • Solution:

    • Stoichiometry Control: Use only a slight excess (1.05-1.1 eq) of chloroacetyl chloride.

    • Base Choice: Switch to a weaker or sterically hindered base. Pyridine is often a good choice to favor monoacylation.[1]

    • Reverse Addition: Consider adding the 2-aminopyridine/base solution to the chloroacetyl chloride solution at 0 °C. This keeps the concentration of the acylating agent low relative to the amine, disfavoring the second acylation event.

Part 2: Williamson Ether Synthesis of this compound

This step involves an Sₙ2 reaction between the phenoxide of 4-hydroxybenzaldehyde and the chloroacetamide intermediate. Optimizing conditions here is key to achieving high yields and purity.

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Add a solution of Intermediate 1 (1.1 eq) in the same solvent to the flask.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS. The choice of temperature is critical and can be optimized based on the reactivity of the substrate.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will often precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold non-polar solvent like hexane or diethyl ether to remove non-polar impurities. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization.[4]

Optimization of Reaction Conditions

The choice of base, solvent, and temperature significantly impacts the reaction's success. The following table provides a starting point for optimization.

Parameter Condition A (Standard) Condition B (Aggressive) Condition C (Mild) Expected Outcome & Rationale
Base K₂CO₃NaHCs₂CO₃Rationale: K₂CO₃ is a cost-effective and generally effective base. NaH is much stronger and can be used if K₂CO₃ fails but risks side reactions. Cs₂CO₃ is milder, highly effective due to the "cesium effect," and can lead to cleaner reactions, albeit at a higher cost.
Solvent DMFDMSOAcetonitrileRationale: Polar aprotic solvents are essential to solvate the cation, leaving the phenoxide anion "naked" and highly nucleophilic.[5] DMF and DMSO are excellent but have high boiling points. Acetonitrile is easier to remove but is less polar.
Temperature 80 °C60 °C90 °CRationale: Higher temperatures increase the reaction rate but can also promote decomposition or side reactions, such as elimination if secondary halides were used.[6] An optimal temperature balances rate and selectivity.
Typical Yield 60-75%>80% (if clean)65-80%Note: Yields are highly dependent on substrate purity and precise execution of the protocol.
Troubleshooting Workflow: Low Product Yield

If you are experiencing low yields in the Williamson ether synthesis step, follow this diagnostic workflow to identify and solve the issue.

TroubleshootingWorkflow start_node Low Yield Observed check_node Check Purity of Starting Materials start_node->check_node condition_node Evaluate Reaction Conditions start_node->condition_node workup_node Review Work-up & Purification start_node->workup_node action_node1 Re-purify Intermediate 1 & 4-hydroxybenzaldehyde. Verify by NMR/MS. check_node->action_node1 Impure SMs? action_node2 Base too weak? (K2CO3) Try stronger base (NaH) or more effective one (Cs2CO3). condition_node->action_node2 action_node3 Incomplete Reaction? Increase temperature or prolong reaction time. Monitor by TLC. condition_node->action_node3 action_node4 Side Reactions? (e.g., C-alkylation) Lower temperature. Use less polar solvent (e.g., Acetone). condition_node->action_node4 action_node5 Product lost during extraction/wash? Avoid excessive washing. Check pH during work-up. workup_node->action_node5 action_node6 Degradation on silica? Deactivate silica with Et3N. Consider recrystallization instead. workup_node->action_node6 action_node action_node

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

FAQs: Williamson Ether Synthesis

Q3: My yield is consistently low even after optimizing conditions. Could there be a competing side reaction?

A: Yes. The primary competing side reaction with phenoxides is C-alkylation.

  • Causality: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored thermodynamically, C-alkylation can occur, especially under certain conditions.[5]

  • Solution:

    • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Highly polar, aprotic solvents like DMF and DMSO strongly solvate the cation, favoring O-alkylation. Switching to a less polar solvent like acetone can sometimes increase C-alkylation, so this is an important parameter to control.

    • Counter-ion: The nature of the cation (K⁺, Na⁺, Cs⁺) can also play a role. Experimenting with different carbonate bases can help optimize for O-alkylation.

Q4: I'm having trouble removing unreacted 4-hydroxybenzaldehyde from my final product.

A: Due to the similar polarities of the starting material and the product, co-elution during column chromatography is a common problem.

  • Causality: Both molecules contain polar functional groups (aldehyde, amide, ether) leading to similar retention factors on silica gel.

  • Solution:

    • Basic Wash: Before final purification, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute, cold aqueous solution of sodium hydroxide (NaOH, ~1 M). The phenolic proton of 4-hydroxybenzaldehyde is acidic and will be deprotonated, causing it to move into the aqueous layer as the sodium salt. Your product, lacking this acidic proton, will remain in the organic layer. Caution: Immediately neutralize the aqueous layer and check it for product before discarding, as some product may be hydrolyzed or carried over.

    • Bisulfite Adduct Formation: Aldehydes can be selectively removed from mixtures by forming a solid bisulfite adduct. Stirring the crude mixture in a solution of sodium bisulfite can precipitate the aldehyde, which can be filtered off.[7]

Part 3: Purification & Characterization

Final purification is crucial to obtaining material suitable for further studies.

FAQs: General Purification and Analysis

Q5: My compound appears to be degrading during silica gel chromatography. What are my options?

A: The amide or ether linkages can be sensitive to the acidic nature of standard silica gel.

  • Causality: Residual acid on the silica surface can catalyze hydrolysis of the amide bond, especially if protic solvents like methanol are used in the eluent.

  • Solution:

    • Neutralized Silica: Pre-treat the silica gel by slurrying it in your mobile phase containing 1% triethylamine, then pack the column as usual. The base will neutralize the acidic sites.[4]

    • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel for chromatography.

    • Recrystallization: This is often the best method for final purification if a suitable solvent system can be found. Try solvents like ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[4]

Q6: What are the expected spectroscopic signatures for my final product?

A: Based on literature for analogous compounds, you should look for the following key signals.[2]

  • ¹H NMR (in CDCl₃):

    • Aldehyde proton (CHO): A sharp singlet around δ 9.9 ppm.

    • Amide proton (NH): A broad singlet, typically between δ 8.5-9.0 ppm.

    • Aromatic protons: A series of doublets and multiplets between δ 7.0-8.4 ppm corresponding to the pyridinyl and phenoxy rings.

    • Methylene protons (OCH₂): A sharp singlet around δ 4.7 ppm.

  • Mass Spectrometry (ESI-MS):

    • The expected (M+H)⁺ ion for C₁₄H₁₂N₂O₃ is m/z 257.08.[2]

References

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for synthesizing benzamides. BenchChem.
  • BenchChem Technical Support. (2025). Troubleshooting Williamson ether synthesis side reactions. BenchChem.
  • G. S. S. S. N. K. Chakravarthy, et al. (2014).
  • Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Pătru, A. et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Abdelwahab, et al. (2023). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. [Link]

Sources

Technical Support Center: 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this versatile molecule. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.

Synthesis and Reaction Troubleshooting

Question 1: My Williamson ether synthesis of ethyl 2-(4-formylphenoxy)acetate is giving a low yield. What are the common pitfalls and how can I optimize the reaction?

Answer:

Low yields in the Williamson ether synthesis of ethyl 2-(4-formylphenoxy)acetate from 4-hydroxybenzaldehyde and an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) are frequently due to suboptimal reaction conditions or side reactions. Here’s a breakdown of the likely causes and a systematic approach to optimization.

Causality Behind Low Yields:

  • Incomplete Deprotonation of 4-hydroxybenzaldehyde: The reaction requires the formation of a phenoxide ion, which is a potent nucleophile. If the base is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction.

  • Competing Elimination Reaction: While less common with phenoxides, if using a stronger base and a more sterically hindered haloacetate, a competing E2 elimination reaction can occur.

  • Hydrolysis of the Ester: The presence of water in the reaction mixture, especially under basic conditions, can lead to the hydrolysis of the ethyl acetate moiety, forming the corresponding carboxylate which is less reactive.

  • Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions, although this is less likely with aromatic aldehydes lacking an alpha-hydrogen.

Troubleshooting Protocol:

  • Reagent Purity and Dryness: Ensure all reagents and solvents are anhydrous. Dry the 4-hydroxybenzaldehyde in a vacuum oven before use. Use freshly distilled, anhydrous solvents like DMF or acetonitrile.

  • Choice of Base and Solvent: A moderately strong base is ideal to ensure complete deprotonation of the phenol without promoting side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. A polar aprotic solvent like DMF or acetonitrile is preferred as it solubilizes the reactants and promotes the Sₙ2 reaction.[1][2]

  • Reaction Temperature: The reaction is typically performed at an elevated temperature to increase the reaction rate. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Stoichiometry: Use a slight excess of the ethyl haloacetate (1.1-1.2 equivalents) to ensure the complete consumption of the 4-hydroxybenzaldehyde. Use at least 1.5 equivalents of the base to ensure complete deprotonation.

Optimized Reaction Conditions:

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or AcetonitrilePolar aprotic, promotes Sₙ2
Base Anhydrous K₂CO₃ (1.5-2.0 eq.)Sufficiently basic, minimizes side reactions
Temperature 60-80 °CIncreases reaction rate
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde

Williamson_Ether_Synthesis

Caption: Decision tree for selecting an amidation strategy.

Purification and Characterization FAQs

Question 3: I am having difficulty purifying the final product, this compound, by column chromatography. What could be the issue?

Answer:

Purification challenges with this molecule often arise from the presence of the basic pyridine ring and the polar amide and aldehyde functionalities.

Potential Purification Issues and Solutions:

  • Streaking on Silica Gel: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to tailing or streaking of the product spot on TLC and poor separation during column chromatography.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica, resulting in sharper bands and better separation.

  • Poor Solubility: The compound may have limited solubility in common non-polar solvents used for chromatography.

    • Solution: A more polar solvent system like dichloromethane/methanol may be necessary. Start with a low percentage of methanol and gradually increase the polarity.

  • Oxidation of the Aldehyde: Aromatic aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid, especially when adsorbed on silica gel for extended periods. [3] * Solution: Perform the chromatography as quickly as possible. Consider using a less acidic stationary phase like neutral alumina.

Recommended Column Chromatography Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolAdjust polarity based on TLC
Modifier 0.5-1% Triethylamine (Et₃N)Prevents tailing due to the basic pyridine
Alternative Neutral AluminaFor highly acid-sensitive compounds
Question 4: What are the expected key signals in the ¹H NMR and IR spectra for this compound to confirm its identity?

Answer:

Spectroscopic analysis is crucial for confirming the structure of your synthesized compound. Here are the characteristic signals to look for.

¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

  • Aldehyde Proton (-CHO): A sharp singlet in the downfield region, typically around δ 9.9-10.1 ppm. [1][4]This is a highly diagnostic peak.

  • Amide Proton (-NH-): A broad singlet, often in the range of δ 8.0-9.5 ppm. Its chemical shift can be concentration and solvent-dependent.

  • Aromatic Protons:

    • Phenoxy Ring: Two doublets (an AA'BB' system) corresponding to the protons on the 1,4-disubstituted benzene ring. The protons ortho to the formyl group will be more downfield (around δ 7.8-8.0 ppm) than those ortho to the ether linkage (around δ 7.0-7.2 ppm). [4] * Pyridine Ring: A set of multiplets for the four protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The proton adjacent to the ring nitrogen will be the most downfield.

  • Methylene Protons (-O-CH₂-CO-): A sharp singlet corresponding to the two protons of the methylene group, typically around δ 4.7-4.9 ppm. [1][4] Infrared (IR) Spectroscopy (KBr pellet or thin film):

  • Amide C=O Stretch: A strong, sharp absorption band typically in the range of 1670-1690 cm⁻¹. [1]* Aldehyde C=O Stretch: Another strong, sharp absorption band, usually around 1680-1700 cm⁻¹. This may overlap with the amide carbonyl stretch. [1]* N-H Stretch (Amide): A moderate intensity band around 3200-3400 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-O-C Stretch (Ether): A strong band in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Summary of Expected Spectroscopic Data:

Spectroscopic MethodKey SignalExpected Position/Range
¹H NMR Aldehyde Proton (-CHO)δ 9.9-10.1 ppm (singlet)
Amide Proton (-NH-)δ 8.0-9.5 ppm (broad singlet)
Methylene Protons (-OCH₂-)δ 4.7-4.9 ppm (singlet)
IR Amide C=O Stretch1670-1690 cm⁻¹ (strong)
Aldehyde C=O Stretch1680-1700 cm⁻¹ (strong)
N-H Stretch3200-3400 cm⁻¹ (moderate)

Stability and Storage

Question 5: How should I store this compound to ensure its long-term stability?

Answer:

The stability of this compound is primarily influenced by the aldehyde functional group, which is susceptible to oxidation. The amide bond is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.

Key Stability Concerns:

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid upon exposure to air (oxygen). This is the most common degradation pathway.

  • Hydrolysis: While amides are relatively stable, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acid/base catalysts, can lead to hydrolysis of the amide bond.

  • Hygroscopicity: The presence of polar functional groups and the pyridine ring may make the compound somewhat hygroscopic. [5] Recommended Storage Conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Store in a cool, dark place. Refrigeration (-4 °C to -20 °C) is recommended for long-term storage.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Purity: Ensure the compound is thoroughly dried and free of residual solvents or acidic/basic impurities before long-term storage, as these can catalyze degradation.

Stability Troubleshooting Flowchart:

Stability_Troubleshooting start Compound Degradation Observed check_oxidation Check for Oxidation - Appearance of carboxylic acid peak in NMR/IR - Change in physical appearance start->check_oxidation check_hydrolysis Check for Hydrolysis - Appearance of amine and carboxylic acid peaks in NMR/IR start->check_hydrolysis storage_protocol Implement Proper Storage Protocol - Inert atmosphere (N₂/Ar) - Cool, dark location (-4 to -20 °C) - Tightly sealed amber vial check_oxidation->storage_protocol repurify Re-purify if necessary - Column chromatography or recrystallization check_oxidation->repurify check_hydrolysis->storage_protocol stable_compound Stable Compound storage_protocol->stable_compound repurify->storage_protocol

Caption: A flowchart for troubleshooting the stability of the compound.

References

  • ResearchGate. (2015). Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. Available at: [Link]

  • Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]

  • PubChem. 2-(4-Formylphenoxy)acetamide. Available at: [Link]

  • Abdelwahab, et al. (2023). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. Available at: [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]

  • PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available at: [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]

  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • MDPI. Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • MDPI. (2023). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Available at: [Link]

  • YouTube. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Available at: [Link]

  • PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Available at: [Link]

  • ResearchGate. (2015). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available at: [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Available at: [Link]

  • SpringerLink. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Available at: [Link]

  • Google Patents. (2012). Separation of aromatic aldehydes.
  • Reddit. (2015). Purifying aldehydes?. Available at: [Link]

  • jOeCHEM. Williamson Ether Synthesis Practice Problems. Available at: [Link]

  • ACS Publications. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis. Available at: [Link]

  • PubChem. N-(2-(4-Formylphenyl)ethyl)acetamide. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]

  • PubChem. 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. Available at: [Link]

Sources

Technical Support Center: Scaling Up 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and efficient scaling of your synthesis.

I. Overview of the Synthesis

The most common and scalable synthetic route to this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 2-chloro-N-(pyridin-2-yl)acetamide to form the desired ether linkage.

While the reaction appears straightforward on a laboratory scale, scaling up production can introduce a host of challenges related to reaction kinetics, heat management, impurity profiles, and product isolation. This guide will address these issues in detail.

II. Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Isolation cluster_purification Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Base_Addition Base Addition (e.g., K2CO3, NaOH) 4-Hydroxybenzaldehyde->Base_Addition Formation of Phenoxide 2-Chloro-N-(pyridin-2-yl)acetamide 2-Chloro-N-(pyridin-2-yl)acetamide Reaction_Vessel Reaction at Elevated Temperature in a Polar Aprotic Solvent (e.g., DMF, DMSO) 2-Chloro-N-(pyridin-2-yl)acetamide->Reaction_Vessel Electrophile Base_Addition->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying_Evaporation Drying and Solvent Evaporation Washing->Drying_Evaporation Crude_Product Crude Product Drying_Evaporation->Crude_Product Crystallization Crystallization/ Recrystallization Crude_Product->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Final_Product Pure 2-(4-Formylphenoxy)- N-2-pyridinylacetamide Filtration_Drying->Final_Product

Caption: A typical workflow for the synthesis of this compound.

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the scale-up of your synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low, even with extended reaction times. What are the likely causes and how can I improve it?

Answer:

Low yields are a common issue when scaling up the Williamson ether synthesis.[3][4] Several factors could be at play:

  • Incomplete Deprotonation of 4-Hydroxybenzaldehyde: The formation of the phenoxide is crucial for the reaction to proceed. If the base is not strong enough or is used in insufficient quantities, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Solution: While weaker bases like potassium carbonate (K₂CO₃) can be effective, ensure you are using at least stoichiometric amounts, and consider that some of it may be neutralized by any residual moisture. For a more robust reaction, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used. However, be mindful of potential side reactions with stronger bases.

  • Competing Side Reactions: The most common side reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which in this case is not a major concern as the electrophile is a primary halide.[3][5] However, another significant side reaction, particularly with phenoxides, is C-alkylation of the aromatic ring.[1][5] This occurs when the electrophile reacts with the carbon atoms of the phenol ring instead of the oxygen.

    • Solution: The choice of solvent plays a critical role in directing the reaction towards O-alkylation. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[5][6] These solvents solvate the cation of the phenoxide, leaving the oxygen atom more exposed and nucleophilic, thus favoring O-alkylation over C-alkylation.

  • Insufficient Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will lead to a slow reaction rate and incomplete conversion.

    • Solution: The reaction is typically run at elevated temperatures, often between 80-120 °C. It is crucial to find the optimal temperature that provides a reasonable reaction rate without significantly promoting byproduct formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature for your specific scale.

Question 2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize its formation?

Answer:

The presence of impurities is a major concern in pharmaceutical intermediate synthesis. Here's a systematic approach to address this issue:

  • Identify the Impurity: The first step is to characterize the impurity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. Common impurities in this synthesis include:

    • Unreacted Starting Materials: 4-hydroxybenzaldehyde and 2-chloro-N-(pyridin-2-yl)acetamide.

    • C-Alkylated Byproduct: Where the acetamide group is attached to the carbon of the benzene ring of 4-hydroxybenzaldehyde.

    • Hydrolysis Product: 2-hydroxy-N-(pyridin-2-yl)acetamide, formed from the hydrolysis of the starting chloroacetamide.

  • Minimize Impurity Formation:

    • For Unreacted Starting Materials: Ensure the stoichiometry of your reagents is correct. A slight excess of the less expensive reagent (typically 4-hydroxybenzaldehyde) can help drive the reaction to completion.

    • For C-Alkylated Byproduct: As mentioned previously, the use of polar aprotic solvents is key to minimizing C-alkylation.[5]

    • For Hydrolysis Product: Ensure that your reaction is carried out under anhydrous conditions. Use dry solvents and reagents. The presence of water can lead to the hydrolysis of the reactive 2-chloro-N-(pyridin-2-yl)acetamide.

  • Optimize Reaction Conditions: Perform a Design of Experiments (DoE) to systematically investigate the impact of variables like temperature, reaction time, and reagent stoichiometry on the impurity profile.

Question 3: The purification of the final product by crystallization is proving difficult. The product either oils out or the crystals are very fine and difficult to filter. What can I do?

Answer:

Crystallization can be challenging, especially with polar aromatic compounds.[7][8] Here are some strategies to improve your crystallization process:

  • Solvent Selection: The choice of solvent is critical for successful crystallization. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution: A solvent screen is highly recommended. Test a range of solvents with varying polarities, such as isopropanol, ethanol, ethyl acetate, and mixtures thereof. Sometimes, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be very effective for inducing crystallization.

  • Cooling Rate: A rapid cooling rate often leads to the formation of small, impure crystals or oiling out.

    • Solution: Employ a slow, controlled cooling profile. This allows for the gradual formation of larger, more ordered crystals.

  • Seeding: Introducing a small amount of pure crystalline material (a seed crystal) to a supersaturated solution can initiate crystallization and promote the formation of the desired crystal form.

  • Anti-Solvent Addition: If you are using a two-solvent system, the slow addition of the anti-solvent to a solution of your product in the "good" solvent can induce crystallization.

Parameter Recommendation for Improved Crystallization
Solvent System Perform a solvent screen to identify a suitable single or binary solvent system.
Cooling Profile Implement a slow and controlled cooling rate.
Seeding Introduce seed crystals to a slightly supersaturated solution.
Agitation Use gentle agitation to ensure homogeneity without causing excessive nucleation.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction at scale?

A1: For large-scale production, potassium carbonate (K₂CO₃) is often a good choice as it is inexpensive, relatively safe to handle, and effective for deprotonating phenols.[5] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used for a faster reaction, but they are more corrosive and may promote side reactions if not used carefully. The choice of base may also depend on the solvent system and the desired reaction kinetics.

Q2: How can I effectively monitor the progress of the reaction?

A2: For in-process monitoring, Thin Layer Chromatography (TLC) is a quick and effective method for qualitative analysis. For more quantitative and accurate monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][10] An HPLC method should be developed to separate the starting materials, product, and any potential byproducts.

Q3: Are there any specific safety precautions I should take when scaling up this reaction?

A3: Yes, several safety considerations are crucial:

  • Exothermic Reaction: The Williamson ether synthesis can be exothermic.[11][12] When scaling up, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[13] It is essential to have a robust cooling system and to add reagents in a controlled manner to manage the exotherm and prevent a runaway reaction.

  • Handling of Reagents: 2-chloro-N-(pyridin-2-yl)acetamide is a lachrymator and an irritant.[14] 4-hydroxybenzaldehyde is also an irritant.[15][16] Always handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: The recommended solvents (DMF, DMSO) have their own safety considerations. Refer to the Safety Data Sheets (SDS) for detailed handling instructions.

Q4: What are the key parameters to control for a robust and reproducible process?

A4: The key parameters to control are:

  • Reagent Quality and Stoichiometry: Use high-purity starting materials and ensure accurate charging of reagents.

  • Temperature: Maintain a consistent and controlled reaction temperature.

  • Agitation: Ensure efficient mixing to maintain homogeneity and prevent localized hotspots.

  • Reaction Time: Determine the optimal reaction time through in-process monitoring to ensure complete conversion and minimize byproduct formation.

V. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) to N,N-dimethylformamide (DMF, 5-10 volumes).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the potassium phenoxide.

  • Addition of Electrophile: Add 2-chloro-N-(pyridin-2-yl)acetamide (1.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours, or until reaction completion is confirmed by HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water (10-20 volumes).

  • Isolation of Crude Product: Stir the aqueous mixture for 1-2 hours. The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on a prior solvent screen, select a suitable solvent for recrystallization (e.g., isopropanol).

  • Dissolution: In a clean reactor, add the crude this compound and the selected solvent (10-15 volumes). Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes at the elevated temperature. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool it in an ice bath to 0-5 °C to maximize crystal formation.

  • Isolation of Pure Product: Collect the crystals by filtration and wash them with a small amount of cold recrystallization solvent.

  • Drying: Dry the pure product in a vacuum oven at 50-60 °C to a constant weight.

VI. Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol 4-Hydroxybenzaldehyde Phenoxide Potassium 4-formylphenoxide Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Conjugate_Acid Conjugate Acid (e.g., KHCO3) Phenoxide_ion Phenoxide Ion (Nucleophile) Transition_State SN2 Transition State Phenoxide_ion->Transition_State Chloroacetamide 2-Chloro-N-(pyridin-2-yl)acetamide (Electrophile) Chloroacetamide->Transition_State Product This compound Transition_State->Product Formation of Ether Linkage Leaving_Group Chloride Ion Transition_State->Leaving_Group Departure of Leaving Group

Caption: The mechanism of the Williamson ether synthesis for this compound.

VII. References

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Blog. (2025). What are the emerging technologies for pharmaceutical intermediate purification?. Retrieved from [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Livia Zhou. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from [Link]

  • MDPI. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Retrieved from [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2024). Williamson ether synthesis with an amine as a base. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Retrieved from [Link]

  • NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved from [Link]

  • ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from [Link]

  • Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]

  • PubMed Central. (2025). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. Retrieved from [Link]

  • PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]

  • MDPI. (2023). An Attempt to Design Thermosalient Crystals by Co-Crystallization: The Twisted Angle between Aromatic Rings. Retrieved from [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. Retrieved from [Link]

  • YouTube. (2025). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • ResearchGate. (2025). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]

  • Faraday Discussions (RSC Publishing). (2022). Progress in understanding crystallisation: a personal perspective. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde. Retrieved from [Link]

  • Polymer Degradation and Stability. (2019). The effect of free dihydroxydiphenylmethanes on the thermal stability of novolac resin. Retrieved from [Link]

Sources

stability issues of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability challenges when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound and my clear solution is gradually turning yellow. What is causing this color change?

This is a common observation and is typically indicative of the oxidation of the aromatic aldehyde (formyl) group. Aldehydes, particularly aromatic ones, can be susceptible to oxidation to form the corresponding carboxylic acid.[1][2] This new carboxylic acid product, 2-(4-carboxyphenoxy)-N-2-pyridinylacetamide, has a different electronic structure which can lead to the absorption of light in the visible spectrum, appearing as a yellow tint. The process can be accelerated by the presence of dissolved oxygen, trace metal impurities, or exposure to light.

Q2: My compound seems to be losing its biological activity or potency in my assay buffer over time. What are the likely chemical reasons?

A time-dependent loss of activity strongly suggests chemical degradation. For this specific molecule, there are two primary degradation pathways that would alter its structure and, consequently, its function:

  • Oxidation: As mentioned in Q1, the aldehyde group is a key pharmacophore for many interactions. Its oxidation to a carboxylic acid will change the molecule's size, polarity, and hydrogen bonding capability, likely leading to a significant decrease or complete loss of its intended biological activity.[3][4]

  • Hydrolysis: The acetamide linkage is susceptible to hydrolysis, especially under non-neutral pH conditions (either acidic or basic).[5][6] This reaction would cleave the molecule into two separate fragments: 4-formylphenoxyacetic acid and 2-aminopyridine. This cleavage is an irreversible process that would result in a total loss of activity.

Q3: I prepared a stock solution in DMSO, but after storing it for a week, I see a precipitate. What is happening?

While this compound is generally soluble in DMSO, the formation of a precipitate upon storage can be due to a few factors:

  • Degradation Product Insolubility: The primary oxidation product, 2-(4-carboxyphenoxy)-N-2-pyridinylacetamide, has significantly different polarity and solubility compared to the parent compound. It is possible that this degradant is less soluble in DMSO and is precipitating out of the solution.

  • Hydrolysis in Residual Water: Technical-grade DMSO can contain trace amounts of water. Over time, this can be sufficient to cause slow hydrolysis of the amide bond, leading to degradation products that may have lower solubility.[7]

  • Solvent Absorption of Water: DMSO is hygroscopic and can absorb moisture from the atmosphere if not stored properly (e.g., with desiccant, tightly sealed). This increased water content can then facilitate hydrolysis.

To mitigate this, always use anhydrous, high-purity DMSO and store stock solutions under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed vials.

Q4: What are the most critical factors to control to ensure the stability of this compound in solution?

Based on the molecule's structure, the three most critical factors to control are pH, Light, and Oxygen .

  • pH: The amide bond is most stable at a neutral pH (approx. 6.0-7.5). Both acidic and basic conditions will catalyze its hydrolysis.[8]

  • Light: Aromatic systems and aldehydes can be sensitive to UV and even high-intensity visible light, which can provide the energy to initiate degradation reactions (photodegradation).[9][10]

  • Oxygen: The aldehyde group is susceptible to oxidation. Minimizing dissolved oxygen in your solvents is crucial for preventing the formation of the carboxylic acid degradant.[1]

Q5: How can I monitor the purity and degradation of my compound in solution?

The most reliable and widely used method for monitoring the stability of small molecules like this is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS). An HPLC method with a suitable C18 column can separate the parent compound from its potential degradation products. By running a sample of your solution over time, you can quantify the decrease in the parent peak area and the corresponding increase in any new peaks, which represent degradants. LC-MS would further allow you to identify the mass of these new peaks to confirm their identity (e.g., parent +16 Da for oxidation, or the masses of the two hydrolysis fragments).

Visualizing the Core Molecule and Its Instabilities

To better understand the stability challenges, it's helpful to visualize the molecule and its primary points of failure.

Caption: Chemical Structure of this compound.

DegradationPathways Primary Degradation Pathways Parent 2-(4-Formylphenoxy)- N-2-pyridinylacetamide Oxidation_Product 2-(4-carboxyphenoxy)- N-2-pyridinylacetamide Parent->Oxidation_Product Oxidation (+O, Light, O2) Hydrolysis_Product1 4-formylphenoxyacetic acid Parent->Hydrolysis_Product1 Hydrolysis (H2O, Acid/Base) Hydrolysis_Product2 2-aminopyridine Parent->Hydrolysis_Product2 Hydrolysis (H2O, Acid/Base)

Caption: Key degradation pathways for the target molecule in solution.

Troubleshooting Guide & Protocols

This section provides actionable steps to diagnose and prevent common stability issues.

Problem: Rapid Loss of Compound and Appearance of New HPLC Peak(s)

This is the most common issue. The key is to determine which degradation pathway is dominant in your specific experimental conditions.

Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, activity loss) check_light Is the experiment exposed to light? start->check_light photodegradation Potential Photodegradation check_light->photodegradation Yes check_ph What is the pH of the solution? check_light->check_ph No protect_light Action: Protect from Light (Amber vials, foil) photodegradation->protect_light lcms_analysis Confirm Degradant Identity via LC-MS Analysis protect_light->lcms_analysis hydrolysis Potential Hydrolysis check_ph->hydrolysis Acidic or Basic check_oxygen Are solvents degassed? check_ph->check_oxygen Neutral adjust_ph Action: Adjust to Neutral pH (Use appropriate buffer) hydrolysis->adjust_ph adjust_ph->lcms_analysis oxidation Potential Oxidation check_oxygen->oxidation No check_oxygen->lcms_analysis Yes use_inert Action: Use Anhydrous Solvents & Inert Atmosphere (Ar/N2) oxidation->use_inert use_inert->lcms_analysis

Caption: A logical workflow for troubleshooting stability issues.

Protocol 1: Confirmatory Photostability Test

This protocol helps determine if light is a primary driver of degradation.[11]

Objective: To quantify the impact of light exposure on compound stability.

Materials:

  • Stock solution of your compound.

  • Two identical sets of clear and amber HPLC vials.

  • Your experimental buffer or solvent.

  • HPLC system.

Methodology:

  • Prepare identical dilutions of your compound in your experimental solvent in both clear and amber vials.

  • Place one set of vials (clear and amber) directly under a laboratory light source (e.g., fluorescent hood light).

  • Place the second set of vials (the control group) in a dark location (e.g., wrapped completely in aluminum foil or in a closed drawer) at the same temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze it by HPLC.

  • Analysis: Compare the peak area of the parent compound in the light-exposed clear vial versus the dark control vials. A significantly faster decrease in the peak area for the light-exposed sample confirms photodegradation.

Protocol 2: pH-Dependent Stability Assessment

This protocol identifies the optimal pH range for your compound and quantifies the rate of hydrolysis.

Objective: To determine the stability of the compound across a range of pH values.

Materials:

  • Stock solution of your compound.

  • A series of buffers (e.g., pH 3, 5, 7.4, 9). Ensure the buffer components do not interfere with your analysis.

  • HPLC system.

Methodology:

  • Prepare a fresh dilution of your compound in each of the different pH buffers.

  • Incubate all samples at a constant, controlled temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each buffered solution and analyze by HPLC.

  • Analysis: Plot the percentage of the remaining parent compound against time for each pH value. The pH at which the degradation rate is lowest is the optimal pH for stability. This experiment will clearly show if acidic or basic conditions accelerate hydrolysis.

Summary of Recommended Handling & Storage Conditions

ParameterRecommendationRationale
Solvents Use anhydrous, high-purity solvents (e.g., DMSO, Acetonitrile). For aqueous buffers, use freshly prepared and deoxygenated water.Minimizes water available for hydrolysis and dissolved oxygen for oxidation.
pH Maintain solutions at a neutral pH (6.0 - 7.5) using a non-reactive buffer system.The amide bond is least susceptible to hydrolysis at neutral pH.[5][6]
Light Exposure Always store solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure to ambient light during experiments.Prevents light-induced photodegradation of the aromatic and aldehyde moieties.[11]
Atmosphere For long-term storage, purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing.Displaces oxygen from the vial, significantly slowing the rate of aldehyde oxidation.
Temperature Store stock solutions frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Reduces the rate of all chemical reactions. Aliquoting stock solutions is recommended.

By understanding the inherent chemical liabilities of this compound and implementing these proactive strategies, you can significantly improve the reproducibility and accuracy of your experimental outcomes.

References

  • GeeksforGeeks. (2023). Oxidation of Aldehydes, Ketones and Carboxylic Acids. GeeksforGeeks. [Link]

  • Singh, H., & Sahu, D. (1987). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 26A, 398-401. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetamide?. Patsnap. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]

  • Clark, J. (2023). oxidation of aldehydes and ketones. Chemguide. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Let's tute. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Chemistry LibreTexts. (2020). 22.7: Amide Chemistry. [Link]

  • Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. [Link]

  • ResearchGate. (2022). Does any aromatic aldehyde having a cationic moeity in para position can be photochromic under UV irradiation?. [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. [Link]

  • Golis, E., et al. (2021). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 17, 1853–1881. [Link]

  • Waterman, K. C., & Swanson, J. (2011). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 35(4). [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this multi-step synthesis. My aim is to provide not just procedural instructions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

I. Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved in a two-step process. Understanding the mechanism of each step is crucial for diagnosing and preventing the formation of impurities.

Step 1: Amide Bond Formation The first step involves the acylation of 2-aminopyridine with chloroacetyl chloride to form the intermediate, 2-chloro-N-(pyridin-2-yl)acetamide. This is a nucleophilic acyl substitution.

Step 2: Williamson Ether Synthesis The second step is a classic Williamson ether synthesis, where the phenoxide of 4-hydroxybenzaldehyde reacts with the previously synthesized chloroacetamide intermediate to form the final product. This is an S(_N)2 reaction.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Williamson Ether Synthesis A 2-Aminopyridine C 2-Chloro-N-(pyridin-2-yl)acetamide A->C Acylation B Chloroacetyl Chloride B->C F This compound C->F SN2 Reaction D 4-Hydroxybenzaldehyde D->F E Base (e.g., K2CO3) E->F

Caption: Overall synthetic workflow.

II. Frequently Asked Questions (FAQs)

Q1: My final product yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. The primary culprits are often incomplete reactions in either step or the formation of side products. In the Williamson ether synthesis step, common issues include inefficient deprotonation of 4-hydroxybenzaldehyde, and competing side reactions like C-alkylation or the Cannizzaro reaction of the starting aldehyde under strongly basic conditions. For the amide formation, the nucleophilicity of 2-aminopyridine can be a limiting factor.

Q2: I am observing an unknown impurity with a similar polarity to my product on my TLC plate. What could it be?

A2: A common impurity in Williamson ether syntheses involving phenols is the C-alkylated product. Instead of the desired O-alkylation, the electrophile can react at the ortho or para positions of the phenol ring. Another possibility is the presence of unreacted starting materials, particularly 4-hydroxybenzaldehyde, which can be challenging to separate from the final product due to its polarity.

Q3: The purification of my final product by column chromatography is difficult, with significant streaking and poor separation. What can I do?

A3: The pyridine moiety in your product can interact with the silica gel of the column, leading to tailing. To mitigate this, you can try adding a small amount of a basic modifier, like triethylamine or pyridine, to your eluent system. Alternatively, for highly polar pyridine derivatives, mixed-mode chromatography can offer better separation.

Q4: My reaction mixture for the Williamson ether synthesis turns dark brown/black. Is this normal?

A4: While some color change is expected, a very dark coloration can indicate decomposition of the starting materials or product, particularly the aldehyde. This can be caused by excessively high temperatures or a base that is too strong. Consider using a milder base or lowering the reaction temperature.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem Area 1: Amide Formation (Step 1)
Observed Problem Potential Cause(s) Suggested Solution(s)
Low conversion of 2-aminopyridine 1. Insufficiently reactive chloroacetyl chloride (hydrolyzed).2. 2-aminopyridine is a relatively weak nucleophile.1. Use freshly opened or distilled chloroacetyl chloride.2. Ensure anhydrous reaction conditions to prevent hydrolysis of the acid chloride.3. Consider using a coupling agent to activate the carboxylic acid derived from chloroacetyl chloride if direct acylation is inefficient.
Formation of multiple products 1. Diacylation of 2-aminopyridine.2. Polymerization side reactions.1. Add chloroacetyl chloride slowly and at a low temperature to a solution of 2-aminopyridine.2. Use a slight excess of 2-aminopyridine to favor mono-acylation.
Difficult isolation of the chloroacetamide intermediate The product may be an oil or difficult to crystallize.1. After the reaction, perform an aqueous workup to remove any salts.2. If the product oils out, try trituration with a non-polar solvent like hexane to induce solidification.
Problem Area 2: Williamson Ether Synthesis (Step 2)
Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the final product 1. Incomplete deprotonation of 4-hydroxybenzaldehyde.2. Competing C-alkylation of the phenoxide.3. Cannizzaro reaction of 4-hydroxybenzaldehyde.4. Hydrolysis of the chloroacetamide intermediate.1. Use a suitable base (e.g., K₂CO₃, Cs₂CO₃) and ensure it is dry.2. Employ a polar aprotic solvent like DMF or acetonitrile to favor the S(_N)2 reaction.3. To minimize the Cannizzaro reaction, avoid excessively strong bases and high temperatures.[1]4. Ensure anhydrous conditions to prevent hydrolysis.
Presence of a major side product 1. C-alkylation is a likely side reaction.2. The Cannizzaro reaction will produce 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid.1. Use a less polar solvent to disfavor C-alkylation.2. Carefully control the stoichiometry and reaction temperature.3. The Cannizzaro products can be removed by an acidic and basic workup.
Product is contaminated with starting materials 1. 4-hydroxybenzaldehyde is polar and can be difficult to separate.2. Unreacted chloroacetamide intermediate.1. A bisulfite extraction can be used to selectively remove the unreacted aldehyde.[2]2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.

IV. Key Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide
  • Dissolve 2-aminopyridine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (typically 1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and perform an aqueous workup.

  • The crude product can be purified by recrystallization or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound
  • To a solution of 4-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate, 1.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Add the 2-chloro-N-(pyridin-2-yl)acetamide intermediate to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the crude product.

  • Filter the solid and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

V. Mechanistic Insights & Impurity Formation

A deeper understanding of potential side reactions is key to avoiding them.

Williamson Ether Synthesis: O- vs. C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).

G cluster_0 Phenoxide Resonance cluster_1 Alkylation Pathways Phenoxide [O-]-C6H4-CHO Resonance1 O=C6H4(-)-CHO Phenoxide->Resonance1 Resonance O_Alkylation Desired Product (Ether linkage) Phenoxide->O_Alkylation O-attack C_Alkylation Side Product (C-C bond at ring) Resonance1->C_Alkylation C-attack Electrophile Cl-CH2-CONH-Py Electrophile->O_Alkylation Electrophile->C_Alkylation

Caption: O- versus C-alkylation of the phenoxide.

Cannizzaro Reaction of 4-Hydroxybenzaldehyde

In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as 4-hydroxybenzaldehyde, can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[1][3]

G A 2 x 4-Hydroxybenzaldehyde C 4-Hydroxybenzyl alcohol A->C Reduction D Sodium 4-hydroxybenzoate A->D Oxidation B Strong Base (e.g., NaOH) B->C B->D

Caption: Cannizzaro reaction of 4-hydroxybenzaldehyde.

VI. Analytical Characterization

The following data, obtained from the literature, can be used as a reference for product characterization.[4]

Technique This compound
¹H NMR (400 MHz, CDCl₃) δ 9.93 (s, 1H, CHO), 8.88 (brs, 1H, CONH), 8.33-8.32 (m, 1H, ArH), 8.27 (d, J = 8.7 Hz, 1H, ArH), 7.92-7.89 (m, 2H, ArH), 7.78-7.74 (m, 1H, ArH), 7.14-7.10 (m, 3H, ArH), 4.72 (s, 2H, OCH₂)
IR (film, cm⁻¹) 2923, 2850, 1689, 1600, 1578, 1527, 1508, 1435, 1303, 1251, 1162, 1055, 832
ESI-MS (m/z) Calculated for C₁₄H₁₂N₂O₃: 256.08, Found: 257.14 (M+H)⁺

VII. References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Cannizzaro Reaction. Chemistry LibreTexts. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. National Center for Biotechnology Information. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Cannizzaro Reaction Mechanism. BYJU'S. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the chemical modification of this versatile molecule. Our focus is on enhancing the reactivity of the formyl group for various synthetic transformations.

Introduction to the Molecule and its Reactivity

This compound is a bifunctional molecule featuring a reactive aromatic aldehyde and a stable N-pyridinylamide moiety. The electron-withdrawing nature of the phenoxy-N-2-pyridinylacetamide substituent at the para position of the benzaldehyde can influence the electrophilicity of the formyl carbon. Understanding this electronic effect is key to optimizing reaction conditions. While the amide bond is generally robust, its stability under various reaction conditions must be considered to avoid unwanted side reactions.[1][2]

This guide provides a series of troubleshooting questions and detailed answers to help you navigate your synthetic challenges and enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: General Reactivity and Low Yields

Question 1: My reaction with this compound is sluggish, resulting in low yields. What are the primary factors affecting the reactivity of the formyl group?

Answer:

The reactivity of the formyl group in this compound is primarily governed by the electrophilicity of the carbonyl carbon. Several factors can contribute to sluggish reactions and low yields:

  • Electronic Effects: The phenoxy-N-2-pyridinylacetamide substituent, while possessing some electron-donating character from the ether oxygen, also has electron-withdrawing contributions from the amide and pyridinyl groups. This complex electronic influence can render the aldehyde less reactive than simple aromatic aldehydes.[3][4][5]

  • Steric Hindrance: While the formyl group itself is not exceptionally bulky, the overall size of the molecule may present steric challenges for certain nucleophiles or catalysts.

  • Reaction Conditions: Suboptimal reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, are common culprits for low yields.[6][7][8]

  • Purity of Starting Material: The presence of impurities in your this compound can inhibit the reaction.

Troubleshooting Workflow for Low Yields:

G start Low Reaction Yield check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity optimize_catalyst Optimize Catalyst System check_purity->optimize_catalyst If pure optimize_conditions Adjust Reaction Conditions (Solvent, Temp.) optimize_catalyst->optimize_conditions check_reagents Assess Nucleophile/Reagent Stability & Purity optimize_conditions->check_reagents outcome Improved Yield check_reagents->outcome

Caption: Troubleshooting workflow for addressing low reaction yields.

Category 2: Enhancing Reactivity with Catalysts

Question 2: How can I activate the formyl group for nucleophilic attack? What types of catalysts are recommended?

Answer:

Activating the formyl group is crucial for enhancing its reactivity. This is typically achieved by using catalysts that increase the electrophilicity of the carbonyl carbon.

A. Lewis Acid Catalysis:

Lewis acids coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack.[9]

  • Recommended Lewis Acids:

    • For mild activation: ZnCl₂, MgBr₂

    • For stronger activation: TiCl₄, SnCl₄, AlCl₃[9]

  • Causality: The choice of Lewis acid depends on the nucleophile's reactivity. Stronger Lewis acids can sometimes lead to side reactions or decomposition, so optimization is key. For instance, in reactions with organometallic reagents, a milder Lewis acid may be sufficient.

B. Brønsted Acid Catalysis:

Protonation of the carbonyl oxygen by a Brønsted acid can also enhance the electrophilicity of the carbonyl carbon.

  • Recommended Brønsted Acids:

    • p-Toluenesulfonic acid (p-TsOH)

    • Acetic acid (can also act as a solvent)

  • Considerations: The stability of the amide and pyridinyl groups in the presence of strong acids should be evaluated. While generally stable, prolonged exposure to harsh acidic conditions could lead to hydrolysis.[1][10]

C. Organocatalysis:

Chiral secondary amines (e.g., proline and its derivatives) can catalyze reactions by forming a more reactive iminium ion intermediate with the aldehyde.[11][12][13] This is particularly useful for asymmetric transformations.

Experimental Protocol: Lewis Acid-Mediated Acetal Formation

  • To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the alcohol (2.2 eq.).

  • Cool the mixture to 0 °C.

  • Add the Lewis acid catalyst (e.g., MgBr₂, 0.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Category 3: Specific Reaction Troubleshooting

Question 3: I am attempting a Knoevenagel condensation and observing low conversion and the formation of side products. How can I optimize this reaction?

Answer:

The Knoevenagel condensation is a powerful tool for C-C bond formation, but it is sensitive to reaction conditions.

Common Issues and Solutions:

Issue Potential Cause Recommended Solution
Low Conversion Insufficiently active catalyst.Use a slightly stronger base like piperidine or DBU, but be mindful of potential side reactions. Consider using a Lewis acid co-catalyst.[6][7][8]
Reversible reaction due to water byproduct.Use a Dean-Stark apparatus to remove water azeotropically, especially if using a non-polar solvent like toluene.[7]
Side Product Formation Self-condensation of the active methylene compound.Use a milder base (e.g., ammonium acetate) and carefully control the stoichiometry.
Michael addition of the active methylene compound to the product.Use a slight excess of the aldehyde and monitor the reaction closely to avoid prolonged reaction times.

Troubleshooting Logic for Knoevenagel Condensation:

G start Low Yield in Knoevenagel check_catalyst Evaluate Catalyst (Base Strength) start->check_catalyst check_water Implement Water Removal (Dean-Stark) check_catalyst->check_water check_stoichiometry Optimize Reactant Stoichiometry check_water->check_stoichiometry check_temp Adjust Reaction Temperature check_stoichiometry->check_temp outcome Optimized Knoevenagel Condensation check_temp->outcome

Caption: Decision tree for optimizing a Knoevenagel condensation.

Question 4: My Wittig reaction is giving a mixture of E/Z isomers and triphenylphosphine oxide is difficult to remove. What can I do?

Answer:

The Wittig reaction is a cornerstone of alkene synthesis, but stereoselectivity and purification can be challenging.

Optimizing the Wittig Reaction:

  • Stereoselectivity:

    • For (Z)-alkenes: Use non-stabilized ylides (e.g., from alkyl halides) in aprotic, polar solvents like THF or DMSO. The presence of lithium salts can also favor the Z-isomer.[14]

    • For (E)-alkenes: Use stabilized ylides (e.g., those with adjacent ester or ketone groups). The Schlosser modification, involving deprotonation-reprotonation of the betaine intermediate at low temperature, can also be employed for E-selectivity.[14]

  • Purification:

    • Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a non-polar solvent.

    • Chromatography: Careful column chromatography is often the most effective method.

    • Alternative Reagents: Consider using the Horner-Wadsworth-Emmons reaction, which uses phosphonate esters. The phosphate byproduct is water-soluble and easily removed during aqueous workup.

Question 5: I am performing a reductive amination and struggling with the reduction of the starting aldehyde. How can I improve the chemoselectivity?

Answer:

Reductive amination requires careful selection of the reducing agent to selectively reduce the imine intermediate without affecting the starting aldehyde.

Chemoselective Reductive Amination:

  • Choice of Reducing Agent:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the aldehyde but will readily reduce the iminium ion formed in situ.[15][16]

    • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is highly toxic.[17][18]

    • Sodium borohydride (NaBH₄): This can be used, but typically in a two-step process where the imine is pre-formed before the addition of NaBH₄ to prevent reduction of the starting aldehyde.[16][18][19]

  • pH Control: The formation of the imine is often favored under mildly acidic conditions (pH 4-6), which can be achieved by adding a catalytic amount of acetic acid.

Experimental Protocol: One-Pot Reductive Amination

  • Dissolve this compound (1 eq.) and the amine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Category 4: Protecting Group Strategies

Question 6: Do I need to protect the amide nitrogen during reactions involving the formyl group?

Answer:

In most cases, the amide nitrogen of this compound is not nucleophilic enough to interfere with reactions at the formyl group. Amides are significantly less reactive than amines due to the delocalization of the nitrogen lone pair into the carbonyl group.[1][20]

However, under very harsh basic conditions (e.g., using strong organometallic reagents like Grignard or organolithium reagents), deprotonation of the amide N-H is possible. If such conditions are necessary, protection of the amide may be required.

Protecting Groups for Amides:

  • tert-Butoxycarbonyl (Boc): Can be introduced using Boc-anhydride and removed with acid.[21]

  • Benzyl (Bn): Can be introduced using benzyl bromide and removed by hydrogenolysis.

It is generally advisable to first attempt the reaction without protection, as the inherent stability of the amide often makes this additional step unnecessary.

References

  • Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Substituent effects during the rat liver aldehyde dehydrogenase catalyzed oxidation of... PubMed. [Link]

  • A “Sterically Stressed” Amide as a Protecting Group for Amines. ChemistryViews. [Link]

  • Mild and Highly Enantioselective Vinylogous Aldol Reaction of Brassard's Diene with Aromatic Aldehydes by Combined Lewis Acid Catalyst. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 10.2: Protecting Groups. Chemistry LibreTexts. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. [Link]

  • PROTECTING GROUPs.pptx. [Link]

  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. [Link]

  • 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC - NIH. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway. PMC - NIH. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research - ACS Publications. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Chemical Communications (RSC Publishing). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Reaction conditions for optimization of Wittig olefination. ResearchGate. [Link]

  • Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a. ResearchGate. [Link]

  • A New, Simple Procedure for the Synthesis of Formyl Amides. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity. Semantic Scholar. [Link]

  • Lewis Base Activation of Lewis Acids: Catalytic Enantioselective Allylation and Propargylation of Aldehydes. ResearchGate. [Link]

  • Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones? Quora. [Link]

  • Nucleophilic Aromatic Substitution: Addition-Elimination. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Formylation of Amines. PMC - NIH. [Link]

  • N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. ResearchGate. [Link]

  • An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Why are amides acidic, and amines basic? Quora. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. This document provides practical, in-depth guidance on catalyst selection for common synthetic transformations involving this molecule. As Senior Application Scientists, we understand that the unique combination of an aldehyde, an amide, and a 2-pyridinyl moiety presents specific catalytic challenges. This guide is structured in a question-and-answer format to directly address issues you may encounter during your experiments, with a focus on the causal relationships behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My standard palladium-catalyzed reaction is failing or proceeding very slowly with this substrate. What is the likely cause?

A1: The most probable cause is catalyst poisoning by the 2-pyridinyl nitrogen. Pyridine and its derivatives are well-documented inhibitors for many transition metal catalysts, including palladium (Pd), platinum (Pt), and rhodium (Rh).[1] The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the metal's active sites, effectively blocking them and preventing the catalyst from participating in the desired catalytic cycle.[1] This is particularly problematic for 2-substituted pyridines due to the nitrogen's steric accessibility.

Q2: What is the fundamental difference between homogeneous and heterogeneous catalysts, and which is better for this substrate?

A2: The choice depends on your specific reaction and optimization goals.

  • Heterogeneous Catalysts (e.g., Pd/C, PtO₂) exist in a different phase from the reactants (typically a solid catalyst in a liquid solution). They are prized for their ease of separation and recyclability. However, their active sites are on a surface and are highly susceptible to poisoning by strong-binding ligands like pyridine.[2][3]

  • Homogeneous Catalysts (e.g., Wilkinson's catalyst, Pd(PPh₃)₄) are soluble in the reaction medium.[4] Their key advantage is that their reactivity can be precisely tuned by modifying their ligand sphere. This allows for the design of catalysts that are more resistant to pyridine poisoning and can offer superior selectivity.[5] However, their separation from the product can be more complex.[4]

For this compound, homogeneous catalysts often provide a more robust starting point for troubleshooting and optimization due to the ability to mitigate pyridine poisoning through ligand selection.

Q3: Can the amide bond or the ether linkage be cleaved under typical catalytic conditions?

A3: While amides and aryl ethers are generally stable, aggressive conditions can lead to side reactions. Very high pressures and temperatures during hydrogenation, particularly with aggressive catalysts like Raney Nickel, could potentially affect the amide bond. Similarly, certain palladium-catalyzed cross-coupling reactions that proceed via C-O bond activation are known, but these typically require specific ligands and conditions not commonly used for the transformations discussed here. For most standard reductions and reductive aminations, these groups should remain intact.

Troubleshooting Guide 1: Reduction of the Aldehyde

The formyl group is a primary site for transformation, most commonly to a benzyl alcohol or a methyl group.

Q4: I am trying to reduce the aldehyde to an alcohol using H₂ and 10% Pd/C, but the reaction is incomplete. What are my options?

A4: This is a classic case of catalyst poisoning. While increasing the catalyst loading is a simple first step, it is often inefficient and costly.[1] Consider the following, more effective troubleshooting strategies.

Workflow: Troubleshooting Aldehyde Hydrogenation

start Stalled Hydrogenation (H₂, Pd/C) option1 Modify Heterogeneous System start->option1 Least Change option2 Switch to Chemical Hydride start->option2 Avoids H₂/Pressure option3 Switch to Homogeneous Catalyst start->option3 Most Robust sub_opt1a Increase Catalyst Loading (e.g., 10-20 mol%) option1->sub_opt1a Quickest fix sub_opt1b Change Metal (e.g., PtO₂, Rh/C) option1->sub_opt1b Different reactivity sub_opt1c Use Additive (e.g., Acetic Acid) option1->sub_opt1c Protonates pyridine sub_opt2a Use NaBH₄ / MeOH option2->sub_opt2a sub_opt3a Transfer Hydrogenation (e.g., Ru or Rh complex) option3->sub_opt3a

Caption: Decision workflow for troubleshooting a stalled aldehyde hydrogenation.

Detailed Explanation:

  • Switch to a Chemical Hydride Source: The simplest solution is often to move away from catalytic hydrogenation. Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and highly effective reagent for reducing aldehydes to alcohols and will be completely unaffected by the pyridine moiety. This method avoids issues of catalyst poisoning entirely.

  • Change the Heterogeneous Catalyst: Different metals have different sensitivities to poisoning. Platinum (as PtO₂, Adams' catalyst) or Rhodium (e.g., Rh/C) can sometimes be more effective than Palladium in the presence of nitrogen heterocycles.[3]

  • Use an Additive: Adding a stoichiometric amount of a non-nucleophilic acid (like acetic acid or TsOH) can protonate the pyridine nitrogen. The resulting pyridinium salt has a greatly reduced affinity for the catalyst surface, allowing the hydrogenation to proceed. This must be followed by a basic workup to deprotonate the product.

  • Employ Transfer Hydrogenation: Homogeneous catalysts for transfer hydrogenation (using sources like formic acid, isopropanol, or Hantzsch ester) are often more tolerant. Catalysts like Shvo's catalyst (a Ruthenium complex) are excellent for this purpose.

Q5: How can I achieve complete reduction of the aldehyde to a methyl group (Wolff-Kishner or Clemmensen reduction)?

A5: The harsh, strongly basic (Wolff-Kishner) or strongly acidic (Clemmensen) conditions required for these classic reductions may risk hydrolysis of the amide bond. A more compatible method is a two-step, one-pot procedure via a tosylhydrazone, followed by reduction with a hydride reagent like sodium cyanoborohydride (NaBH₃CN).

Troubleshooting Guide 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine/iminium ion.

Q6: I am attempting a one-pot reductive amination with a primary amine and NaBH₃CN, but my yields are low. What's going wrong?

A6: Low yields in one-pot reductive aminations are typically due to one of three issues: inefficient imine formation, slow reduction, or side reactions.

Troubleshooting Protocol: Optimizing One-Pot Reductive Amination

  • Verify Imine Formation (Step 1): Before adding the reducing agent, monitor the initial condensation reaction.

    • Protocol: Dissolve this compound (1 equiv.) and your amine (1.1 equiv.) in a suitable solvent (e.g., MeOH or DCE). Add a catalytic amount of acetic acid (0.1 equiv.) to promote imine formation. Stir at room temperature and monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

    • Causality: The reaction is an equilibrium. If imine formation is slow, you can add a dehydrating agent (like molecular sieves) or use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).

  • Optimize Reduction (Step 2):

    • pH is Critical: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are most effective under mildly acidic conditions (pH 4-6), which also favors the formation of the reactive iminium ion. If your reaction is too neutral or basic, the reduction will be sluggish.

    • Reagent Choice: STAB is often preferred for sensitive substrates as it is less toxic and its reaction rate is less pH-dependent than NaBH₃CN. It is particularly effective in chlorinated solvents like dichloroethane (DCE).

Q7: Can I use catalytic hydrogenation to reduce the intermediate imine instead of a chemical hydride?

A7: Yes, this is a common two-step approach.[6][7] However, you will face the same catalyst poisoning issues discussed in the aldehyde reduction section.

Comparative Catalyst Performance for Imine Hydrogenation

Catalyst SystemCatalyst LoadingConditionsExpected OutcomeKey Considerations
10% Pd/C 5-10 mol%H₂ (50 psi), MeOH, RTOften slow or incompleteHighly susceptible to pyridine poisoning. May require high loading or additives.[1][3]
PtO₂ (Adams') 5 mol%H₂ (50 psi), EtOH/AcOHGood to excellent yieldsMore robust to N-heterocycles than Pd/C. The acidic medium helps prevent poisoning.
Raney Nickel ~20% w/wH₂ (500-1000 psi), 100 °CHigh conversionConditions are harsh and may not be suitable for complex molecules. Potential for amide reduction.
Homogeneous Ru/Rh 1-2 mol%Transfer H₂ (HCO₂H/NEt₃)Good to excellent yieldsLigand-tunable catalysts can be designed for high tolerance to the pyridine substrate.

Troubleshooting Guide 3: Cross-Coupling Reactions

While the parent molecule lacks a leaving group for standard cross-coupling, its derivatives or the core structure itself might be used in C-H activation or other coupling reactions. The principles discussed here are critical for anyone designing such steps.

Q8: I want to perform a Suzuki or Buchwald-Hartwig coupling on a brominated version of the 2-pyridinyl ring. What catalyst system should I start with?

A8: Cross-coupling reactions involving 2-halopyridines are notoriously difficult due to catalyst inhibition.[8] The choice of ligand is absolutely critical to success.

Catalyst Selection Logic for Pyridinyl Cross-Coupling

start Goal: Suzuki or Buchwald-Hartwig Coupling on 2-Bromo-Pyridine Substrate problem Challenge: Pd(0) catalyst is poisoned by pyridine nitrogen. start->problem conditions Key Reaction Parameters start->conditions solution Solution: Use electron-rich, bulky phosphine ligands. problem->solution ligands Recommended Ligand Classes solution->ligands ligand1 Dialkylbiarylphosphines (e.g., SPhos, XPhos) ligands->ligand1 ligand2 Buchwald Palladacycle Pre-catalysts (e.g., G3-XPhos) ligands->ligand2 base Base Choice: Weak, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃) conditions->base solvent Solvent Choice: Aprotic polar (e.g., Dioxane, Toluene) conditions->solvent

Caption: Logic for selecting a catalyst system for cross-coupling on a 2-pyridinyl substrate.

Detailed Explanation:

The solution to catalyst poisoning in this context is to use ligands that modify the palladium center's properties.[5]

  • Ligand Choice: Use electron-rich and sterically bulky phosphine ligands.

    • Causality: Electron-rich ligands increase the electron density on the Pd(0) center, which promotes the rate-limiting oxidative addition step.[5] The steric bulk of the ligand helps to disfavor the binding of the pyridine nitrogen and facilitates the final reductive elimination step to release the product.

    • Examples: Buchwald-type ligands like SPhos, XPhos, or RuPhos are industry standards for this type of challenging coupling.[9]

  • Pre-catalyst Choice: Using modern palladacycle pre-catalysts (e.g., G3-XPhos) is highly recommended. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.

  • Base and Solvent: The choice of base and solvent is also crucial. A weak, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often superior to stronger bases like alkoxides. Aprotic solvents such as dioxane or toluene are typically used.[10]

By carefully selecting a modern catalyst system with bulky, electron-rich ligands, the challenges posed by the 2-pyridinyl moiety can be effectively overcome, enabling successful cross-coupling reactions.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Chah, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Unknown Author. (n.d.).
  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Unknown Author. (n.d.). Heterogenised catalysts for the H-transfer reduction reaction of aldehydes: Influence of solvent and solvation effects on reaction performances. Magritek. [Link]

  • He, J., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Chen, P. H., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC - NIH. [Link]

  • Save My Exams. (2025). Homogeneous & Heterogeneous Catalysts. A Level Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Homogeneous and Heterogeneous Catalysis. [Link]

  • Stanetty, C., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Protsailo, L. V., & Kurmakov, S. L. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • Catalyst Education, LLC. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]

  • Selishcheva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link]

  • Selishcheva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Acetamide Scaffold

The acetamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique chemical properties that allow for diverse molecular interactions. The incorporation of a phenoxy group and a pyridinyl moiety introduces specific electronic and steric features that can be fine-tuned to modulate biological activity. This guide focuses on derivatives of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, a class of compounds with emerging therapeutic interest, particularly in the realm of infectious diseases. We will delve into a comparative analysis of their antimycobacterial properties, drawing further comparisons to the broader anticancer and anti-inflammatory activities exhibited by related phenoxy acetamide derivatives.

Synthesis of this compound Derivatives: A Foundational Workflow

The synthesis of the core structure, 2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide, serves as a crucial starting point for generating a library of derivatives for biological screening. A typical and effective synthetic route is outlined below. The causality behind these steps lies in the strategic activation of functional groups to facilitate the desired bond formations.

cluster_0 Synthesis Workflow A Start: 4-Hydroxybenzaldehyde & 2-Chloro-N-(pyridin-2-yl)acetamide B Reaction: Williamson Ether Synthesis A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Intermediate: 2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide B->C D Reaction: Derivatization (e.g., condensation with isoniazid) C->D Isoniazid Solvent (e.g., Ethanol) E Final Product: Isoniazid-amidoether derivatives D->E

Caption: General synthetic workflow for 2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide and its derivatives.

This synthetic approach allows for the efficient production of the target compounds, which can then be subjected to a battery of biological assays to elucidate their therapeutic potential.

Comparative Biological Activity: A Multifaceted Analysis

The biological activity of this compound derivatives is diverse, with significant potential in several therapeutic areas. This section will compare their antimycobacterial activity with the anticancer and anti-inflammatory activities of structurally similar compounds.

Antimycobacterial Activity: A Promising Frontier

A key study by Kumar et al. synthesized a series of isoniazid-amidoether derivatives, including 2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide, and evaluated their in vitro activity against Mycobacterium tuberculosis H37Rv.[1] This provides a direct and crucial dataset for our target compound.

Table 1: In Vitro Antimycobacterial Activity of 2-(4-Formylphenoxy)-N-phenyl/pyridinylacetamide Derivatives

Compound IDN-SubstituentMIC (µg/mL) against M. tuberculosis H37Rv
2p 2-pyridinyl 6.25
2aphenyl>100
2o4-nitrophenyl12.5
2n4-methoxyphenyl50

Data synthesized from Kumar et al.[1]

Structure-Activity Relationship Insights:

The data clearly indicates that the presence of the N-2-pyridinyl group in compound 2p is critical for its antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[1] In stark contrast, the direct N-phenyl analog (2a) is inactive. This highlights the importance of the pyridine nitrogen for interacting with the biological target in M. tuberculosis. The introduction of substituents on the phenyl ring, such as a nitro group (2o), can partially restore activity, suggesting that electronic factors on the N-aryl moiety play a significant role.

The mechanism of action for these isoniazid-amidoether derivatives is hypothesized to be similar to isoniazid, involving the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. The 2-(4-Formylphenoxy) moiety likely acts as a carrier or modulator for the active pharmacophore.

Anticancer and Anti-inflammatory Activities: A Broader Perspective

A study by Rani et al. investigated a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for their anticancer and anti-inflammatory activities.[2] Another study by Aliabadi et al. explored the anticancer potential of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[3][4]

Table 2: Comparative Anticancer and Anti-inflammatory Activity of Related Phenoxy Acetamide Derivatives

Compound ClassKey Structural FeaturesBiological ActivityPotency (Example IC50/Inhibition)Reference
2-(Substituted phenoxy)-N-(1-phenylethyl)acetamidesHalogen and nitro substitutions on the phenoxy ringAnticancer (MCF-7, SK-N-SH), Anti-inflammatoryActive compounds showed >68% growth inhibition[2][3]
2-(4-Fluorophenyl)-N-phenylacetamidesNitro and methoxy substitutions on the N-phenyl ringAnticancer (PC3, MCF-7, HL-60)Compound 2b (IC50 = 52 µM against PC3)[3][4]

Structure-Activity Relationship Insights:

  • Anticancer Activity: For the 2-(substituted phenoxy) acetamide series, the presence of halogens on the aromatic ring was found to be favorable for anticancer activity.[2] In the 2-(4-Fluorophenyl)-N-phenylacetamide series, compounds bearing a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy group.[3][4] This suggests that electron-withdrawing groups on either the phenoxy or the N-phenyl ring can enhance anticancer potential.

  • Anti-inflammatory Activity: Halogenated derivatives of 2-(substituted phenoxy) acetamides also showed promising anti-inflammatory activity.[2] This dual activity profile is of significant interest in drug development, particularly in the context of inflammation-driven cancers.

The likely mechanism for the anticancer activity of these acetamide derivatives involves the induction of apoptosis. For their anti-inflammatory effects, inhibition of cyclooxygenase (COX) enzymes is a probable pathway.

Experimental Protocols: A Guide to Reproducible Science

To ensure the scientific integrity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide (Compound 2p)

This protocol is adapted from the supplementary information provided by Kumar et al.[5]

Materials:

  • 2-Chloro-N-(pyridin-2-yl)acetamide

  • 4-Hydroxybenzaldehyde

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of 2-Chloro-N-(pyridin-2-yl)acetamide (1 equivalent) in DMF, add 4-Hydroxybenzaldehyde (1.1 equivalents) and K2CO3 (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide.

In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds and reference drug (e.g., Isoniazid)

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include a drug-free control and a positive control with a known antitubercular agent.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Relationships

To further elucidate the concepts discussed, the following diagrams visualize the structure-activity relationships and a generalized workflow for biological evaluation.

cluster_1 SAR for Antimycobacterial Activity Core 2-(4-Formylphenoxy)acetamide Core N_Pyridinyl N-2-pyridinyl (Essential for Activity) Core->N_Pyridinyl N_Phenyl N-phenyl (Inactive) Core->N_Phenyl N_Subst_Phenyl N-Substituted phenyl (Modulates Activity) Core->N_Subst_Phenyl

Caption: Structure-activity relationship for antimycobacterial activity.

cluster_2 Biological Evaluation Workflow Synthesized_Compounds Synthesized Derivatives Antimycobacterial_Assay Antimycobacterial Screening (e.g., MABA) Synthesized_Compounds->Antimycobacterial_Assay Anticancer_Assay Anticancer Screening (e.g., MTT Assay) Synthesized_Compounds->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Screening (e.g., COX Inhibition) Synthesized_Compounds->Anti_inflammatory_Assay Lead_Identification Lead Compound Identification Antimycobacterial_Assay->Lead_Identification Anticancer_Assay->Lead_Identification Anti_inflammatory_Assay->Lead_Identification

Caption: Generalized workflow for the biological evaluation of acetamide derivatives.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of this compound derivatives, particularly as antimycobacterial agents. The presence of the N-2-pyridinyl moiety is a critical determinant of this activity. Furthermore, by examining the broader class of phenoxy acetamides, we can infer that strategic substitutions on the aromatic rings can be leveraged to develop compounds with potent anticancer and anti-inflammatory properties.

Future research should focus on a number of key areas:

  • Synthesis of a broader library of this compound derivatives with various substituents on both the phenoxy and pyridinyl rings to further elucidate the SAR.

  • Comprehensive biological screening of these new derivatives for antimycobacterial, anticancer, and anti-inflammatory activities to identify lead compounds with improved potency and selectivity.

  • Mechanism of action studies to definitively identify the molecular targets and pathways responsible for the observed biological effects.

  • In vivo efficacy and toxicity studies for the most promising lead compounds to assess their therapeutic potential in preclinical models.

By pursuing these avenues of research, the full therapeutic potential of this versatile chemical scaffold can be realized, paving the way for the development of novel and effective treatments for a range of diseases.

References

  • Kumar, D., Khare, G., Beena, Tyagi, A. K., Singh, R., & Rawat, D. S. (2014). Novel isoniazid–amidoether derivatives: synthesis, characterization and their antimycobacterial activity evaluation. MedChemComm, 5(9), 1365-1372. [Link]

  • Aliabadi, A., Andisheh, S., Najaran, Z. T., & Najaran, M. T. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1325–1331. [Link]

  • Aliabadi, A., Andisheh, S., Najaran, Z. T., & Najaran, M. T. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 25429352. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed, 25197642. [Link]

  • Kumar, D., et al. (2014). Supplementary Information: Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. The Royal Society of Chemistry. [Link]

  • Mortazavi, Z. F. A., Islami, M. R., & Amiri, M. (2015). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC, PMC4150437. [Link]

Sources

A Comparative Guide to the Anti-Tumor Potential of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold in Oncology Research

The quest for novel anti-cancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring a phenoxyacetamide core have emerged as a promising area of investigation. This guide focuses on the anti-tumor potential of a specific subclass: 2-(4-Formylphenoxy)-N-2-pyridinylacetamide and its analogs. This chemical scaffold combines the structural features of a phenoxy group, an acetamide linker, and a pyridine ring, each of which is found in various biologically active molecules. The presence of the formyl group (-CHO) offers a reactive site for further chemical modifications, allowing for the generation of a diverse library of analogs.

While direct and extensive biological data on the specific this compound backbone is emerging, this guide will draw upon published data from closely related analogs to provide a comprehensive comparison and a predictive validation framework. We will explore the cytotoxic potential of these compounds against various cancer cell lines and delve into the mechanistic pathways that may be responsible for their anti-tumor activity, drawing parallels with established therapeutic agents. The evidence from related structures, such as pyridine variants of benzoyl-phenoxy-acetamide and other N-pyridinyl-acetamide derivatives, suggests that this class of compounds may exert its effects through the induction of apoptosis and cell cycle arrest, potentially by targeting key enzymes in cellular signaling pathways like PARP-1 or histone deacetylases (HDACs)[1][2][3][4].

Comparative In Vitro Cytotoxicity

The initial validation of any potential anti-cancer agent lies in its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a comparative analysis of the cytotoxic activity of structurally related phenoxyacetamide and N-pyridinylacetamide derivatives against various human cancer cell lines, alongside standard chemotherapeutic agents for context.

It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methods[5].

Table 1: Comparative IC50 Values of Phenoxyacetamide Analogs and Standard Chemotherapeutics

Compound/Analog ClassCell LineCancer TypeIC50 (µM)Reference
Phenoxyacetamide Derivative I HepG2Liver Cancer1.43[1]
MCF-7Breast Cancer>10[1]
N-pyridinyl-acetamide Derivative MDA-MB-231Breast Cancer1.4[6]
HepG2Liver Cancer22.6[6]
Benzoyl-phenoxy-acetamide (Pyridine Variant) U87Glioblastoma0.59 - 3.24[2]
Doxorubicin HepG2Liver Cancer~1.0 - 12.0[1]
MCF-7Breast Cancer~0.05 - 1.0[1]
Cisplatin A549Lung Cancer~5.0 - 10.0
MCF-7Breast Cancer~20.0 - 40.0
Paclitaxel MDA-MB-231Breast Cancer~0.005 - 0.01
HepG2Liver Cancer~0.05 - 0.1

Note: The IC50 values for standard chemotherapeutics are approximate ranges compiled from multiple sources and can vary significantly based on experimental conditions.

The data suggests that phenoxyacetamide and N-pyridinylacetamide analogs can exhibit potent cytotoxic activity, with some derivatives showing efficacy in the low micromolar range. Notably, the activity can be highly cell-line dependent, highlighting the importance of screening against a diverse panel of cancer cells.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanism of action is crucial for the rational development of a new drug candidate. Studies on related phenoxyacetamide derivatives indicate that their anti-tumor effects are often mediated through the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle progression[1].

Apoptosis Induction

Apoptosis is a regulated process of cell suicide that is essential for normal tissue homeostasis. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. The induction of apoptosis by a novel compound can be assessed using various techniques, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

One study on a novel phenoxyacetamide derivative demonstrated a significant, 24.51-fold increase in the total apoptotic cell population in HepG2 liver cancer cells[1]. This suggests that the compound effectively triggers the apoptotic cascade. The proposed mechanism for some phenoxyacetamide derivatives involves the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair[1]. PARP inhibitors can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies, ultimately triggering apoptosis[7][8].

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Many anti-cancer drugs function by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.

Analysis of HepG2 cells treated with a phenoxyacetamide derivative revealed an arrest in the G1/S phase of the cell cycle, blocking the progression of cells into the DNA synthesis phase[1]. This effect is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Another potential mechanism for this class of compounds could be the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to cause cell cycle arrest and apoptosis by altering the acetylation status of histones and other proteins, leading to changes in gene expression[3][9].

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used to validate the anti-tumor potential of novel compounds.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and sensitivity in detecting changes in cell viability. The 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Causality Behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells. This dual staining method provides a quantitative assessment of apoptosis induction.

Cell Cycle Analysis by Flow Cytometry

This technique measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Causality Behind Experimental Choices: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Proposed Signaling Pathway Analog Analog PARP1_Inhibition PARP-1 Inhibition Analog->PARP1_Inhibition Potential Targets HDAC_Inhibition HDAC Inhibition Analog->HDAC_Inhibition Potential Targets DNA_Damage Accumulated DNA Damage PARP1_Inhibition->DNA_Damage Chromatin_Remodeling Chromatin Remodeling & Altered Gene Expression HDAC_Inhibition->Chromatin_Remodeling Apoptosis_Induction Apoptosis Induction (Caspase Activation) DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S phase) Chromatin_Remodeling->Cell_Cycle_Arrest Tumor_Suppression Tumor Growth Suppression Apoptosis_Induction->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression

Caption: A plausible signaling pathway for this compound analogs.

G cluster_1 Experimental Workflow for Anti-Tumor Validation Start Compound Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro MTT MTT Assay (Cytotoxicity, IC50) In_Vitro->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot for PARP, HDAC activity) Cell_Cycle->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo If promising in vitro data End Lead Candidate In_Vivo->End

Caption: A streamlined experimental workflow for validating novel anti-tumor compounds.

Conclusion and Future Directions

The available evidence on structurally related compounds suggests that this compound analogs represent a promising scaffold for the development of novel anti-cancer agents. The data from related phenoxyacetamide and N-pyridinylacetamide derivatives indicate the potential for potent in vitro cytotoxicity against various cancer cell lines, likely mediated through the induction of apoptosis and cell cycle arrest.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship. Mechanistic studies will be crucial to identify the specific molecular targets of these compounds, with PARP-1 and HDACs being intriguing possibilities. Promising candidates from in vitro studies should then be advanced to in vivo xenograft models to assess their anti-tumor efficacy and toxicity profiles in a more complex biological system. This systematic approach will be instrumental in validating the therapeutic potential of this novel class of compounds.

References

  • Sayed, M. M., Nabil, Z., El-Shenawy, N., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1533. [Link]

  • Hranjec, M., Starčević, K., & Piantanida, I. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 13(1), 12236. [Link]

  • Wang, Z., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Molecules, 17(5), 5793-5805. [Link]

  • Brouwer, K. L., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12297. [Link]

  • Bradner, J. E., et al. (2017). HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies. Cell Reports, 20(10), 2347-2360. [Link]

  • Priyanka, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]

  • Mohammed, Y. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Wang, Z., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 17(5), 5793-5805. [Link]

  • Lauffer, D. J., et al. (2013). A new HDAC inhibitor cinnamoylphenazine shows antitumor activity in association with intensive macropinocytosis. Oncotarget, 4(7), 1095–1106. [Link]

  • Mohammed, Y. H., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 146-161. [Link]

  • Sippl, W., & Jung, M. (2017). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 12(17), 1393-1406. [Link]

  • Labbé, G., et al. (2020). Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? ACS Chemical Biology, 15(7), 1697–1708. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Lord, C. J., & Ashworth, A. (2011). Poly(ADP-ribose) polymerase (PARP) inhibitors: Exploiting a synthetic lethal strategy in the clinic. Science Translational Medicine, 3(73), 73ps11. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry advances in targeting class I histone deacetylases. [Link]

  • Mateo, J., et al. (2021). Clinical Application of Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Prostate Cancer. Cancers, 13(16), 4166. [Link]

Sources

comparative analysis of synthesis methods for 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of the prevalent synthesis methods for 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights to inform your synthetic strategy.

Introduction

This compound is a bifunctional molecule incorporating a reactive aldehyde, an ether linkage, and an amide bond connected to a pyridine ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The primary challenge in its synthesis lies in the efficient formation of the ether bond between the phenolic hydroxyl group of 4-hydroxybenzaldehyde and the N-substituted chloroacetamide. This guide will compare the classical Williamson ether synthesis, including variations in reaction conditions, and touch upon potential alternative methodologies.

Method 1: The Williamson Ether Synthesis

The most widely employed and direct route to this compound is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The overall transformation is a two-step process, beginning with the synthesis of the key intermediate, 2-chloro-N-(pyridin-2-yl)acetamide.

Step 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide

The synthesis of this crucial precursor is typically achieved through the acylation of 2-aminopyridine with chloroacetyl chloride. The reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Workflow for the Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Aminopyridine 2-Aminopyridine Product_amide 2-chloro-N-(pyridin-2-yl)acetamide 2-Aminopyridine->Product_amide Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product_amide Base Base (e.g., TEA, Pyridine) or Microwave Irradiation Base->Product_amide Solvent Anhydrous Solvent (e.g., DCM, Dichloroethane) Solvent->Product_amide

Caption: Synthesis of the key chloroacetamide intermediate.

A notable advancement in this step is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[2][3]

Step 2: Etherification of 4-hydroxybenzaldehyde

With 2-chloro-N-(pyridin-2-yl)acetamide in hand, the core etherification is performed by reacting it with 4-hydroxybenzaldehyde in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then displaces the chloride from the chloroacetamide via an SN2 mechanism.[4][5]

General Reaction Scheme:

cluster_reactants2 Reactants cluster_conditions2 Conditions cluster_product2 Product Chloroacetamide 2-chloro-N-(pyridin-2-yl)acetamide Final_Product 2-(4-Formylphenoxy)- N-2-pyridinylacetamide Chloroacetamide->Final_Product Williamson Ether Synthesis (SN2) Hydroxybenzaldehyde 4-hydroxybenzaldehyde Hydroxybenzaldehyde->Final_Product Base2 Base (e.g., K2CO3, KOH) Base2->Final_Product Solvent2 Solvent (e.g., DMF, Butanone) Solvent2->Final_Product

Caption: Williamson ether synthesis of the target compound.

Comparative Analysis of Williamson Synthesis Variations

The choice of base and solvent can significantly impact the reaction's efficiency. Below is a comparison of reported conditions.

ParameterMethod AMethod B
Base Potassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)
Solvent ButanoneWater
Temperature RefluxReflux
Reported Yield Good to excellent[6]Not specified for target, but a common alternative[7]
Reaction Time 1 hour[6]Typically a few hours

Discussion of Experimental Choices:

  • Base: Potassium carbonate is a milder base compared to potassium hydroxide, which can be advantageous in preventing potential side reactions. However, stronger bases like KOH can lead to faster reaction rates. The choice often depends on the stability of the starting materials and the desired reaction kinetics.

  • Solvent: Aprotic polar solvents like DMF or butanone are commonly used as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more exposed and nucleophilic.[8] The use of water as a solvent with a strong base like KOH is also possible, particularly in industrial settings, but may require phase-transfer catalysts for optimal results with organic substrates.[9]

  • Phase-Transfer Catalysis: For reactions involving a solid or aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to shuttle the phenoxide ion into the organic phase, thereby accelerating the reaction.[4][10] This can be a valuable technique for improving yields and reaction rates, especially when dealing with sparingly soluble reactants.[11][12]

Experimental Protocols

Protocol for Step 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide (Microwave Method) [2][3]

  • Dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane in a 50 mL microwave reactor vessel.

  • Slowly add chloroacetyl chloride (2.4 mL, 30 mmol) dropwise to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.

  • After cooling, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.

  • Extract the mixture twice with dichloroethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from acetonitrile to yield 2-chloro-N-(pyridin-2-yl)acetamide.

Protocol for Step 2: Synthesis of this compound (Williamson Ether Synthesis)

  • To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., DMF or butanone), add an equimolar amount of a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

  • Add an equimolar amount of 2-chloro-N-(pyridin-2-yl)acetamide to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Method 2: The Mitsunobu Reaction - A Potential Alternative

While the Williamson ether synthesis is the workhorse for this transformation, the Mitsunobu reaction presents a viable, albeit more complex, alternative for forming the ether linkage.[13][14] This reaction allows for the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[15][16][17]

Conceptual Workflow for Mitsunobu Etherification:

cluster_reactants3 Reactants cluster_reagents Reagents cluster_product3 Product Alcohol An alcohol precursor to the acetamide sidechain Final_Product_Mitsunobu 2-(4-Formylphenoxy)- N-2-pyridinylacetamide Alcohol->Final_Product_Mitsunobu Mitsunobu Reaction Phenol 4-hydroxybenzaldehyde Phenol->Final_Product_Mitsunobu Phosphine PPh3 Phosphine->Final_Product_Mitsunobu Azodicarboxylate DEAD or DIAD Azodicarboxylate->Final_Product_Mitsunobu

Caption: Conceptual pathway using the Mitsunobu reaction.

Comparative Analysis: Williamson vs. Mitsunobu
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Mechanism SN2Redox condensation
Reagents Simple base (e.g., K₂CO₃, KOH)PPh₃, DEAD/DIAD
Byproducts Inorganic salt (e.g., KCl)Triphenylphosphine oxide, reduced azodicarboxylate
Stereochemistry Inversion at the electrophilic carbonInversion at the alcohol carbon
Substrate Scope Best with primary halidesGood for primary and secondary alcohols
Purification Generally straightforwardCan be challenging due to byproducts
Cost & Atom Economy More cost-effective and atom-economicalLess atom-economical, more expensive reagents

Discussion:

The Mitsunobu reaction's primary advantage is its mild reaction conditions and its ability to proceed with inversion of stereochemistry at a chiral alcohol center, which is not relevant for this specific synthesis but is a key feature of the reaction. However, for the synthesis of this compound, the Williamson ether synthesis is demonstrably superior. Its operational simplicity, the use of inexpensive and readily available reagents, and the straightforward purification of the product from inorganic salt byproducts make it the more practical and scalable choice. The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis stands out as the most efficient and practical method. Variations in the choice of base and solvent allow for optimization based on laboratory capabilities and desired reaction kinetics. The use of microwave-assisted synthesis for the preparation of the 2-chloro-N-(pyridin-2-yl)acetamide precursor offers a significant improvement in terms of reaction time and yield. While the Mitsunobu reaction is a powerful tool in the synthetic chemist's arsenal for ether formation, its drawbacks in terms of reagent cost, atom economy, and purification challenges make it a less favorable option for this particular target molecule compared to the robust and well-established Williamson ether synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Williamson ether synthesis | Request PDF. [Link]

  • OUCI. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

  • Organic-chemistry.org. Mitsunobu Reaction. [Link]

  • Williamson Ether Synthesis Lab Report. [Link]

  • Williamson Ether Synthesis Lab. [Link]

  • MDPI. Mitsunobu Reaction | Encyclopedia MDPI. [Link]

  • Semantic Scholar. The use of phase-transfer catalysis for the synthesis of phenol ethers. [Link]

  • Royal Society of Chemistry. Static Phase Transfer Catalysis for Williamson Reactions. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Williamson Ether Synthesis. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis Lab. [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

Sources

A Researcher's Guide to the Preclinical Evaluation of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective antitumor activity is a paramount objective. The family of pyridinyl acetamide derivatives has emerged as a promising area of investigation, with various analogues demonstrating significant potential.[1][2][3][4][5] This guide focuses on a specific subclass, 2-(4-Formylphenoxy)-N-2-pyridinylacetamide derivatives, providing a comprehensive framework for their preclinical evaluation. We will delve into the critical in vitro and in vivo studies necessary to characterize their therapeutic potential, drawing comparisons with closely related phenoxyacetamide and pyridinyl acetamide analogues to contextualize their performance.

The rationale for investigating this chemical series is rooted in the established anticancer properties of related compounds. For instance, various phenylacetamide derivatives have shown potent activity against cell lines like prostate carcinoma (PC3).[6][7] The inclusion of a pyridinyl ring is a common strategy in medicinal chemistry to enhance bioavailability and target engagement.[1][2][3] The 4-formylphenoxy moiety offers a reactive group that could potentially engage with biological targets through covalent interactions or serve as a key pharmacophoric feature.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the preclinical assessment of this novel class of compounds.

Part 1: In Vitro Characterization: The Foundation of Efficacy and Selectivity

The initial phase of evaluating any new chemical entity involves a battery of in vitro assays to determine its cytotoxic potential and elucidate its mechanism of action.[8][9] These assays are crucial for go/no-go decisions before committing to more complex and costly in vivo studies.[10]

Comparative Cytotoxicity Profiling

A primary step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.[8][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[12][13] It measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Illustrative Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)PC3 (Prostate)
Hypothetical this compound 1.52.83.50.9
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide[7]100>100>10052
Thiophene Derivative 6[3]----
Doxorubicin (Reference Drug)[3]~0.1~0.5~0.2~0.8

Note: Data for the hypothetical compound is for illustrative purposes. The reference compounds are selected from the literature to provide a benchmark for potency.

Elucidating the Mechanism of Action

Understanding how a compound kills cancer cells is as important as knowing that it does. Key questions to address include whether it induces apoptosis (programmed cell death) and if it targets a specific signaling pathway.

Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating the mechanism of action of a novel anticancer compound.

For instance, if apoptosis is suspected, Annexin V/Propidium Iodide staining followed by flow cytometry can confirm the induction of apoptosis. Western blot analysis can then be used to probe for key apoptotic proteins like cleaved caspases and PARP.

Part 2: In Vivo Validation: Assessing Efficacy and Safety in a Living System

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential.[14] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[10][15][16][17]

Human Tumor Xenograft Models

The choice of xenograft model is critical. Cell line-derived xenografts (CDX) are reproducible and suitable for initial efficacy screening.[17][18] Patient-derived xenografts (PDX), where tumor fragments from a patient are directly implanted into mice, better recapitulate the heterogeneity of human cancers.[18]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[15]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent).

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

In_Vivo_Xenograft_Workflow cluster_setup Model Setup cluster_study Efficacy Study cluster_analysis Data Analysis A Human Cancer Cell Culture B Implantation into Immunodeficient Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice C->D E Treatment with Test Compound (vs. Vehicle & Positive Control) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint: Tumor Excision F->G H Histopathology & Biomarker Analysis G->H I Statistical Analysis of Tumor Growth Inhibition G->I

Caption: Standard workflow for an in vivo subcutaneous xenograft study.

Table 2: Illustrative Comparative In Vivo Efficacy

CompoundAnimal ModelDose & ScheduleTumor Growth Inhibition (%)
Hypothetical this compound A549 Xenograft50 mg/kg, daily, p.o.~60%
Pyridinium Fullerene Derivative 13[4]A549 Xenograft20 mg/kgSignificant
Pyridine Derivative LHT-17-19[2][5]Lewis Lung CarcinomaSingle injection51.7%
GNF-6231 (Porcupine Inhibitor)[1]MMTV-WNT1 Xenograft-Robust antitumor efficacy

Note: Data for the hypothetical compound is for illustrative purposes. The reference compounds demonstrate the kind of data generated in similar studies.

Conclusion and Future Directions

The preclinical evaluation of this compound derivatives requires a systematic and rigorous approach, beginning with comprehensive in vitro characterization and culminating in robust in vivo efficacy studies. By comparing the cytotoxicity profile and in vivo antitumor activity of these novel compounds with existing agents, researchers can effectively gauge their therapeutic potential. The presence of the formyl group may also open avenues for developing targeted delivery systems or prodrug strategies. Further studies should focus on elucidating the precise molecular target and exploring potential combination therapies to enhance their anticancer effects.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. PubMed. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology. [Link]

  • Antitumor activity of novel pyridine, thiophene and thiazole derivatives. PubMed. [Link]

  • Synthesis and antitumor activity of novel pyridinium fullerene derivatives. National Institutes of Health. [Link]

  • ANTITUMOR ACTIVITY OF THE NOVEL PYRIDINE DERIVATIVE. CyberLeninka. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed. [Link]

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. PubMed. [Link]

  • Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]

  • In vitro and in vivo studies of N, N′-bis[2(2-pyridyl)-methyl]pyridine-2,6-dicarboxamide–copper(II) and rheumatoid arthritis. ResearchGate. [Link]

  • 2-(4-Formylphenoxy)acetamide. PubChem. [Link]

  • 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem. [Link]

  • In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. PubMed. [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. [Link]

Sources

benchmarking 2-(4-Formylphenoxy)-N-2-pyridinylacetamide against known anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Against Known Anti-inflammatory Agents

Introduction: The Quest for Safer Anti-inflammatory Therapeutics

The management of inflammation remains a cornerstone of modern medicine, yet the therapeutic landscape is dominated by agents with well-documented side effects. Non-steroidal anti-inflammatory drugs (NSAIDs) are highly effective but their clinical utility is often limited by gastrointestinal toxicity, a direct consequence of their mechanism of action.[1] This has fueled a persistent search for novel compounds with improved safety profiles. This guide focuses on a strategic framework for evaluating a novel investigational compound, This compound (herein referred to as Compound X ), a member of the phenoxy acetamide class of molecules which has shown promise in medicinal chemistry for anti-inflammatory applications.[2][3][4]

To establish its therapeutic potential, Compound X will be benchmarked against two clinically relevant NSAIDs that represent distinct mechanistic classes:

  • Indomethacin : A potent, non-selective inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.[5] It serves as a benchmark for high anti-inflammatory efficacy, but also for significant gastrointestinal risk.[1]

  • Celecoxib : A selective COX-2 inhibitor, designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[6][7]

This guide provides a multi-tiered evaluation strategy, progressing from direct enzymatic inhibition and cellular activity to in vivo efficacy and safety assessments. The causality behind each experimental choice is detailed to provide a robust, self-validating framework for researchers in drug development.

Part 1: Mechanistic Benchmarking - In Vitro Enzymatic Activity

Objective & Rationale

The primary mechanism of NSAIDs is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs)—key mediators of inflammation, pain, and fever.[8] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[7][9] The central hypothesis is that selective inhibition of COX-2 over COX-1 can provide potent anti-inflammatory effects while minimizing gastrointestinal toxicity.[10] Therefore, the first and most critical step is to determine the inhibitory potency (IC50) of Compound X against both purified COX-1 and COX-2 enzymes and to calculate its selectivity index.

COX Pathway cluster_prostaglandins Prostaglandins & Thromboxane AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 PGE2 (Pain, Fever, Inflammation) PGH2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2 PGI2 Prostacyclin (PGI2) (Vasodilation, Gastric Protection) PGH2->PGI2

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2.

Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the enzymatic activity of purified ovine or human COX-1 and COX-2. A colorimetric or fluorescence-based method is commonly used to detect the production of Prostaglandin E2 (PGE2).[9][11][12]

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Compound X, Celecoxib, Indomethacin (dissolved in DMSO)

  • PGE2 detection kit (e.g., Enzyme Immunoassay - EIA)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound X, Celecoxib, and Indomethacin in DMSO, then dilute further into assay buffer. A typical concentration range would span from 0.01 nM to 100 µM.

  • Enzyme Incubation: To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[11]

  • Inhibitor Addition: Add the diluted test compounds or vehicle (DMSO control) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation & Termination: Incubate the plate for 10 minutes at 37°C.[11] Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition).

Data Summary Table 1: Enzymatic Inhibition and Selectivity
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 150015100
Celecoxib 76008950
Indomethacin 12200.6

Note: Data are representative examples for illustrative purposes.

Part 2: Cellular Efficacy - In Vitro Inflammatory Model

Objective & Rationale

While purified enzyme assays are crucial for determining direct mechanism, a cell-based assay provides a more physiologically relevant context. It accounts for factors like cell permeability and engagement with the target in a complex intracellular environment. The RAW 264.7 murine macrophage cell line is a standard model; when stimulated with bacterial lipopolysaccharide (LPS), these cells upregulate COX-2 and produce large amounts of PGE2, mimicking a key aspect of the inflammatory response.[13][14]

Experimental Protocol 2: LPS-Induced PGE2 Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cells

  • DMEM cell culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Compound X, Celecoxib, Indomethacin

  • PGE2 EIA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Compound X, Celecoxib, or Indomethacin. Incubate for 1 hour.[15]

  • Inflammatory Stimulation: Add LPS to each well (final concentration of 100 ng/mL) to induce inflammation, leaving a set of wells unstimulated as a negative control.[16]

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[13]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Analyze the concentration of PGE2 in the supernatants using an EIA kit.

  • Data Analysis: Normalize the PGE2 levels by subtracting the baseline from unstimulated cells. Calculate the percentage inhibition of LPS-induced PGE2 production for each compound concentration relative to the LPS-only control.

Data Summary Table 2: Inhibition of PGE2 Production in RAW 264.7 Cells
CompoundConcentration (µM)% Inhibition of PGE2 Production (Mean ± SD)
Compound X 0.135.4 ± 4.1
1.078.2 ± 6.5
10.095.1 ± 2.3
Celecoxib 0.140.1 ± 3.8
1.085.5 ± 5.2
10.097.3 ± 1.9
Indomethacin 0.145.3 ± 4.9
1.088.9 ± 4.1
10.098.5 ± 1.5

Note: Data are representative examples for illustrative purposes.

Part 3: In Vivo Efficacy and Safety Assessment

Objective & Rationale

Successful in vitro activity must translate to efficacy and safety in a whole-organism model. The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for acute inflammation used to evaluate anti-inflammatory drugs.[17][18] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema).[19] Concurrently, a critical safety assessment for any NSAID-like compound is the evaluation of its potential to cause gastric ulcers, a major side effect of non-selective COX inhibition.[20][21]

InVivo_Workflow cluster_Efficacy Efficacy: Paw Edema Model cluster_Safety Safety: Ulcerogenic Model Dosing_E 1. Administer Compound (Oral Gavage) Carrageenan 2. Inject Carrageenan (Intraplantar) Dosing_E->Carrageenan 30 min wait Measure 3. Measure Paw Volume (0, 1, 2, 3, 4, 5 hrs) Carrageenan->Measure Dosing_S 1. Administer Compound (Daily for 3-5 days) Sacrifice 2. Euthanize Animal Dosing_S->Sacrifice Examine 3. Examine Stomach & Score Ulcers Sacrifice->Examine start start->Dosing_E start->Dosing_S

Caption: Workflow for in vivo efficacy and safety evaluation.

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-200g)

  • Carrageenan (1% w/v in saline)

  • Compound X, Celecoxib, Indomethacin (suspended in a vehicle like 0.5% carboxymethyl cellulose)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Indomethacin (e.g., 5 mg/kg), Celecoxib (e.g., 10 mg/kg), and Compound X (e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the compounds or vehicle orally (p.o.) 30-60 minutes before the carrageenan injection.[17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Experimental Protocol 4: Assessment of Ulcerogenic Activity

Materials:

  • Male Wistar rats

  • Compound X, Celecoxib, Indomethacin

  • Dissecting microscope

Procedure:

  • Animal Grouping: Divide animals into groups as in the efficacy study.

  • Compound Administration: Administer high doses of the compounds or vehicle orally once daily for 3-5 consecutive days.

  • Observation: On the final day, fast the animals for 18 hours (water ad libitum).

  • Stomach Excision: Euthanize the animals and carefully excise the stomachs.

  • Ulcer Scoring: Open the stomach along the greater curvature, wash gently with saline, and examine the gastric mucosa for lesions or ulcers using a dissecting microscope. Score the ulcers based on a severity scale (e.g., 0 = no lesion, 1 = small pinpoint lesions, 2 = larger lesions, 3 = perforation). The sum of scores for each animal is its ulcer index.[23]

Data Summary Table 3: In Vivo Efficacy and Safety Profile
Compound (Dose)% Inhibition of Paw Edema (at 3 hr)Mean Ulcer Index (Score 0-10)
Vehicle Control 0%0.2 ± 0.1
Compound X (30 mg/kg)65.8%0.8 ± 0.4
Celecoxib (10 mg/kg)62.5%1.1 ± 0.6
Indomethacin (5 mg/kg)70.2%7.5 ± 1.8

Note: Data are representative examples for illustrative purposes.

Synthesis and Interpretation

This comprehensive benchmarking framework provides a clear path to characterizing the anti-inflammatory profile of this compound. Based on the illustrative data presented:

  • Mechanism: Compound X demonstrates potent, selective inhibition of the COX-2 enzyme, with a selectivity index of 100. This profile is superior to the non-selective agent Indomethacin (0.6) and approaches that of the known selective inhibitor Celecoxib (950).

  • Cellular Activity: The compound effectively suppresses the production of the pro-inflammatory mediator PGE2 in a cellular model, confirming that its enzymatic activity translates to a biological effect at the cellular level. Its potency is comparable to both Celecoxib and Indomethacin in this assay.

  • In Vivo Profile: Compound X shows strong anti-inflammatory efficacy in the carrageenan-induced paw edema model, comparable to the positive controls. Crucially, this efficacy is achieved with a significantly improved safety profile, showing a very low ulcer index (0.8) similar to Celecoxib (1.1) and vastly superior to the highly ulcerogenic Indomethacin (7.5).

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology.

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin?

  • Drugs.com. Indomethacin: Package Insert / Prescribing Information / MOA.

  • Wikipedia. (2024). Indometacin.

  • Wikipedia. (2024). Celecoxib.

  • StatPearls - NCBI Bookshelf. (2024). Indomethacin.

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics.

  • PubMed. Mechanism of action of indomethacin in indomethacin-responsive headaches.

  • StatPearls - NCBI Bookshelf. (2024). Celecoxib.

  • Benchchem. In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.

  • PubMed Central. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).

  • PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects.

  • PubMed Central. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.

  • PubMed Central. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.

  • Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

  • Creative Biolabs. Carrageenan induced Paw Edema Model.

  • Current Protocols. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

  • PubMed Central. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration.

  • PubMed Central. Predicting NSAID related ulcers--assessment of clinical and pathological risk factors and importance of differences in NSAID.

  • PubMed Central. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b.

  • ResearchGate. Evaluation of anti-inflammatory and ulcerogenic potential of zinc-ibuprofen and zinc-naproxen complexes in rats.

  • ResearchGate. Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7...

  • MDPI. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages.

  • PubMed Central. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells.

  • ResearchGate. ANALGESIC, ANTIINFLAMMATORY AND ULCEROGENIC ACTIVITY OF COMPOUNDS.

  • ResearchGate. MH attenuated LPS-induced NO and PGE2 production in RAW264.7 macrophage...

  • International Journal of Research in Medical Sciences. Evaluation of anti-ulcer activity of 4-hydrooxy benzalydehide against NSAIDs induced ulcers in rats.

  • PubMed Central. Nonsteroidal antiinflammatory drugs, ulcers and risk: a collaborative meta-analysis.

  • PubMed Central. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents.

  • ResearchGate. (PDF) Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives.

  • ResearchGate. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.

  • PubMed Central. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

  • PubMed Central. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.

  • PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.

  • ResearchGate. Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents.

Sources

A Guide to the Cross-Validation of Experimental Results for 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comprehensive framework for the experimental cross-validation of the novel compound, 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. As a molecule with limited currently available public data, this document outlines a rigorous, multi-faceted approach to characterize its biological activity. By integrating structural analysis with a proposed suite of in vitro assays, this guide serves as a roadmap for researchers to generate reliable and reproducible data. We will hypothesize its potential as an anti-cancer agent, based on the known activities of its constituent chemical moieties, and detail the necessary experiments to validate this hypothesis. This includes comparisons with established alternative compounds, detailed experimental protocols, and the principles of data interpretation.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound this compound features three key structural motifs: a phenoxyacetamide group, a 2-aminopyridine ring, and a benzaldehyde derivative. Each of these components is prevalent in molecules with established pharmacological activities, suggesting a high potential for biological relevance.

  • Phenoxyacetamide Derivatives: This class of compounds is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Some derivatives have been shown to induce apoptosis in cancer cells, making this a promising area of investigation.[3]

  • 2-Aminopyridine Derivatives: The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs.[4][5] These compounds exhibit a broad spectrum of pharmacological effects, including anticancer and anti-inflammatory activities.[6][7][8]

  • Benzaldehyde Derivatives: Benzaldehyde and its derivatives have demonstrated various biological effects, including antimicrobial and anti-inflammatory activities.[9][10] Certain derivatives have also been investigated for their potential in cancer therapy.[11][12]

Given the convergence of these structural features, a primary hypothesis is that this compound may exhibit anticancer properties, potentially through the induction of apoptosis or inhibition of key cellular proliferation pathways. Another plausible, and not mutually exclusive, hypothesis is its potential as a Histone Deacetylase (HDAC) inhibitor , a class of enzymes often dysregulated in cancer. The pyridinylacetamide portion of the molecule bears some resemblance to known HDAC inhibitor scaffolds.[13][14]

This guide will therefore focus on a cross-validation strategy to test these hypotheses.

The Cross-Validation Workflow: A Multi-Pronged Approach

To ensure the scientific rigor of our investigation, a multi-step experimental workflow is proposed. This workflow is designed to build a comprehensive profile of the compound's activity, with each step providing data to validate the others.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Comparative Analysis A Compound Synthesis & Purity Analysis B Cell Viability Screening (MTT Assay) A->B High-purity compound C IC50 Determination (Dose-Response MTT) B->C Active in initial screen F HDAC Inhibition Assay B->F Parallel Investigation D Apoptosis Confirmation (Annexin V/PI Staining) C->D Confirmed cytotoxic E Western Blot for Apoptotic Markers D->E Apoptosis confirmed G Compare IC50 with Doxorubicin E->G H Compare HDACi activity with SAHA F->H

Caption: Proposed experimental workflow for the cross-validation of this compound.

Comparative Compound Selection

To benchmark the performance of our topic compound, we will compare its activity against two well-characterized drugs:

  • Doxorubicin: A widely used chemotherapeutic agent known to induce apoptosis. This will serve as a positive control and benchmark for the cell viability and apoptosis assays.

  • Suberanilohydroxamic Acid (SAHA, Vorinostat): An FDA-approved pan-HDAC inhibitor.[15] This will be the comparator for the HDAC inhibition assays.

Detailed Experimental Protocols & Data Interpretation

Phase 1: Initial Screening

4.1.1. Compound Synthesis and Purity Analysis

The synthesis of this compound can be achieved through a two-step process. First, 4-hydroxybenzaldehyde is reacted with 2-chloro-N-(pyridin-2-yl)acetamide in the presence of a base. The purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry to be >95%.[16][17][18]

4.1.2. Cell Viability Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20][21]

  • Protocol:

    • Seed cancer cell lines (e.g., HepG2 - liver cancer, MCF-7 - breast cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[22]

    • Treat the cells with a screening concentration (e.g., 10 µM) of this compound, Doxorubicin (positive control), and a vehicle control (e.g., DMSO) for 48 hours.

    • Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[22]

    • Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[22]

    • Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Interpretation: A significant decrease in absorbance in the wells treated with the topic compound compared to the vehicle control suggests cytotoxic or anti-proliferative activity.[23]

Phase 2: Dose-Response and Apoptosis Confirmation

4.2.1. IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

  • Protocol:

    • Following the MTT assay protocol, treat the cells with a range of concentrations of the topic compound and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

  • Data Presentation (Hypothetical):

CompoundCell LineIC50 (µM)
This compoundHepG2Hypothetical Value
DoxorubicinHepG2Known Value
This compoundMCF-7Hypothetical Value
DoxorubicinMCF-7Known Value

4.2.2. Apoptosis Confirmation (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[24][25] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[26] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining necrotic cells.[27]

  • Protocol:

    • Treat cells with the topic compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.[25]

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[24]

    • Incubate for 15 minutes at room temperature in the dark.[25]

    • Analyze the stained cells by flow cytometry.[24]

  • Data Interpretation: An increase in the Annexin V-positive, PI-negative cell population indicates induction of early apoptosis. An increase in the Annexin V-positive, PI-positive population suggests late apoptosis or necrosis.

Phase 3: Mechanism of Action

4.3.1. Western Blot for Apoptotic Markers

Western blotting can be used to detect changes in the expression of key proteins involved in the apoptotic cascade.[28]

  • Protocol:

    • Treat cells with the topic compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic markers such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.[29][30][31]

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

  • Data Interpretation: An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio, would provide strong evidence for apoptosis induction.

G cluster_0 Apoptotic Stimulus cluster_1 Signaling Cascade cluster_2 Execution Phase Compound 2-(4-Formylphenoxy)- N-2-pyridinylacetamide Bax_Bcl2 Increased Bax/Bcl-2 Ratio Compound->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by the topic compound.

4.3.2. HDAC Inhibition Assay

A fluorometric or luminescent assay can be used to measure the inhibition of HDAC enzymes.[32][33][34]

  • Protocol:

    • Use a commercially available HDAC inhibitor screening kit (e.g., fluorometric or luminescent).[35]

    • Incubate recombinant human HDAC1, HDAC3, and HDAC6 enzymes with a fluorescently labeled substrate and a range of concentrations of the topic compound or SAHA.

    • After a set incubation time, add a developer solution that releases the fluorophore from the deacetylated substrate.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Interpretation: A decrease in fluorescence intensity in the presence of the topic compound indicates HDAC inhibition. The IC50 for each HDAC isoform can be calculated to determine the compound's potency and selectivity.[14]

Phase 4: Comparative Analysis

The final step is to synthesize all the generated data into a cohesive comparison.

  • Comparative Data Table (Hypothetical):

ParameterThis compoundDoxorubicinSAHA (Vorinostat)
IC50 (HepG2, µM) ValueValueN/A
Apoptosis Induction Yes/No/PartialYesN/A
HDAC1 IC50 (µM) ValueN/AValue
HDAC3 IC50 (µM) ValueN/AValue
HDAC6 IC50 (µM) ValueN/AValue

This table will provide a clear, at-a-glance comparison of the topic compound's performance against established drugs, allowing for an informed assessment of its potential as a novel therapeutic agent.

Conclusion and Future Directions

This guide has outlined a hypothetical yet rigorous experimental plan for the cross-validation of this compound. By systematically progressing from initial screening to mechanistic studies and direct comparison with established drugs, researchers can build a robust dataset to support or refute the hypothesized anticancer and HDAC inhibitory activities. Positive results from this workflow would provide a strong foundation for further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling. The self-validating nature of this multi-assay approach is crucial for ensuring the trustworthiness and reproducibility of the findings, which are paramount in the field of drug discovery.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • MTT assay. Wikipedia. [Link]

  • Annexin V Apoptosis Plate Assay Kit. Dojindo Molecular Technologies. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]

  • Histone Deacetylase (HDAC) Assay. EpigenTek. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate. [Link]

  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]

  • Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Taylor & Francis Online. [Link]

  • Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. ResearchGate. [Link]

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

  • Benzaldehyde derivatives with investigated inhibition profile 2.... ResearchGate. [Link]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. PMC. [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]

  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. PMC. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. PubMed. [Link]

  • Safety Assessment of Benzaldehyde as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. Future Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Assessing the Novelty and Patentability of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery, the identification of a novel chemical entity with therapeutic potential is merely the first step. A rigorous evaluation of its novelty and patentability is paramount to justify further investment in its development. This guide provides a comprehensive framework for assessing 2-(4-Formylphenoxy)-N-2-pyridinylacetamide derivatives, a class of compounds with a promising scaffold for biological activity. As a senior application scientist, this guide is structured to provide not just protocols, but the strategic thinking behind them, ensuring a robust and defensible assessment of your intellectual property.

The Strategic Imperative: Why Novelty and Patentability Assessment is Crucial

The journey from a promising lead compound to a marketable drug is long and arduous. Securing patent protection is a critical milestone that safeguards the immense financial and intellectual investment required. A patent grants the inventor exclusive rights to make, use, and sell the invention for a set period, typically 20 years from the filing date. For a new chemical entity, patentability hinges on three core tenets:

  • Novelty: The compound must not have been previously disclosed to the public in any form (e.g., patents, publications, presentations) before the patent application is filed.

  • Inventive Step (Non-Obviousness): The compound's structure or properties must not be an obvious modification of existing compounds to a person skilled in the art. It should represent a genuine inventive leap.

  • Industrial Applicability (Utility): The compound must have a credible and substantial use. In the context of drug development, this is typically demonstrated through evidence of biological activity in relevant assays.

Failure to thoroughly assess these criteria can lead to the rejection of a patent application or, worse, the invalidation of a granted patent, jeopardizing the entire development program.

The Foundation of Novelty: A Deep Dive into Prior Art

A comprehensive prior art search is the bedrock of any patentability assessment. This involves a meticulous search of scientific literature and patent databases to identify any disclosures of the same or structurally similar compounds.

Key Search Strategies:

  • Chemical Structure Searching: Utilize specialized databases that allow for searching by chemical structure, substructure, and similarity. This is the most direct way to identify closely related compounds.

  • Keyword and Name Searching: Search for systematic (IUPAC) and common names of the compounds, as well as relevant keywords related to their synthesis, class, and potential applications.

  • Citation Searching: Once a relevant patent or publication is found, analyze its cited references and the documents that cite it to uncover a network of related prior art.

Recommended Prior Art Search Tools:

ToolTypeKey Features
SciFinder-n / CAS REGISTRY CommercialThe most comprehensive database of chemical substances and reactions, allowing for exact structure, substructure, and similarity searching.[1]
Google Patents FreeA user-friendly interface for searching full-text patents from major patent offices worldwide.[2]
WIPO PatentScope FreeProvides access to international patent applications filed under the Patent Cooperation Treaty (PCT) and national patent collections.[2]
Espacenet FreeOffered by the European Patent Office, it provides access to over 100 million patent documents worldwide.[2]
PubChem FreeA public database of chemical substances and their activities, which also links to patent information.[3][4]

A critical analysis of the prior art will reveal whether the specific this compound derivatives under investigation have been previously disclosed. The presence of the core scaffold is likely, but novelty can be established through unique substitution patterns on the pyridinyl or other aromatic rings.

Establishing the Inventive Step: Beyond Structural Similarity

Even if a compound is novel, it may be deemed "obvious" if a person skilled in the art could have reasonably been expected to synthesize it based on the prior art. To overcome an obviousness rejection, it is crucial to demonstrate an unexpected or surprising technical effect.

Strategies for Demonstrating an Inventive Step:

  • Unexpectedly Superior Activity: Show that the novel derivatives exhibit significantly higher potency, efficacy, or a better therapeutic index compared to structurally similar compounds in the prior art.

  • Novel Mechanism of Action: If the derivatives act through a different biological pathway than known analogues, this can be a strong argument for non-obviousness.

  • Improved Physicochemical Properties: Demonstrating advantages in properties like solubility, stability, or bioavailability can also support an inventive step.

  • Overcoming a Technical Prejudice: If the prior art suggested that modifications at a certain position would be detrimental to activity, and your derivatives show the opposite, this can be a powerful argument.

The following sections detail the experimental workflows necessary to generate the data that will support claims of novelty and inventive step.

Synthesis and Characterization: The First Step in Validation

The ability to synthesize and thoroughly characterize the novel derivatives is a prerequisite for any further assessment. The following is a general protocol for the synthesis of this compound derivatives, based on established methodologies.

General Synthesis Protocol

The synthesis typically involves a two-step process:

  • Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide: This intermediate is prepared by reacting 2-aminopyridine with chloroacetyl chloride in the presence of a base.

  • Williamson Ether Synthesis: The intermediate is then reacted with a substituted 4-hydroxybenzaldehyde in the presence of a base to yield the final this compound derivative.

Step-by-Step Methodology:

Part A: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide

  • Dissolve 2-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a base (e.g., triethylamine, pyridine) (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Part B: Synthesis of this compound Derivatives

  • To a solution of a substituted 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., potassium carbonate, sodium hydride) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-N-(pyridin-2-yl)acetamide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. This data is a critical component of a patent application.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point: As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis cluster_analysis Characterization A 2-Aminopyridine + Chloroacetyl Chloride B 2-chloro-N-(pyridin-2-yl)acetamide A->B Base (e.g., TEA) DCM, 0°C to RT D Final Derivative B->D C Substituted 4-Hydroxybenzaldehyde C->D Base (e.g., K2CO3) DMF, 60-80°C E NMR (1H, 13C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G H HPLC & Melting Point D->H

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Demonstrating Utility: In Vitro Biological Evaluation

To satisfy the "industrial applicability" requirement for patentability, the novel derivatives must be shown to have a credible and substantial use. For potential therapeutic agents, this is typically achieved by demonstrating biological activity in relevant in vitro assays. Based on the known activities of related acetamide and phenoxy ether scaffolds, anticancer and antimicrobial activities are plausible starting points for investigation.[5][6]

In Vitro Anticancer Activity Assessment

A common initial screen for anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[7]

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Derivatives (Serial Dilutions) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Activity Assessment

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][9]

Broth Microdilution Assay Protocol:

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Comparative Analysis and Patentability Assessment

The data generated from the synthesis, characterization, and biological evaluation must be critically analyzed in the context of the prior art to build a strong case for patentability.

Comparative Data Summary:

DerivativeSubstitution PatternIC₅₀ (µM) vs. MCF-7MIC (µg/mL) vs. S. aureusComparison to Prior Art Compound X
Compound 1 3-fluoro on pyridinyl5.21610-fold more potent
Compound 2 4-chloro on pyridinyl8.1325-fold more potent
Compound 3 3,5-dimethyl on pyridinyl> 100> 64Less potent
Prior Art X Unsubstituted52.5128-

This comparative data is crucial for demonstrating the "surprising technical effect" required to establish an inventive step.

Drafting Patent Claims: The Legal Framework of Protection

Once you have compelling evidence of novelty, inventive step, and utility, the next step is to draft the patent claims. Patent claims define the legal scope of your invention. It is highly recommended to work with a qualified patent attorney for this process.

Types of Claims for Chemical Inventions:

  • Composition of Matter Claims: These claims protect the chemical compound itself. They can be drafted to cover a specific compound or a genus of related compounds (a Markush structure).[10]

    • Example: "A compound of Formula I, or a pharmaceutically acceptable salt thereof, wherein..."

  • Process Claims: These claims protect the method of synthesizing the compound.[8]

    • Example: "A process for preparing a compound of Formula I, comprising the steps of..."

  • Method of Use Claims: These claims protect the use of the compound for a specific purpose, such as treating a particular disease.[8]

    • Example: "A method of treating cancer in a subject, comprising administering to the subject a therapeutically effective amount of a compound of Formula I."

Conclusion: A Roadmap to Protecting Your Innovation

The assessment of novelty and patentability is a critical, multi-faceted process that requires a blend of scientific rigor and strategic legal thinking. By systematically conducting a thorough prior art search, synthesizing and characterizing novel derivatives, and generating robust biological data that demonstrates a surprising technical effect, researchers can build a strong foundation for a successful patent application. This guide provides a roadmap for this journey, empowering you to protect your valuable intellectual property and pave the way for the development of new and impactful therapies.

References

  • Bouzabata, A., et al. (2015). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

  • Sagacious IP. (n.d.). Databases for Conducting Search for Chemical and Biotechnology Based Inventions. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • Thomson Reuters Practical Law. (n.d.). Patent Drafting: Chemical and Pharmaceutical Claims. [Link]

  • PatentPC. (2025). How To Master and Draft Patent Claims That Actually Get Allowed. [Link]

  • Lumenci. (2025). Understanding Top Prior Art Search Tools: Features, Examples, and Challenges. [Link]

  • Singha Roy, P. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-16. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Google Patents. (n.d.).
  • Spruson & Ferguson. (2018). Common types of patent claims in the field of chemical sciences. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Priyanka, et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • European Patent Office. (n.d.). Acetamide compounds - EP 0356176 B1. [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. [Link]

  • Google Patents. (n.d.). US11802110B2 - 2-amino-N-(arylsulfinyl)-acetamide compounds as inhibitors of bacterial aminoacyl-tRNA synthetase.
  • Google Patents. (n.d.). US8754224B2 - Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]

  • Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, ensuring compliance with safety standards and fostering a culture of responsibility within the laboratory.

The information herein is synthesized from established safety protocols and data from structurally related compounds, providing a robust framework for handling this specific molecule. Our approach is grounded in the principles of proactive risk mitigation and adherence to regulatory guidelines.

Hazard Assessment: Understanding the Molecule

  • Formylphenoxy Group : The aldehyde (formyl) group can be a moderate hazard, with potential for irritation and sensitization.

  • Acetamide Moiety : Acetamides can vary in toxicity, with some being suspected carcinogens.[1][2]

  • Pyridine Ring : Pyridine and its derivatives are often associated with hazards such as flammability, toxicity upon inhalation, ingestion, or skin contact, and can cause skin and eye irritation.[3][4][5][6][7]

Based on data for the closely related compound, 2-(4-Formylphenoxy)acetamide, we can infer the following potential hazards for this compound:

  • Harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Given these potential hazards, this compound must be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.[3] Latex gloves are not recommended.[3]

  • Body Protection : A properly fastened laboratory coat.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Containment : For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. For liquid spills, use a chemical absorbent pad or spill pillow.

  • Cleanup : Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to all local, state, and federal regulations.[9][10][11][12] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste : Collect all solid this compound waste, including contaminated items like weighing boats, gloves, and absorbent paper, in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Step 2: Container Management

  • Compatibility : Use containers that are compatible with the chemical. High-density polyethylene (HDPE) containers are generally a good choice.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[13]

  • Closure : Keep waste containers securely closed at all times, except when adding waste.[13][14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9][13][15]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][15]

  • Ensure that incompatible wastes are segregated within the SAA to prevent accidental mixing.[13]

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in the SAA for the maximum allowable time (typically 6-12 months, check your institution's policy), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[14][15]

  • Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[14]

Data Summary Table

ParameterInformationSource
Common Name This compoundN/A
Molecular Formula C₁₄H₁₂N₂O₃Inferred
Potential GHS Hazards Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory irritation[8]
Recommended PPE Safety goggles, nitrile/neoprene gloves, lab coat, respirator (if needed)[3]
Disposal Route Licensed Hazardous Waste Disposal[9][10][11][12]
Incompatible Materials Strong oxidizing agents, strong acids, strong basesGeneral Chemical Knowledge

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal Request cluster_3 Step 4: Final Disposal Generate Generate Waste (Solid or Liquid) Collect Collect in Labeled, Compatible Container Generate->Collect Segregate Waste Store Store in Designated Satellite Accumulation Area (SAA) Collect->Store Inspect Weekly Inspection of SAA Store->Inspect Request Request Pickup from EHS (when full or time limit reached) Store->Request Pickup EHS/Contractor Pickup Request->Pickup Transport Transport to Licensed Disposal Facility Pickup->Transport

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By integrating these guidelines into your standard operating procedures, you contribute to a safer and more sustainable scientific community.

References

  • PubChem. 2-(4-Formylphenoxy)acetamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Google Patents. Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
  • National Institutes of Health. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • Google Patents. Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • Penta Chemicals. Acetamide - Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Pallav Chemicals. Acetamide Material Safety Data Sheet. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • MDPI. N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Loba Chemie. Pyridine for Synthesis - Safety Data Sheet. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet - Pyridine. [Link]

  • ResearchGate. Examples of N-formyl containing molecules with their applications. [Link]

  • PubChem. N-(2-(4-Formylphenyl)ethyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

Mastering the Safe Handling of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This document provides comprehensive, step-by-step guidance rooted in established safety protocols and chemical hazard assessment. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, this guide synthesizes data from structurally analogous acetamide and aldehyde-containing compounds to establish a robust framework for its safe utilization.

Hazard Assessment: Understanding the Risks

Due to its chemical structure, featuring an acetamide linkage and a formyl (aldehyde) group, this compound is anticipated to present hazards common to these functional groups. Based on aggregated GHS information for similar compounds, researchers should assume the following potential hazards[1]:

  • Skin Irritation: May cause skin irritation upon direct contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile rubber gloves.Standard laboratory coat.Recommended to be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is advised.[2]
Solution Preparation and Transfers Chemical splash goggles.Nitrile rubber gloves.[2]Standard laboratory coat.Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]
Running Reactions and Work-up Chemical splash goggles and a face shield if there is a splash hazard.Nitrile rubber gloves.[2]Standard laboratory coat.All operations should be performed within a certified chemical fume hood.
Causality of PPE Choices:
  • Nitrile Gloves: Offer good resistance to a broad range of chemicals and are a standard in laboratory settings for handling powders and solutions.[2]

  • Chemical Splash Goggles: Provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses.[4]

  • Laboratory Coat: Protects skin and personal clothing from accidental spills and contamination.[5]

  • Chemical Fume Hood: The primary engineering control to minimize inhalation exposure by capturing and exhausting airborne contaminants.[3][6]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7]

  • The container should be kept tightly closed when not in use.[8][9]

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the work area is clean and uncluttered. A certified chemical fume hood must be operational.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly before putting on nitrile gloves. Inspect gloves for any tears or defects.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to minimize dust inhalation.[10]

    • Use a spatula or other appropriate tool for transfers. Avoid creating dust.

    • Close the container immediately after use.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure adequate ventilation and monitoring.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[9]

    • Remove the laboratory coat, followed by eye protection.

    • Wash hands thoroughly with soap and water.[11][12]

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3]

    • Ventilate the area and wash the spill site after material pickup is complete.[3][9]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid, contaminated gloves, weigh boats, and other disposable materials in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for safe handling, from initial assessment to final disposal.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_cleanup Cleanup & Doffing cluster_disposal Waste Disposal Prep Review Hazards & SDS (or analogous data) Area Ensure Fume Hood is Certified & Area is Clear Prep->Area SelectPPE Select PPE Based on Task (See Table) Area->SelectPPE DonPPE Don Lab Coat, Eye Protection, Gloves SelectPPE->DonPPE Handling Perform Weighing/Solution Prep in Fume Hood DonPPE->Handling CloseContainer Keep Container Tightly Closed Handling->CloseContainer Decontaminate Clean Work Area CloseContainer->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Waste Collect Waste in Labeled, Sealed Container WashHands->Waste EHS Consult EHS for Disposal Waste->EHS

Caption: Workflow for Safe Handling of this compound.

By integrating these safety and logistical protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • LPS.org. "Safety Data Sheet (SDS) Acetamide." [Link]

  • G-Biosciences. "Safety Data Sheet - Gelatin." [Link]

  • PubChem. "2-(4-formylphenoxy)acetamide | C9H9NO3." National Center for Biotechnology Information. [Link]

  • Penta Chemicals. "Acetamide - SAFETY DATA SHEET." [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Acetamide, PA." [Link]

  • Saint Gobain Formula. "SAFETY DATA SHEET." [Link]

  • The Royal Society of Chemistry. "Supplementary Information." [Link]

  • Neogen. "Gelatin, Safety Data Sheet, English - EU/UK." [Link]

  • PubChem. "2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide." National Center for Biotechnology Information. [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - N-(3-Acetyl-4-hydroxyphenyl)acetamide." [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.